(S)-Indoximod
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314974 | |
| Record name | 1-Methyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21339-55-9 | |
| Record name | 1-Methyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21339-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-L-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021339559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-1-Methyl-L-tryptophan | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD0FY1J13B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Indoximod vs. (R)-Indoximod: A Technical Guide to Their Distinct Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoximod, a prominent immunomodulatory agent, has been the subject of extensive research in oncology. As a chiral molecule, it exists as two distinct enantiomers: (S)-Indoximod and (R)-Indoximod. While structurally similar, these stereoisomers exhibit markedly different biological activities and mechanisms of action. This technical guide provides an in-depth comparison of this compound and (R)-Indoximod, focusing on their differential effects on key signaling pathways, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to inform researchers, scientists, and drug development professionals in the fields of immunology and oncology.
Core Biological Activities: A Tale of Two Enantiomers
The primary divergence in the biological activity of the Indoximod enantiomers lies in their interaction with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of tryptophan metabolism and immune suppression.
(R)-Indoximod (also known as D-Indoximod or simply Indoximod) is the more extensively studied enantiomer and has been the focus of clinical development. Contrary to initial assumptions, (R)-Indoximod is not a direct inhibitor of the IDO1 enzyme.[1][2] Instead, its immunomodulatory effects are primarily mediated through two distinct mechanisms:
-
mTORC1 Signaling Pathway Activation: In the tumor microenvironment, high IDO1 activity leads to the depletion of tryptophan, an essential amino acid. This tryptophan scarcity inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in T cells, leading to their anergy and apoptosis. (R)-Indoximod acts as a tryptophan mimetic, effectively signaling tryptophan sufficiency to the cell.[3] This relieves the inhibition of mTORC1, thereby restoring T-cell proliferation and effector function.[3]
-
Aryl Hydrocarbon Receptor (AhR) Modulation: (R)-Indoximod also interacts with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] This interaction can modulate T-cell differentiation, promoting the development of pro-inflammatory Th17 cells over immunosuppressive regulatory T cells (Tregs).[4] Furthermore, in some immune cells like dendritic cells, (R)-Indoximod can lead to the downregulation of IDO1 expression via an AhR-dependent mechanism.[5]
This compound (also known as L-Indoximod) , in contrast to its R-enantiomer, functions as a weak, competitive inhibitor of the IDO1 enzyme.[6][7] Its primary mechanism of action is the direct, albeit modest, blockade of tryptophan catabolism by IDO1.
The prodrug NLG802 was developed to enhance the oral bioavailability of (R)-Indoximod.[8] Upon administration, NLG802 is rapidly converted to (R)-Indoximod, leading to significantly higher plasma concentrations and exposure compared to direct administration of (R)-Indoximod.[8][9]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters differentiating the biological activities of this compound and (R)-Indoximod.
| Parameter | This compound | (R)-Indoximod (Indoximod) | Reference(s) |
| IDO1 Enzyme Inhibition (Ki) | 19 µM (competitive inhibitor) | Very weak or no direct inhibition | [6][7] |
| mTORC1 Activation (EC50) | Data not readily available | ~70 nM | [3] |
| T-Cell Proliferation (EC50) | Data not readily available in direct comparison | ~40 µM (in mixed lymphocyte reaction) | [10] |
| AhR Modulation | Limited data available | Activates AhR-dependent transcription | [4] |
Table 1: Comparative in vitro biological activities of this compound and (R)-Indoximod.
| Parameter | Value | Reference(s) |
| Oral Bioavailability Increase | >5-fold increase in exposure compared to an equivalent molar dose of (R)-Indoximod. | [8] |
| Cmax Increase | 4 to 6-fold increase in maximum plasma concentration (Cmax) compared to an equivalent molar dose of (R)-Indoximod. | [9][11] |
| AUC Increase | 3 to 4.7-fold increase in the area under the curve (AUC), indicating greater overall drug exposure, compared to an equivalent molar dose of (R)-Indoximod. | [9][11] |
Table 2: Pharmacokinetic advantages of the (R)-Indoximod prodrug, NLG802, in preclinical models.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and the experimental approaches used to characterize these enantiomers, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway Diagrams
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 3. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-D-tryptophan activates aryl hydrocarbon receptor, a pathway associated with bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 7. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
(S)-Indoximod: A Technical Guide to a Tryptophan Mimetic and IDO Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase (IDO1) is a critical immunomodulatory enzyme that suppresses anti-tumor immunity by catabolizing the essential amino acid L-tryptophan. This depletion, coupled with the production of immunosuppressive metabolites like kynurenine, creates a tolerant tumor microenvironment, hindering effective T-cell responses. (S)-Indoximod (also known as indoximod or D-1MT) is a small molecule IDO pathway inhibitor with a distinct mechanism of action. Unlike direct enzymatic inhibitors, this compound functions as a tryptophan mimetic. It acts downstream of the IDO1 enzyme to counteract the effects of tryptophan starvation, primarily by restoring signaling through the mTORC1 pathway, a key regulator of T-cell activation and survival. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
The IDO Pathway in Immuno-Oncology
The enzyme IDO1 is the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 is often upregulated, frequently in response to inflammatory cytokines like interferon-gamma (IFN-γ), which can be released by tumor-infiltrating lymphocytes.[2][3]
IDO1-mediated tryptophan catabolism exerts its immunosuppressive effects through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan starves effector T-cells, which are highly dependent on this essential amino acid. This starvation leads to the activation of the GCN2 kinase, which halts T-cell proliferation and can induce anergy or apoptosis.[4][5]
-
Kynurenine Production: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively suppresses the immune response. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs) at the expense of pro-inflammatory T-helper 17 (Th17) cells.[5][6][7]
This dual mechanism effectively cripples the anti-tumor T-cell response, allowing cancer cells to evade immune destruction.[1][3]
This compound: Mechanism of Action
This compound's primary mechanism is fundamentally different from direct competitive inhibitors of the IDO1 enzyme. While its L-isomer counterpart (L-1MT) is a weak competitive inhibitor, this compound does not bind to or inhibit the purified IDO1 enzyme.[6][8][9] Instead, it functions as a tryptophan mimetic to reverse the downstream consequences of IDO-mediated tryptophan depletion.
Key aspects of its mechanism include:
-
mTORC1 Pathway Restoration: In T-cells, low tryptophan levels caused by IDO1 activity lead to the downregulation of the master metabolic kinase mTORC1, which is essential for T-cell growth, proliferation, and effector function.[3][6] this compound acts as a tryptophan sufficiency signal, restoring mTORC1 activity even in a tryptophan-depleted environment.[10][11] This reactivation of mTORC1 reverses the anergic state of T-cells and restores their proliferative capacity.[3][7]
-
No Effect on GCN2 Kinase: Unlike the restoration of tryptophan levels, this compound does not inhibit the activation of the GCN2 kinase pathway, which is another key sensor of amino acid stress.[10] This highlights the specificity of its action on the mTORC1 signaling axis.
-
Modulation of the Aryl Hydrocarbon Receptor (AhR): this compound can influence AhR signaling. By modulating AhR-dependent transcription, it can inhibit the differentiation of CD4+ T-cells into immunosuppressive Foxp3+ Tregs and favor the development of pro-inflammatory RORC-expressing Th17 cells.[7] Furthermore, some studies suggest that this compound can downregulate IDO1 protein expression in dendritic cells through an AhR-dependent mechanism.[7][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Context | Reference |
| mTORC1 Reactivation | IC₅₀ ≈ 70 nM | Concentration to relieve suppression of mTORC1 in tryptophan-depleted cells. | [6] |
| T-Cell Proliferation | EC₅₀ = 23.2 µM | Concentration to restore CD8+ T-cell proliferation in co-culture with TDO-expressing tumor cells. | [3] |
| IDO1 Enzyme Inhibition | Does not inhibit | This compound does not directly inhibit the purified IDO1 enzyme. | [6][8] |
| IDO1 Competitive Inhibition (L-isomer) | Kᵢ = 19 µM | The L-isomer of 1-methyl-tryptophan (L-1MT) is a weak competitive inhibitor of IDO1. | [7] |
Table 2: Clinical Pharmacokinetics and Dosing of this compound (Single Agent)
| Parameter | Value | Dose Level | Patient Population | Reference |
| Recommended Phase II Dose | 1200 mg BID | N/A | Advanced solid tumors | [12][13] |
| Maximum Tolerated Dose (MTD) | Not Reached | Up to 2000 mg BID | Advanced solid tumors | [13] |
| Time to Cₘₐₓ (Tₘₐₓ) | ~2.9 hours | 2000 mg BID | Advanced solid tumors | [13] |
| Maximum Concentration (Cₘₐₓ) | ~12 µM | 2000 mg BID | Advanced solid tumors | [13] |
| Plasma Half-life (t₁/₂) | ~10.5 hours | 2000 mg BID | Advanced solid tumors | [13] |
Table 3: Clinical Efficacy of Indoximod in Combination Therapy (Phase II)
| Indication | Combination Therapy | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| Advanced Melanoma | Pembrolizumab | 53% | 73% | 12.4 months | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key assays used to characterize IDO pathway inhibitors like this compound.
IDO1 Enzymatic Activity Assay (Cell-Based)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.
Methodology:
-
Cell Plating: Seed human cells known to express IDO1 upon stimulation (e.g., HeLa cells or monocyte-derived dendritic cells) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6][14]
-
IDO1 Induction & Compound Addition: The next day, replace the medium with fresh medium containing a stimulating agent, typically human IFN-γ (final concentration 10-100 ng/mL), along with serial dilutions of the test compound (e.g., this compound).[6] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[6]
-
Kynurenine Measurement:
-
Harvest 100 µL of the culture supernatant.[1]
-
Add 50 µL of 30% trichloroacetic acid (TCA) to each sample, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes the initial product, N-formylkynurenine, into the stable kynurenine.[1]
-
Centrifuge the plate at 8000g for 5 minutes to pellet the precipitated protein.[1]
-
Transfer 75 µL of the resulting supernatant to a new 96-well plate.[1]
-
Add 75 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well and incubate at room temperature for 10 minutes.[1]
-
-
Data Analysis: Measure the absorbance of the resulting yellow-colored product at 480-490 nm using a microplate reader.[14] Generate a standard curve using known concentrations of L-Kynurenine. Calculate the concentration of kynurenine in each sample and determine the EC₅₀ value for the test compound.
T-Cell Proliferation Assay (CFSE-Based)
This assay quantifies the ability of this compound to restore T-cell proliferation in an IDO-active environment using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.[10][11] T-cells can be further purified using negative selection kits if desired.
-
CFSE Labeling: Resuspend cells at 10-20 x 10⁶ cells/mL in PBS with 0.1% BSA. Add CFSE stock solution to a final concentration of 1-5 µM.[15] Incubate for 10-20 minutes at 37°C.[10] Quench the reaction by adding an equal volume of cold complete culture medium (containing 10% FBS) and incubate for 5 minutes. Wash the cells 2-3 times with complete medium.
-
Assay Setup:
-
Suppressor Cells: Plate IDO-expressing cells (e.g., IFN-γ-matured monocyte-derived dendritic cells or a tumor cell line like SW48) in a 96-well plate.[3]
-
Responder Cells: Add the CFSE-labeled T-cells to the wells.
-
Stimulation: Add a polyclonal T-cell stimulus, such as anti-CD3/CD28-coated beads or Phytohaemagglutinin (PHA).[10]
-
Treatment: Add serial dilutions of this compound or vehicle control to the appropriate wells.
-
-
Incubation: Co-culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry: Harvest the cells and, if desired, stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8). Analyze the cells on a flow cytometer using a 488 nm laser for excitation.
-
Data Analysis: Gate on the live lymphocyte population (and specific T-cell subsets if stained). As cells divide, the CFSE fluorescence intensity is halved with each generation, resulting in distinct peaks on a histogram. Quantify proliferation by calculating the percentage of divided cells or using proliferation modeling software.
qRT-PCR for T-Cell Lineage-Specific Transcription Factors
This protocol is for quantifying the mRNA expression of FOXP3 (Treg marker) and RORC (Th17 marker) to assess the effect of this compound on T-cell differentiation.
Methodology:
-
Cell Culture: Isolate naïve CD4+ T-cells from PBMCs. Culture them under Treg-polarizing conditions (e.g., anti-CD3/CD28 stimulation + TGF-β + IL-2) or Th17-polarizing conditions (e.g., TGF-β + IL-6) in the presence or absence of this compound (e.g., 100 µM) for 4-5 days.[7][16]
-
RNA Isolation: Harvest the cells and extract total RNA using a reagent like TRIzol or a column-based kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[7]
-
Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (FOXP3, RORC) and a housekeeping gene (GAPDH), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).[7][17]
-
Use a real-time PCR system with a standard thermal cycling program: an initial denaturation step (e.g., 95°C for 10 min), followed by 40-50 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[7]
-
-
Data Analysis: Determine the cycle threshold (CT) for each gene. Normalize the CT value of the target gene to the CT value of the housekeeping gene (ΔCT = CT_target - CT_GAPDH). Calculate the relative fold change in gene expression using the 2-ΔΔCT method, comparing the this compound-treated samples to the vehicle-treated controls.[17]
Conclusion
This compound represents a unique approach to targeting the immunosuppressive IDO pathway. By acting as a tryptophan mimetic, it circumvents the need for direct enzymatic inhibition and instead restores crucial T-cell signaling pathways that are silenced by the tumor's metabolic warfare. Its ability to reactivate mTORC1 and modulate AhR signaling provides a multi-pronged mechanism to reinvigorate anti-tumor T-cell responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to understand and advance this class of immunometabolic adjuvants in the field of oncology.
References
- 1. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of FOXP3 and RORγt Expressions by Real-Time PCR [bio-protocol.org]
- 8. The efficacy of indoximod upon stimulation with pro-inflammatory cytokines in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Tale of Two Isomers: A Technical Guide to the Discovery and Synthesis of Indoximod Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoximod, the D-stereoisomer of 1-methyl-tryptophan, has emerged as a significant immunomodulatory agent in oncology. Unlike its L-isomer, which acts as a weak competitive inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), Indoximod's primary mechanism of action is not direct enzyme inhibition. Instead, it functions as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion in the tumor microenvironment. This technical guide provides an in-depth exploration of the discovery, synthesis, and distinct biological activities of Indoximod and its L-stereoisomer. It includes a comprehensive summary of their quantitative biological data, detailed experimental methodologies for their synthesis and key biological assays, and visual representations of the critical signaling pathways they modulate. This document serves as a core resource for researchers and professionals in drug development seeking to understand and leverage the unique properties of Indoximod stereoisomers.
Discovery and Rationale: A Paradigm Shift from Direct Inhibition
The journey to understanding Indoximod began with the investigation of the racemic mixture 1-methyl-D,L-tryptophan (1MT) as an inhibitor of IDO1[1][2]. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism, and its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune escape[3][4].
Initial studies revealed that the L-isomer of 1-methyl-tryptophan (L-1MT) is a weak competitive inhibitor and substrate for the IDO1 enzyme[1][5]. In contrast, the D-isomer, now known as Indoximod, demonstrated a surprising lack of direct binding or inhibition of the purified IDO1 enzyme[1][6]. Despite this, preclinical studies consistently showed that Indoximod possessed superior anti-cancer activity compared to its L-counterpart[5]. This pivotal observation shifted the focus of research from direct enzymatic inhibition to understanding the downstream signaling effects of these stereoisomers.
Comparative Biological Activity of Indoximod Stereoisomers
The distinct mechanisms of action of the D- and L-stereoisomers of 1-methyl-tryptophan are reflected in their differing potencies in various biological assays. While L-1MT directly interacts with the IDO1 enzyme, Indoximod's effects are mediated through the modulation of downstream signaling pathways, primarily mTORC1 and AhR.
| Parameter | D-Indoximod (1-methyl-D-tryptophan) | L-1-methyl-tryptophan | Reference |
| IDO1 Enzyme Inhibition (Ki) | No direct inhibition | 19 µM (competitive inhibitor) | [5][7] |
| IDO1 Inhibition in HeLa cells (IC50) | > 2.5 mM | 120 µM | [3][8] |
| mTORC1 Reactivation in Tryptophan-deficient cells (EC50) | ~40 µM | 80 - 100 µM | [7] |
| AhR-mediated Transcriptional Activation (EC50) | 33 ± 6 µM | Unable to mediate induction | [7] |
| CYP1A1 (AhR target) Induction (EC50) | 23 ± 6 µM | No induction | [7] |
Signaling Pathways Modulated by Indoximod
Indoximod exerts its immunomodulatory effects by intervening in two critical signaling pathways that are dysregulated in the tumor microenvironment: the mTORC1 pathway and the Aryl Hydrocarbon Receptor (AhR) pathway.
mTORC1 Pathway Reactivation
IDO1-mediated tryptophan depletion leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) in T cells, a critical regulator of cell growth and proliferation[9]. This suppression contributes to T cell anergy and reduced anti-tumor immunity. Indoximod, acting as a tryptophan mimetic, creates a "tryptophan sufficiency" signal that reactivates the mTORC1 pathway even in a low-tryptophan environment[4][7][9]. This reactivation restores T cell proliferation and effector function.
Caption: Indoximod reactivates the mTORC1 pathway in T cells.
Aryl Hydrocarbon Receptor (AhR) Pathway Modulation
The kynurenine produced by IDO1 activity is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote the differentiation of immunosuppressive regulatory T cells (Tregs)[7][10]. Indoximod also interacts with the AhR pathway, but in a manner that favors the differentiation of pro-inflammatory T helper 17 (Th17) cells over Tregs[4][7]. It achieves this by increasing the transcription of RORC (a key Th17 transcription factor) while inhibiting the transcription of FOXP3 (a key Treg transcription factor)[7].
Caption: Indoximod modulates AhR signaling to favor Th17 differentiation.
Synthesis of Indoximod Stereoisomers
The synthesis of Indoximod (1-methyl-D-tryptophan) and its L-isomer typically starts from the corresponding D- or L-tryptophan enantiomer. The key synthetic step is the methylation of the indole nitrogen.
General Synthesis Workflow
Caption: General synthetic workflow for Indoximod stereoisomers.
Experimental Protocol: Synthesis of Boc-Protected Indoximod
This protocol is adapted from a published procedure for the synthesis of a Boc-protected Indoximod derivative[11].
Materials:
-
Indoximod (1-methyl-D-tryptophan)
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve Indoximod (1.0 eq), NaOH (2.36 eq), and (Boc)₂O (2.36 eq) in a mixture of THF and H₂O.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Remove the THF by evaporation under reduced pressure.
-
Acidify the remaining aqueous layer to a pH of 3 using 1N HCl.
-
The Boc-protected Indoximod will precipitate and can be collected by filtration.
-
Wash the product with water and dry under vacuum.
Chiral Separation of 1-Methyl-Tryptophan Stereoisomers
For the separation of the racemic mixture of 1-methyl-tryptophan, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.
Protocol Outline: HPLC Chiral Separation
-
Column: A Cinchona alkaloid-based zwitterionic CSP is effective for the separation of tryptophan derivatives[12].
-
Mobile Phase: A typical mobile phase consists of methanol/water (e.g., 98/2 v/v) with additives such as formic acid (25-75 mM) and diethylamine (20-50 mM) to improve resolution[12].
-
Detection: UV detection at a wavelength appropriate for the indole chromophore (e.g., 280 nm).
-
Alternative Method: Pre-column derivatization with a chiral reagent to form diastereomers, followed by separation on a standard reverse-phase column[13][14].
Key Experimental Protocols for Biological Characterization
mTORC1 Activation Assay in T Cells
This assay assesses the ability of Indoximod to reactivate mTORC1 signaling in T cells under conditions of tryptophan depletion.
Procedure Outline:
-
Culture primary human T cells in tryptophan-deficient media overnight to suppress mTORC1 activity.
-
Treat the T cells with varying concentrations of Indoximod or L-1MT.
-
After incubation, lyse the cells and prepare protein extracts.
-
Perform Western blot analysis to detect the phosphorylation of S6 Kinase (pS6K), a downstream target and indicator of mTORC1 activity[7]. An increase in the pS6K/S6K ratio indicates mTORC1 activation.
AhR-Mediated Gene Expression Analysis
This protocol measures the effect of Indoximod on the transcription of AhR target genes in CD4+ T cells.
Procedure Outline:
-
Isolate human CD4+ T cells and stimulate them with anti-CD3/CD28 antibodies to induce differentiation.
-
Culture the stimulated T cells in the presence of Indoximod (e.g., 100 µM) and/or an AhR inhibitor for a specified period (e.g., 5-96 hours)[7].
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of AhR target genes, such as CYP1A1, RORC, and FOXP3[7]. Gene expression levels are normalized to a housekeeping gene.
Conclusion
The discovery of Indoximod and the elucidation of its unique mechanism of action represent a significant advancement in the field of cancer immunotherapy. By moving beyond the simple paradigm of direct enzyme inhibition, the study of Indoximod and its stereoisomer has unveiled the intricate downstream signaling consequences of targeting the IDO pathway. Indoximod's ability to reactivate mTORC1 and modulate AhR signaling in T cells provides a powerful, multi-pronged approach to overcoming tumor-induced immunosuppression. The synthetic routes and experimental protocols detailed in this guide offer a foundational resource for the continued investigation and development of this promising class of immunometabolic adjuvants. As research progresses, a deeper understanding of the distinct roles of the Indoximod stereoisomers will undoubtedly pave the way for more refined and effective therapeutic strategies in oncology.
References
- 1. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 2. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 9. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl hydrocarbon receptor signaling mediates expression of indoleamine 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indirect chiral separation of tryptophan enantiomers by high performance liquid chromatography with indirect chemiluminiscence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
(S)-Indoximod: A Technical Guide to its Impact on T-Cell Suppression and mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Indoximod, the D-enantiomer of 1-methyl-tryptophan, is an immunomodulatory compound that counteracts tumor-mediated immune suppression. Unlike direct enzymatic inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), this compound acts downstream of tryptophan catabolism. It functions as a tryptophan mimetic, reversing the suppressive effects of tryptophan depletion on T-cells by reactivating the metabolic kinase mTORC1. This leads to enhanced T-cell proliferation and effector function. Furthermore, this compound modulates T-cell differentiation through the Aryl Hydrocarbon Receptor (AhR), promoting a pro-inflammatory Th17 phenotype over an immunosuppressive regulatory T-cell (Treg) phenotype. This guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Reversing T-Cell Suppression
Tumors frequently overexpress the enzyme IDO1, which catabolizes the essential amino acid tryptophan into kynurenine. The resulting tryptophan-depleted microenvironment suppresses T-cell function through two primary mechanisms:
-
Activation of the General Control Nonderepressible 2 (GCN2) kinase: Tryptophan starvation leads to an accumulation of uncharged tRNAs, which activates the GCN2 stress-response pathway, ultimately inhibiting T-cell proliferation.
-
Inhibition of the mammalian Target of Rapamycin (mTOR) pathway: Tryptophan is essential for mTORC1 activation in T-cells. Its depletion leads to mTORC1 inactivation, shutting down critical anabolic processes required for T-cell growth and function.[1][2]
This compound circumvents this immunosuppressive environment. It is not a direct inhibitor of the IDO1 enzyme but rather acts as a tryptophan mimetic.[2] This allows it to create an artificial tryptophan sufficiency signal, leading to the reactivation of mTORC1 and the restoration of T-cell proliferation and effector functions, even in the presence of low tryptophan concentrations.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on T-cell responses and related signaling pathways.
| Parameter | Cell Type | Condition | This compound Concentration | Result | Reference |
| CD8+ T-Cell Proliferation | Human CD8+ T-cells | Co-culture with TDO-expressing SW48 cells | EC50: 23.2 μM (95% CI: 14.6 μM to 36.7 μM) | Restores T-cell proliferation to control levels. | [3] |
| IDO1 Protein Expression | Human monocyte-derived dendritic cells (moDCs) | Differentiated in the presence of IFNγ, TNFα, IL-1β, IL-6, anti-CD40L, and PGE2 | EC50: ~20 μM | Dose-dependent decrease in IDO1 protein expression (up to ~65% decrease at 100 μM). | [3] |
| Gene Expression in CD4+ T-cells | Human CD4+ T-cells | Stimulated with anti-CD3/CD28 | 100 μM | Increases RORC (Th17 master regulator) transcription and inhibits FOXP3 (Treg master regulator) transcription. | [3] |
Signaling Pathways and Experimental Workflows
This compound's Effect on the mTOR Signaling Pathway
The following diagram illustrates how this compound bypasses IDO1-mediated T-cell suppression to reactivate the mTORC1 pathway.
Caption: this compound reactivates mTORC1 signaling in T-cells.
This compound's Influence on T-Cell Differentiation via the AhR Pathway
This diagram shows the proposed mechanism by which this compound modulates CD4+ T-cell differentiation.
Caption: this compound modulates T-cell differentiation via AhR.
Experimental Workflow: T-Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on T-cell proliferation.
Caption: Workflow for a T-cell proliferation dye dilution assay.
Detailed Experimental Protocols
T-Cell Proliferation Assay (Dye Dilution Method)
This protocol is a generalized procedure based on commonly used methods. Specific details may need optimization.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation dye
-
Human anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
This compound
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolation of T-Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit such as RosetteSep™.
-
-
Dye Labeling:
-
Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.
-
Seed labeled T-cells at 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
To model immunosuppression, add IDO-expressing dendritic cells or use media conditioned by IDO+ tumor cells.
-
Add a serial dilution of this compound to the appropriate wells. Include vehicle-only controls.
-
Bring the final volume in each well to 200 µL with complete RPMI medium.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Analyze the cells on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~525 nm.
-
Gate on the live lymphocyte population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Western Blot for mTOR Signaling Proteins
This protocol provides a general framework for assessing the phosphorylation status of mTOR pathway proteins.
Materials:
-
T-cells cultured with and without this compound under conditions of tryptophan depletion.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (6% for mTOR, 12% for downstream targets).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-mTOR (Ser2448), anti-total mTOR, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Harvest and wash T-cells with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE. Use a low percentage gel (e.g., 6%) for the large mTOR protein (~289 kDa).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total protein and loading controls (e.g., β-actin) to ensure equal loading.
-
Conclusion
This compound represents a novel approach to cancer immunotherapy by targeting the metabolic suppression of T-cells within the tumor microenvironment. Its unique mechanism of action, centered on the reactivation of mTORC1 signaling and the modulation of T-cell differentiation via AhR, distinguishes it from direct IDO1 enzyme inhibitors. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.
References
Indoximod's Impact on Dendritic Cell Function and T-Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indoleamine 2,3-dioxygenase (IDO1) is a critical enzyme in the tryptophan catabolism pathway and a key mediator of immune suppression in the tumor microenvironment.[1][2][3] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 expressed by tumor cells or antigen-presenting cells, such as dendritic cells (DCs), can lead to T-cell anergy, apoptosis, and the promotion of regulatory T cells (Tregs).[4][5][6] Indoximod (1-methyl-D-tryptophan) is an orally administered small-molecule IDO pathway inhibitor that has been investigated for its potential to reverse this tumor-mediated immune evasion.[7][8] Unlike direct enzymatic inhibitors, Indoximod has a unique and multifaceted mechanism of action that restores immune function downstream of IDO1 activity.[1][2][9] This guide provides an in-depth technical overview of Indoximod's core mechanisms, its specific effects on dendritic cell and T-cell populations, and detailed experimental protocols for studying its activity.
The IDO1 Pathway and Its Role in Immune Suppression
The IDO1 enzyme catalyzes the initial, rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[1] This process has two major consequences for the immune system:
-
Tryptophan Depletion: T-effector cells are highly sensitive to local tryptophan concentrations.[3] Low levels of tryptophan are sensed by the GCN2 kinase, which leads to the arrest of T-cell proliferation and the induction of anergy (a state of functional unresponsiveness).[4][10]
-
Kynurenine Production: Tryptophan catabolism generates metabolites, primarily kynurenine (Kyn), which actively suppress the immune system.[5][10] Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, when activated by Kyn, promotes the differentiation of naïve CD4+ T cells into immunosuppressive FoxP3+ regulatory T cells (Tregs).[10][11]
IDO1-expressing dendritic cells, particularly plasmacytoid DCs (pDCs) found in tumor-draining lymph nodes, are potent suppressors of anti-tumor T-cell responses.[6][12] They create a localized microenvironment of low tryptophan and high kynurenine, which inhibits effector T cells and expands Treg populations, thereby fostering immune tolerance to tumor antigens.[4][6]
Indoximod's Core Mechanism of Action
Crucially, Indoximod is not a direct enzymatic inhibitor of IDO1.[9][13] Instead, it functions as a tryptophan mimetic, counteracting the downstream immunosuppressive signals generated by IDO1 activity.[1][5][8] Its mechanism is pleiotropic, primarily involving the reactivation of the mTORC1 pathway and modulation of the AhR signaling cascade.[10][11]
Reactivation of the mTORC1 Pathway
In conditions of low tryptophan created by IDO1, the master metabolic kinase mTORC1 is inactivated in T cells, contributing to their proliferative arrest.[2][9] Indoximod acts as a tryptophan sufficiency signal, effectively tricking the cell into sensing adequate tryptophan levels.[10][11] This signal reactivates mTORC1, thereby restoring protein synthesis and enabling T-cell proliferation and activation, even in a tryptophan-depleted environment.[7][9] This action bypasses the GCN2 stress kinase pathway, which is typically activated by amino acid starvation.[1][10]
Modulation of the Aryl Hydrocarbon Receptor (AhR)
Indoximod directly influences the AhR signaling pathway, which is a key regulator of T-cell differentiation.[10][11] While the IDO1 metabolite kynurenine activates AhR to promote the transcription of FOXP3 (leading to Treg differentiation), Indoximod alters AhR-dependent transcription.[10][14] It inhibits the transcription of FOXP3 while simultaneously increasing the transcription of RORC, the master regulator for Th17 cell differentiation.[10][11][15] This skews the differentiation of naïve CD4+ T cells away from an immunosuppressive Treg phenotype and towards a pro-inflammatory Th17 helper T-cell phenotype.[2][9]
Downregulation of IDO1 Expression in Dendritic Cells
In addition to its effects on T cells, Indoximod can downregulate the expression of IDO1 protein in both human monocyte-derived dendritic cells (moDCs) and murine lymph node DCs.[10][11][15] This effect appears to be mediated through the AhR signaling pathway, interrupting a positive feedback loop where kynurenine can drive IDO1 transcription.[10] By reducing the amount of the IDO1 enzyme in these key antigen-presenting cells, Indoximod further diminishes the immunosuppressive capacity of the tumor microenvironment.[2][16]
Quantitative Data on Indoximod's Effects
The following tables summarize key quantitative data from preclinical and clinical studies, providing insight into Indoximod's potency and observed effects.
Table 1: Preclinical Efficacy of Indoximod
| Parameter | Experimental System | Value | Source(s) |
| EC₅₀ for restoring CD8⁺ T-cell proliferation (co-culture) | CD8⁺ T cells co-cultured with TDO-expressing SW48 cells | 23.2 μM (95% CI: 14.6-36.7 μM) | [10] |
| EC₅₀ for restoring CD8⁺ T-cell proliferation (conditioned media) | CD8⁺ T cells in media conditioned by SW48 cells | 41.4 μM (95% CI: 31.1-55.4 μM) | [10] |
| Potency for IDO1 protein downregulation | Human monocyte-derived dendritic cells (moDCs) | ~20 μM | [15] |
| IC₅₀ for relieving mTORC1 suppression | Cells subjected to IDO/TDO-mediated tryptophan depletion | ~70 nM | [2] |
Table 2: Selected Clinical Trial Data for Indoximod
| Trial / Cancer Type | Combination Agent | Dose of Indoximod | Key Efficacy Results | Source(s) |
| Phase 2 / Advanced Melanoma | Pembrolizumab | 1200 mg BID | ORR: 51%, CR: 20%, DCR: 70%, Median PFS: 12.4 months | [17] |
| Phase 1b/2 / Metastatic Melanoma | Pembrolizumab | 1200 mg BID | ORR: 53%, CR: 18%, DCR: 73% | [9] |
| Phase 1 / Pediatric Brain Tumors | Temozolomide / Radiation | 19.2 mg/kg BID (RP2D) | Median OS (responders): 25.2 months vs. 7.3 months (non-responders) | [16][18] |
| Phase 1 / Advanced Malignancies | Monotherapy | Up to 2000 mg BID | Best response: Stable disease >6 months in 5/48 patients |
Abbreviations: BID (twice daily), ORR (Objective Response Rate), CR (Complete Response), DCR (Disease Control Rate), PFS (Progression-Free Survival), OS (Overall Survival), RP2D (Recommended Phase 2 Dose).
Detailed Experimental Protocols
This section provides methodologies for key in vitro experiments used to characterize Indoximod's effects on dendritic and T-cell function.
Protocol: Generation and Culture of Human Monocyte-Derived Dendritic Cells (moDCs)
This protocol is adapted from methodologies used to study Indoximod's effect on IDO1 expression.[10]
-
Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for CD14⁺ monocytes using magnetic-activated cell sorting (MACS).
-
Differentiation: Culture the purified CD14⁺ monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) to generate immature moDCs.
-
Maturation and IDO1 Induction: To induce IDO1 expression, mature the moDCs by adding a cytokine cocktail, typically including IFN-γ (e.g., 50 ng/mL) and LPS (e.g., 100 ng/mL), for an additional 24-48 hours.
-
Treatment: Treat the mature, IDO1-expressing moDCs with a dose range of Indoximod (e.g., 1 μM to 100 μM) for 24 hours.
-
Analysis: Harvest the cells. Analyze IDO1 protein expression by Western Blot or intracellular flow cytometry. Analyze IDO1 enzymatic activity by measuring kynurenine concentration in the culture supernatant using HPLC or an ELISA-based kit.
Protocol: In Vitro CD4⁺ T-Cell Differentiation Assay
This protocol is designed to assess the impact of Indoximod on the differentiation of naïve T cells into Treg and Th17 subsets.[10]
-
Isolation of Naïve CD4⁺ T Cells: Isolate naïve CD4⁺ T cells (CD4⁺CD45RA⁺) from healthy donor PBMCs using negative selection MACS kits to ensure minimal pre-activation.
-
Activation and Culture: Plate the naïve T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 μg/mL). Add soluble anti-CD28 antibody (e.g., 1 μg/mL) to the culture medium (e.g., X-VIVO 15).
-
Differentiation Conditions:
-
Treg-polarizing conditions: Add TGF-β (e.g., 5 ng/mL) and IL-2 (e.g., 100 U/mL). To mimic the tumor microenvironment, exogenous kynurenine (e.g., 100 μM) can be added.
-
Th17-polarizing conditions: Add a cocktail of IL-6 (e.g., 20 ng/mL), IL-1β (e.g., 10 ng/mL), IL-23 (e.g., 20 ng/mL), and anti-IFN-γ/anti-IL-4 neutralizing antibodies.
-
-
Treatment: Add Indoximod (e.g., 100 μM) and/or an AhR inhibitor (e.g., CH223191, 10 μM) to the respective wells at the start of the culture.
-
Analysis (Day 4-5):
-
Gene Expression: After a short culture (e.g., 5 hours), harvest cells for quantitative RT-PCR (qRT-PCR) to measure mRNA levels of RORC and FOXP3.
-
Protein Expression (Flow Cytometry): After 4-5 days, restimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for FoxP3 (Treg marker) and IL-17 (Th17 marker) and analyze by flow cytometry.
-
Conclusion
Indoximod represents a unique approach to targeting the immunosuppressive IDO1 pathway. Rather than inhibiting the enzyme directly, it acts as a crucial immunometabolic adjuvant, reversing the downstream consequences of IDO1 activity on key immune cells.[2][9][19] By reactivating mTORC1 in T cells, it restores their proliferative capacity in the tryptophan-depleted tumor microenvironment.[7][10] Concurrently, its modulation of AhR signaling in both dendritic cells and T cells serves a dual function: it reduces IDO1 expression in antigen-presenting cells and skews CD4⁺ T-cell differentiation away from an immunosuppressive Treg phenotype towards a pro-inflammatory Th17 lineage.[2][10][11] The quantitative data and experimental protocols provided herein offer a comprehensive foundation for researchers and drug developers seeking to further investigate and harness the therapeutic potential of Indoximod in immuno-oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. What is Indoximod used for? [synapse.patsnap.com]
- 9. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 10. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Dendritic cells, indoleamine 2,3 dioxygenase and acquired immune privilege - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. academic.oup.com [academic.oup.com]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Indoximod: An Immunometabolic Adjuvant in Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Indoximod is an orally administered small molecule that acts as a potent immunometabolic adjuvant in cancer therapy. Unlike direct enzymatic inhibitors of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, this compound functions as a tryptophan mimetic. This unique mechanism allows it to counteract the immunosuppressive effects of tryptophan depletion in the tumor microenvironment by reactivating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in immune cells. By restoring crucial metabolic functions in T cells, this compound enhances their proliferation and effector functions, thereby promoting anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The enzyme IDO1, often overexpressed in the tumor microenvironment, catabolizes the essential amino acid tryptophan into kynurenine. This process leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which collectively impair T cell function and promote an immunosuppressive milieu.
This compound circumvents this immunosuppressive mechanism. As a tryptophan mimetic, it is sensed by the amino acid sensing machinery within T cells, which in turn leads to the reactivation of mTORC1. The reactivation of mTORC1 restores critical metabolic pathways necessary for T cell proliferation, cytokine production, and effector function. This mechanism is distinct from direct IDO1 enzymatic inhibitors, as this compound acts downstream of tryptophan catabolism.
Preclinical Data
Preclinical studies have demonstrated the potential of this compound to enhance anti-tumor immunity, particularly in combination with other therapeutic modalities. While specific IC50 values for direct enzymatic inhibition are not applicable due to its mechanism of action, its biological activity has been characterized in various in vitro and in vivo models.
| Model System | Combination Agent | Key Findings | Reference |
| MMTV-Neu mice (autochthonous breast tumors) | Paclitaxel | Significantly more tumor regression than either agent alone; effect dependent on an anti-tumor immune response. | [1] |
| B16 murine melanoma | Immune checkpoint therapy | Improved response to immune checkpoint therapy. | [2] |
| Syngeneic orthotopic brain tumor model | Temozolomide and radiation | Demonstrated a synergistic effect. | [3] |
Clinical Data
This compound has been evaluated in multiple clinical trials across a range of malignancies, both as a monotherapy and in combination with chemotherapy, radiation, and immune checkpoint inhibitors. The tables below summarize key quantitative data from these trials.
Table 3.1: Phase I Monotherapy and Combination Trials
| Trial Identifier | Cancer Type | Combination Agent(s) | N | Dose | Key Efficacy Results | Reference |
| NCT00567931 | Advanced Solid Tumors | Monotherapy | 48 | Up to 2000 mg BID | Best response: Stable Disease > 6 months in 5 patients. | [4][5] |
| NCT01042505 | Metastatic Solid Tumors | Docetaxel | 27 (22 evaluable) | 1200 mg BID (RP2D) | 4 Partial Responses (2 breast, 1 NSCLC, 1 thymic). | [6][7] |
Table 3.2: Combination Trials in Advanced Melanoma
| Trial Identifier/Phase | Combination Agent | N (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| Phase II (NCT01604889) | Pembrolizumab | 89 (non-ocular) | 51% | 20% | 70% | 12.4 months | [8][9] |
| Phase II (NLG2103) | Pembrolizumab | 60 | 52% (59% excluding ocular) | 10% | 74% | - | [10] |
| Phase II (NLG2103 Update) | Pembrolizumab | 51 | 61% | 20% | 80% | 12.9 months | [11] |
Table 3.3: Trials in Brain Tumors
| Trial Identifier | Patient Population | Combination Agent(s) | N | Key Efficacy Results | Reference |
| NCT02052648 (Phase I) | TMZ-refractory primary malignant brain tumors | Temozolomide (TMZ) | 12 | Best response: Stable Disease in 3 patients (5-10 months). 1 patient with significant tumor reduction. | [12] |
| NCT02502708 (Phase I) | Pediatric recurrent brain tumors or DIPG | TMZ or Radiation | 81 | Recurrent Disease (n=68): Median OS 13.3 months. DIPG (n=13): Median OS 14.4 months. Responders (n=26): Median OS 25.2 months vs. 7.3 months for non-responders. | [1][13][14] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the evaluation of this compound.
In Vitro Assays
4.1.1 T Cell Proliferation Assay
-
Objective: To assess the ability of this compound to rescue T cell proliferation from IDO-mediated suppression.
-
Methodology:
-
Co-culture IDO1-expressing tumor cells or dendritic cells with human peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
Stimulate T cells with anti-CD3/CD28 antibodies or a specific antigen.
-
Treat co-cultures with a dose range of this compound.
-
After 3-5 days, measure T cell proliferation using methods such as CFSE dilution by flow cytometry or [3H]-thymidine incorporation.
-
Endpoint: Reversal of proliferation inhibition in the presence of this compound.
-
4.1.2 mTORC1 Activation Assay
-
Objective: To confirm the mechanism of action of this compound via mTORC1 activation.
-
Methodology:
-
Culture T cells under conditions of tryptophan depletion (e.g., in tryptophan-free media or in co-culture with IDO1-expressing cells).
-
Treat the cells with this compound.
-
Lyse the cells and perform Western blotting to detect the phosphorylation of mTORC1 downstream targets, such as p70S6K (at Thr389) and 4E-BP1 (at Thr37/46).
-
Alternatively, use flow cytometry with phospho-specific antibodies to assess phosphorylation levels in specific T cell subsets.
-
Endpoint: Increased phosphorylation of p70S6K and 4E-BP1 in the presence of this compound.
-
In Vivo Animal Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a physiological setting.
-
Methodology:
-
Tumor Implantation: Syngeneic tumor models (e.g., B16 melanoma, Lewis Lung Carcinoma) are implanted into immunocompetent mice.
-
Treatment: Once tumors are established, treat mice with this compound (administered via oral gavage or in drinking water), a combination agent (e.g., chemotherapy, checkpoint inhibitor), or vehicle control.
-
Monitoring: Measure tumor volume regularly. At the end of the study, tumors and draining lymph nodes can be harvested for immunological analysis (e.g., flow cytometry to assess T cell infiltration and activation).
-
Endpoints: Tumor growth inhibition, improved survival, and enhanced anti-tumor immune responses.
-
Clinical Trial Design
A common design for evaluating this compound in combination with an immune checkpoint inhibitor is a single-arm, open-label Phase II study.
-
Patient Population: Patients with a specific type of advanced or metastatic cancer (e.g., melanoma, glioblastoma) who may or may not have received prior therapies.
-
Treatment Regimen:
-
This compound administered orally, typically at a dose of 1200 mg twice daily, continuously.
-
The combination agent (e.g., pembrolizumab) is administered at its standard dose and schedule.
-
-
Endpoints:
-
Primary: Overall Response Rate (ORR) per RECIST 1.1 criteria.
-
Secondary: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response, and safety/tolerability.
-
-
Correlative Studies: Tumor biopsies and blood samples are often collected at baseline and on-treatment to analyze biomarkers, including IDO1 expression, T cell infiltration, and changes in peripheral immune cell populations.
Mandatory Visualizations
Conclusion
This compound represents a novel approach to cancer immunotherapy by targeting the metabolic suppression of T cells within the tumor microenvironment. Its unique mechanism of action as a tryptophan mimetic that reactivates mTORC1 signaling distinguishes it from direct IDO1 enzymatic inhibitors. The preclinical and clinical data to date support its potential to enhance the efficacy of various cancer therapies, including chemotherapy and immune checkpoint blockade. Further clinical investigation is warranted to fully elucidate its role in the evolving landscape of immuno-oncology.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of indoximod in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. targetedonc.com [targetedonc.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S)-Indoximod in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indoximod (d-1-methyl-tryptophan) is an orally administered immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO) pathway. Unlike direct enzymatic inhibitors of IDO1, this compound acts as a tryptophan mimetic. This mechanism of action alleviates the immunosuppressive effects of tryptophan depletion in the tumor microenvironment by reactivating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in immune cells.[1][2][3] Additionally, this compound modulates the Aryl Hydrocarbon Receptor (AhR), influencing T-cell differentiation.[1] These actions collectively enhance anti-tumor immunity, making this compound a subject of significant interest in preclinical and clinical cancer research, often in combination with chemotherapy, radiation, or other immunotherapies.[4][5][6]
These application notes provide a comprehensive overview of the dosing and administration of this compound in various murine cancer models, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Mechanism of Action Signaling Pathway
This compound reverses the immunosuppressive effects of the IDO pathway through a dual mechanism involving the mTORC1 and AhR signaling pathways. In the tumor microenvironment, the enzyme IDO catabolizes tryptophan, leading to its depletion. This tryptophan scarcity inhibits mTORC1 activity in T cells, leading to their anergy and promoting an immunosuppressive environment. This compound, acting as a tryptophan mimetic, provides a sufficiency signal to mTORC1, restoring its activity and consequently promoting T-cell proliferation and effector function.[1][3][7] Concurrently, this compound modulates the Aryl Hydrocarbon Receptor (AhR), which is activated by the tryptophan metabolite kynurenine. This modulation influences T-cell differentiation, favoring the development of pro-inflammatory Th17 cells over immunosuppressive regulatory T cells (Tregs).[1]
Caption: this compound Signaling Pathway.
Dosing and Administration Data in Murine Cancer Models
The following tables summarize quantitative data on the dosing and administration of this compound from various preclinical studies in mice. Oral gavage is the most commonly reported route of administration.
Table 1: this compound Dosing Regimens in Murine Cancer Models
| Cancer Model | Mouse Strain | Route of Administration | Dosage (mg/kg) | Dosing Schedule | Combination Agent(s) | Reference(s) |
| B16F10 Melanoma | C57BL/6 | Oral Gavage | 31.3, 62.5, 125, 250 | Twice daily (BID) | Adoptive T-cell transfer + gp100 vaccine | [1] |
| B16F10 Melanoma | Not Specified | Oral (p.o.) | 400 | Not Specified | Chemo-immunotherapy | [7] |
| 4T1 Breast Cancer | Not Specified | Oral (p.o.) | 400 | Not Specified | Chemo-immunotherapy | [7] |
| MMTV-Neu Breast Cancer | MMTV-Neu transgenic | Oral | Not Specified | Not Specified | Paclitaxel | [4][6] |
| Lewis Lung Carcinoma | C57BL/6 | Not Specified | 200 | Not Specified | Not Specified | [8] |
| Glioblastoma (orthotopic) | Not Specified | Oral | Not Specified | Not Specified | Temozolomide + Radiation | [2][5][8] |
| Pediatric Brain Tumors | Not Specified | Oral | 16 (80% of adult RP2D), escalating to 19.2 (120%) | Twice daily (BID) | Temozolomide or Radiation | [2][9] |
Table 2: Efficacy of this compound in Murine Cancer Models
| Cancer Model | Dosing Regimen | Key Efficacy Readouts | Summary of Results | Reference(s) |
| B16F10 Melanoma | 31.3 - 250 mg/kg BID, oral gavage | Tumor growth inhibition | Dose-dependent improvement in anti-tumor effect. Doses > ~62.5 mg/kg (287 µmol/kg) showed significant decrease in IDO+ pDCs. | [1] |
| MMTV-Neu Breast Cancer | Not Specified, oral | Tumor regression | Synergistic effect with paclitaxel, producing significantly more tumor regression than either agent alone. | [4][6] |
| Glioblastoma (orthotopic) | Not Specified, oral | Survival | Synergistic effect with temozolomide and radiation, leading to improved survival. | [5][8] |
| 4T1.2 Breast Cancer | Not Specified | Anti-tumor activity | Significantly improved anti-tumor activity in combination therapy. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This compound has poor aqueous solubility, requiring a specific vehicle for oral administration in mice.[7] The following protocol is a representative example for preparing a formulation suitable for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO. A suggested concentration is 40 mg/mL.[8] Ensure complete dissolution, using a vortex mixer and/or brief sonication if necessary.
-
-
Vehicle Preparation:
-
In a sterile tube, combine PEG300 and Tween 80. A common ratio is 30% PEG300 and 5% Tween 80 of the final volume.[8]
-
Mix thoroughly until a homogenous solution is formed.
-
-
Final Formulation:
-
Add the calculated volume of the this compound stock solution in DMSO to the PEG300/Tween 80 mixture. For a final concentration of 2 mg/mL, you would add 50 µL of a 40 mg/mL stock to 300 µL of PEG300 and 50 µL of Tween 80.[8]
-
Vortex the mixture until it is clear.
-
Add sterile ddH₂O or PBS to reach the final desired volume (e.g., to make up the remaining 60% of the volume).[8]
-
Vortex again to ensure a uniform suspension. The final formulation should be a clear solution. It is recommended to use the mixed solution immediately for optimal results.[7]
-
Note: The final concentration of DMSO should be kept low (typically ≤5%) to avoid toxicity. The provided example results in a 5% DMSO concentration. Always prepare a vehicle-only control group for your experiments.
Protocol 2: In Vivo Efficacy Study Workflow
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a subcutaneous murine tumor model.
References
- 1. blog.championsoncology.com [blog.championsoncology.com]
- 2. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investors.linkp.com [investors.linkp.com]
- 6. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 8. alexslemonade.org [alexslemonade.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of (S)-Indoximod
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indoximod, the L-isomer of 1-methyl-tryptophan, is a significant small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. The IDO1 enzyme is a key regulator of immune responses and is implicated in the tumor's ability to evade the host's immune system. By acting as a tryptophan mimetic, this compound can counteract the immunosuppressive effects of tryptophan depletion by IDO1, thereby restoring T-cell proliferation and function.[1][2][3][4] This makes this compound a compound of high interest in the field of cancer immunotherapy.
These application notes provide detailed protocols for the chemical synthesis and purification of this compound, aimed at providing researchers and drug development professionals with a comprehensive guide for obtaining high-purity material for preclinical and clinical research.
Synthesis of this compound (1-Methyl-L-tryptophan)
The primary synthetic route to this compound involves the direct N-methylation of the indole ring of L-tryptophan. This method is advantageous as it starts from a readily available and enantiomerically pure starting material, thus preserving the desired stereochemistry.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: N-methylation of L-Tryptophan
This protocol is based on the general principles of N-alkylation of indoles.
Materials:
-
L-Tryptophan
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-Tryptophan (1 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the suspension in an ice bath to 0 °C. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Methylation: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Quantitative Data for Synthesis
| Parameter | Value/Range | Reference |
| Starting Material | L-Tryptophan | General Knowledge |
| Key Reagents | Sodium Hydride, Methyl Iodide | General Knowledge |
| Solvent | Dimethylformamide (DMF) | General Knowledge |
| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |
| Reaction Time | 4 - 6 hours | General Knowledge |
| Typical Yield | >85% (crude) | Estimated from similar reactions |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and any potential enantiomeric impurity. A combination of recrystallization and chiral chromatography is often employed to achieve high purity.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Beaker
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the crystals under vacuum to obtain the recrystallized product.
Experimental Protocol: Chiral HPLC Purification
For the separation of any potential racemic mixture and to ensure high enantiomeric purity, preparative chiral High-Performance Liquid Chromatography (HPLC) is recommended.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD are commonly used for the separation of amino acid derivatives.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio should be optimized for the best separation. A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape.
-
Flow Rate: The flow rate will depend on the column dimensions and should be optimized for resolution and run time.
-
Detection: UV detection at a wavelength where Indoximod has strong absorbance (e.g., 280 nm).
Procedure:
-
Sample Preparation: Dissolve the recrystallized this compound in the mobile phase.
-
Method Development (Analytical Scale): Initially, develop the separation method on an analytical scale chiral column to determine the optimal mobile phase composition and other chromatographic parameters.
-
Preparative Separation: Scale up the optimized method to a preparative scale column.
-
Fraction Collection: Collect the fraction corresponding to the this compound peak.
-
Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the pure this compound.
Quantitative Data for Purification
| Parameter | Value/Range | Reference |
| Recrystallization Solvent | Ethanol/Water | General Knowledge |
| Chiral HPLC Column | Polysaccharide-based (e.g., Chiralcel OD-H) | [5][6] |
| Chiral HPLC Mobile Phase | Hexane/Isopropanol (with modifier) | [5][6] |
| Purity after Recrystallization | >98% | Estimated |
| Final Enantiomeric Purity (after HPLC) | >99.5% | Estimated |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the indole ring protons, the methyl group protons, the alpha- and beta-protons of the amino acid backbone, and the amine and carboxylic acid protons. The chemical shifts will be consistent with the 1-methyl-L-tryptophan structure. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the indole ring, the methyl group, and the amino acid portion. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of this compound (C₁₂H₁₄N₂O₂, MW: 218.25 g/mol ). |
| Chiral HPLC | A single peak at the retention time corresponding to the (S)-enantiomer, confirming high enantiomeric purity. |
| Melting Point | A sharp melting point consistent with the literature value for pure this compound. |
Signaling Pathway of Indoximod
Indoximod does not directly inhibit the enzymatic activity of IDO1. Instead, it acts as a tryptophan mimetic, signaling to the cell that tryptophan levels are sufficient. This counteracts the immunosuppressive effects of tryptophan depletion caused by IDO1. One of the key downstream effectors is the mammalian target of rapamycin (mTOR), which is activated by Indoximod, leading to the restoration of T-cell proliferation and function.[2][3]
Caption: Indoximod's role in the IDO1 pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis and purification of high-purity this compound. Adherence to these methods will enable researchers to produce material suitable for in-depth biological evaluation and further drug development efforts in the promising field of cancer immunotherapy. Careful optimization of reaction and purification conditions may be necessary to achieve the desired yield and purity for specific applications.
References
- 1. Atomic-resolution chemical characterization of (2x)72-kDa tryptophan synthase via four- and five-dimensional 1H-detected solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols: (S)-Indoximod in Combination with Chemotherapy for Pediatric Brain Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-Indoximod, an orally administered inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway, in combination with chemotherapy for the treatment of pediatric brain tumors. The information is based on findings from the first-in-children Phase I clinical trial (NCT02502708) and preclinical studies.[1][2][3]
Introduction
Recurrent brain tumors are a leading cause of cancer-related death in children.[1][2] The tumor microenvironment often exhibits profound immunosuppression, hindering the efficacy of conventional therapies. The IDO1 enzyme is a key metabolic checkpoint that contributes to this immune tolerance by depleting the essential amino acid tryptophan and producing immunosuppressive kynurenine metabolites.[4] Tumors can exploit this pathway to evade immune surveillance.[5]
This compound (formerly known as D-1MT) is an IDO1 pathway inhibitor that does not directly inhibit the enzyme's active site but rather destabilizes the IDO1 pathway, particularly in antigen-presenting cells.[1] Preclinical models have shown that chemotherapy can induce the release of tumor antigens from apoptotic cells, and that blocking the IDO1 pathway during this process can enhance anti-tumor immunity.[1][3] This synergistic effect provides a strong rationale for combining this compound with chemotherapy in pediatric brain tumors.[1]
Clinical Data Summary
A Phase I clinical trial (NCT02502708) evaluated the safety and efficacy of this compound in combination with temozolomide-based chemotherapy and/or radiation in children with recurrent brain tumors or newly diagnosed diffuse intrinsic pontine glioma (DIPG).[1][2]
Patient Demographics and Dosing
A total of 81 patients were treated with this compound-based combination therapy.[1][2] The pediatric recommended Phase 2 dose (RP2D) of this compound was determined to be 19.2 mg/kg/dose, administered orally twice daily.[1][2] The maximum tolerated dose was not reached.[1][2]
| Patient Characteristic | Value |
| Number of Patients | 81 |
| Age Range | 3-21 years |
| Diagnoses | Recurrent Medulloblastoma, Ependymoma, Glioblastoma/High-Grade Glioma, DIPG, other CNS tumors |
Table 1: Summary of Patient Demographics from the Phase I Trial (NCT02502708).
Clinical Efficacy
The combination of this compound with chemotherapy demonstrated encouraging preliminary efficacy.[1][2]
| Outcome | All Recurrent Disease (n=68) | DIPG (n=13) |
| Median Overall Survival (OS) | 13.3 months | 14.4 months |
| Median OS in Responders (n=26) | 25.2 months | - |
| Median OS in Non-Responders (n=37) | 7.3 months | - |
Table 2: Overall Survival Data from the Phase I Trial (NCT02502708).[1][2]
Patients who showed an objective response had a significantly longer median overall survival.[1][2] Notably, four patients remained free of active disease for over 36 months.[1][2]
Signaling Pathway and Therapeutic Logic
dot
Caption: IDO1 pathway in the tumor microenvironment and the synergistic action of chemotherapy and this compound.
Experimental Protocols
The following are representative protocols for preclinical evaluation of this compound in combination with chemotherapy for pediatric brain tumors. These are synthesized from methodologies reported in the literature and should be adapted and optimized for specific experimental contexts.
In Vitro Protocol: Pediatric Brain Tumor Cell Line Viability Assay
Objective: To assess the cytotoxic effects of this compound in combination with temozolomide on pediatric brain tumor cell lines.
Materials:
-
Pediatric high-grade glioma (HGG) or medulloblastoma cell lines (e.g., SF188, UW479)
-
This compound (powder, to be dissolved in appropriate solvent, e.g., DMSO)
-
Temozolomide (TMZ) (powder, to be dissolved in appropriate solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture pediatric brain tumor cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and TMZ.
-
Perform serial dilutions to create a range of concentrations for each drug.
-
Treat cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone (e.g., 100 µM, 200 µM, 400 µM)
-
TMZ alone (e.g., 50 µM, 100 µM, 200 µM)
-
Combination of this compound and TMZ at various concentrations.
-
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the percentage of cell viability for each treatment condition.
-
Determine the IC50 values for each drug alone and in combination.
-
Use the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.
-
In Vivo Protocol: Orthotopic Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of this compound and temozolomide combination therapy in a pediatric brain tumor orthotopic mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID gamma (NSG) mice, 6-8 weeks old)
-
Pediatric brain tumor cells (e.g., patient-derived xenograft cells or established cell lines) engineered to express luciferase for bioluminescence imaging.
-
Stereotactic surgery apparatus
-
This compound (formulated for oral gavage)
-
Temozolomide (formulated for oral gavage or intraperitoneal injection)
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Secure the mouse in the stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates for tumor implantation (e.g., cerebellum for medulloblastoma, cerebrum for glioma).
-
Slowly inject 1x10^5 to 5x10^5 tumor cells in a small volume (e.g., 2-5 µL) into the brain parenchyma.
-
Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.
-
Provide post-operative care, including analgesics.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for 7-10 days.
-
Perform baseline bioluminescence imaging (BLI) to confirm tumor engraftment.
-
Administer D-luciferin (e.g., 150 mg/kg, intraperitoneally).
-
Image the mice using a BLI system.
-
-
Randomize mice into treatment groups based on baseline tumor signal.
-
-
Treatment Administration:
-
Control Group: Vehicle administration (oral gavage).
-
This compound Group: Administer this compound (e.g., 200 mg/kg, twice daily) by oral gavage.
-
Temozolomide Group: Administer TMZ (e.g., 25-50 mg/kg/day for 5 days) by oral gavage or IP injection.
-
Combination Group: Administer both this compound and TMZ according to their respective schedules.
-
Continue treatment for a defined period (e.g., 21-28 days) or until endpoint.
-
-
Efficacy Evaluation:
-
Monitor tumor growth weekly using BLI.
-
Record animal body weight and clinical signs of toxicity.
-
Monitor survival. The primary endpoint is typically overall survival.
-
-
Data Analysis:
-
Quantify BLI signal over time for each treatment group.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.
-
Analyze body weight data to assess treatment-related toxicity.
-
dot
Caption: A representative experimental workflow for preclinical evaluation of this compound and chemotherapy.
Conclusion and Future Directions
The combination of this compound with chemotherapy represents a promising therapeutic strategy for pediatric brain tumors. The Phase I clinical trial has demonstrated that this combination is well-tolerated and shows signs of clinical benefit.[1][2] Further investigation in Phase II/III trials is warranted to confirm these findings.[1][2] Preclinical studies are essential to further elucidate the mechanisms of synergy, to explore combinations with other therapeutic modalities, and to identify potential biomarkers of response. A follow-on Phase II trial (NCT04049669) is currently underway.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
Application of (S)-Indoximod in Studying T-cell Proliferation: Detailed Application Notes and Protocols
(S)-Indoximod, a methylated tryptophan analog, serves as a valuable tool for researchers, scientists, and drug development professionals investigating T-cell biology and cancer immunotherapy. Unlike direct enzymatic inhibitors of Indoleamine 2,3-dioxygenase (IDO1), this compound acts as a tryptophan mimetic. This mechanism allows it to counteract the immunosuppressive effects of tryptophan depletion in the tumor microenvironment, primarily by reactivating the mTORC1 signaling pathway, a key regulator of T-cell proliferation and function.[1][2][3][4][5][6] Furthermore, this compound modulates the Aryl Hydrocarbon Receptor (AhR), influencing T-cell differentiation and potentially shifting the balance from immunosuppressive regulatory T-cells (Tregs) towards pro-inflammatory T-helper 17 (Th17) cells.[3][7][8]
These application notes provide detailed protocols for utilizing this compound to study its effects on T-cell proliferation, activation, and differentiation.
Mechanism of Action
This compound's primary mechanism involves bypassing the tryptophan-sensing stress response induced by IDO1 activity in the tumor microenvironment. Tryptophan depletion normally leads to the inhibition of the mTORC1 pathway, causing T-cell anergy and arresting proliferation.[4] this compound, by acting as a tryptophan mimetic, provides a "sufficiency" signal that restores mTORC1 activity, thereby promoting T-cell proliferation and effector functions.[1][7][9] Additionally, its interaction with the AhR pathway provides a secondary mechanism to modulate immune responses by influencing T-cell lineage commitment.[7][8]
Diagram of this compound's Signaling Pathway
References
- 1. oncotarget.com [oncotarget.com]
- 2. benchchem.com [benchchem.com]
- 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of (S)-Indoximod in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-Indoximod in human plasma. This compound is an inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway, a key target in cancer immunotherapy. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard, this compound-d3, for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies in clinical and preclinical research.
Introduction
This compound is an orally bioavailable small molecule that targets the indoleamine 2,3-dioxygenase (IDO1) enzyme. IDO1 is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine. In the tumor microenvironment, increased IDO1 expression leads to tryptophan depletion and accumulation of kynurenine, which suppresses the proliferation and function of effector T-cells and promotes the generation of regulatory T-cells (Tregs), thereby facilitating tumor immune escape. By inhibiting IDO1, this compound aims to reverse this immunosuppressive mechanism and enhance anti-tumor immune responses.
Accurate quantification of this compound in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), in both preclinical and clinical studies. This application note provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma.
Signaling Pathway
Experimental Workflow
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
This compound-d3 internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Control human plasma (K2-EDTA)
Equipment
-
Liquid chromatograph (e.g., Thermo Accela, Waters Acquity UPLC)
-
Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantum, Sciex QTRAP)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
96-well plates
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and this compound-d3 into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the this compound stock solution with 50:50 (v/v) methanol:water.
-
Prepare an internal standard working solution by diluting the this compound-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking 5 µL of the appropriate this compound working solution into 95 µL of control human plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
The final concentrations for the calibration curve should span the desired linear range (e.g., 5, 10, 50, 100, 500, 1000, 2000, and 2500 ng/mL).
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma samples, calibration standards, or QC samples into microcentrifuge tubes or a 96-well plate.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound-d3 in acetonitrile) to each sample. This results in a 3:1 ratio of precipitation solvent to plasma.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| LC System | Thermo Accela or equivalent |
| Column | Phenomenex Luna C18 (2 x 50 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol with 0.1% Acetic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Autosampler Temp | 4°C |
| Column Temp | Ambient |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
Mass Spectrometry
| Parameter | Value |
| MS System | Thermo TSQ Quantum or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 4000 V |
| Sheath Gas Pressure | 40 arb |
| Auxiliary Gas | 10 arb |
| Capillary Temp | 350°C |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 219 | 160 |
| This compound-d3 | 222 | 163 |
Method Validation and Performance
The described method has been validated according to FDA guidelines.[1] The validation parameters are summarized below.
| Parameter | Result |
| Linearity Range | 5 - 2500 ng/mL (r² > 0.99) |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |
| Intra-assay Precision (%CV) | < 9% |
| Inter-assay Precision (%CV) | < 10% |
| Accuracy (%RE) | Within ±10% |
| Recovery | > 95% |
Conclusion
This application note details a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard ensure high throughput and accurate results. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies of this compound in drug development.
References
(S)-Indoximod: Application Notes and Protocols for In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies of (S)-Indoximod, an immunomodulatory agent that acts as an inhibitor of the IDO1 (indoleamine 2,3-dioxygenase 1) pathway. This compound's unique mechanism of action, which involves the reactivation of mTORC1 signaling and modulation of the aryl hydrocarbon receptor (AhR), distinguishes it from direct enzymatic inhibitors of IDO1.[1][2][3][4] These protocols are intended to guide researchers in the preclinical evaluation of this compound's anti-tumor efficacy, both as a monotherapy and in combination with other cancer therapies.
Introduction to this compound
This compound, the D-enantiomer of 1-methyl-tryptophan, is an orally administered small molecule that reverses the immunosuppressive effects mediated by the IDO1 and TDO (tryptophan 2,3-dioxygenase) pathways.[2] Unlike direct enzymatic inhibitors that block the catalytic activity of IDO1, this compound acts as a tryptophan mimetic.[1][3] This action counters the tryptophan-deprived state induced by IDO1/TDO activity in the tumor microenvironment, thereby reactivating the mTORC1 signaling pathway in immune cells.[1][2] Reactivation of mTORC1 is crucial for T cell proliferation and effector function.
Furthermore, this compound modulates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a role in immune cell differentiation.[2][4] By influencing AhR signaling, this compound can inhibit the differentiation of regulatory T cells (Tregs) and promote the development of pro-inflammatory T helper 17 (Th17) cells.[2][4] This pleiotropic mechanism of action makes this compound a compelling candidate for cancer immunotherapy, with the potential to enhance the efficacy of chemotherapy, radiation, and immune checkpoint inhibitors.[1]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Design for In Vivo Efficacy Studies
A well-designed in vivo efficacy study is critical to evaluate the therapeutic potential of this compound. The following sections outline key considerations and provide example protocols for various tumor models.
General Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Selection of Animal Models
The choice of animal model is crucial and should be based on the research question. Syngeneic mouse models are recommended as they possess a competent immune system, which is essential for evaluating immunomodulatory agents like this compound.
| Animal Model | Tumor Type | Key Features |
| C57BL/6 Mice | B16-F10 Melanoma | Aggressive tumor model, moderately immunogenic. Suitable for combination studies with checkpoint inhibitors. |
| BALB/c Mice | 4T1 Mammary Carcinoma | Highly tumorigenic and metastatic model, mimicking human breast cancer progression. |
| C57BL/6 Mice | GL261 Glioblastoma | Orthotopic brain tumor model, relevant for studying therapies targeting brain cancers. |
Dosing and Administration
This compound is orally bioavailable. Preclinical studies in mice have utilized a range of doses, often administered via oral gavage.
| Parameter | Recommendation |
| Formulation | Suspend in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose). |
| Dose Range | 200-400 mg/kg, administered once or twice daily.[5] |
| Administration | Oral gavage. |
| Control Groups | Vehicle control, and if applicable, positive control (e.g., standard-of-care chemotherapy). |
Experimental Protocols
The following are detailed protocols for commonly used in vivo models to assess the efficacy of this compound.
B16-F10 Melanoma Model
Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with other agents, in a subcutaneous melanoma model.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
B16-F10 melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Vehicle for oral gavage
-
Calipers
Procedure:
-
Cell Culture: Culture B16-F10 cells in complete medium. Ensure cells are in the logarithmic growth phase and free of mycoplasma.
-
Tumor Cell Implantation:
-
Harvest B16-F10 cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 5-7 days post-implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Administer this compound or vehicle via oral gavage according to the predetermined dosing schedule.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and body weight throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if there are signs of excessive morbidity (e.g., >20% body weight loss).
-
At the end of the study, collect tumors, spleens, and tumor-draining lymph nodes for ex vivo analysis.
-
4T1 Mammary Carcinoma Model
Objective: To assess the impact of this compound on primary tumor growth and metastasis in an orthotopic breast cancer model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
4T1 mammary carcinoma cells
-
Additional materials as listed for the B16-F10 model.
Procedure:
-
Cell Culture: Culture 4T1 cells as described for B16-F10 cells.
-
Orthotopic Tumor Cell Implantation:
-
Harvest and prepare 4T1 cells as previously described.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^5 cells per 50 µL.
-
Inject 50 µL of the cell suspension into the fourth mammary fat pad of each BALB/c mouse.
-
-
Tumor Growth Monitoring, Randomization, and Treatment: Follow the procedures outlined in the B16-F10 protocol.
-
Metastasis Analysis (Optional):
-
At the study endpoint, harvest lungs and liver.
-
Fix tissues in Bouin's fixative to visualize metastatic nodules.
-
Count the number of surface metastases.
-
Orthotopic GL261 Glioblastoma Model
Objective: To evaluate the efficacy of this compound in combination with standard-of-care therapy (e.g., temozolomide and/or radiation) in a brain tumor model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
GL261 glioma cells
-
Stereotactic apparatus
-
Temozolomide (TMZ)
-
Additional materials as listed for the B16-F10 model.
Procedure:
-
Cell Culture: Culture GL261 cells as described for other cell lines.
-
Intracranial Tumor Cell Implantation:
-
Anesthetize mice and secure them in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates.
-
Slowly inject 1 x 10^5 GL261 cells in 2 µL of PBS into the brain parenchyma.
-
-
Treatment:
-
Begin treatment at a specified time point post-implantation (e.g., day 5).
-
Administer this compound via oral gavage and TMZ via intraperitoneal injection, according to the study design.
-
-
Endpoint Analysis:
-
Monitor mice daily for neurological signs and body weight loss.
-
The primary endpoint is typically overall survival.
-
At the time of euthanasia, brains can be harvested for histological analysis.
-
Endpoint Analysis Protocols
Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes
Objective: To visualize and quantify immune cell populations within the tumor microenvironment.
Procedure:
-
Tissue Preparation:
-
Fix harvested tumors in 10% neutral buffered formalin for 24 hours.
-
Process and embed tissues in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Analysis:
-
Image slides using a brightfield microscope.
-
Quantify the number of positive cells per unit area using image analysis software.
-
Flow Cytometry for Immune Cell Profiling
Objective: To perform a detailed quantitative analysis of immune cell subsets in tumors and lymphoid organs.
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince harvested tumors and digest with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Prepare single-cell suspensions from spleens and lymph nodes by mechanical dissociation.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Staining:
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate with a panel of fluorescently-labeled antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80).
-
For intracellular staining (e.g., FoxP3, IFN-γ), fix and permeabilize cells before adding intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to quantify the percentages and absolute numbers of different immune cell populations.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Example Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | 10 | 1500 ± 150 | - | - |
| This compound (200 mg/kg) | 10 | 1050 ± 120 | 30 | <0.05 |
| Chemotherapy Agent | 10 | 750 ± 100 | 50 | <0.01 |
| This compound + Chemo | 10 | 300 ± 50 | 80 | <0.001 |
Table 2: Example Immune Cell Infiltration Data (Flow Cytometry)
| Treatment Group | N | % CD8+ T Cells in CD45+ Cells (Mean ± SEM) | % Tregs in CD4+ T Cells (Mean ± SEM) | CD8+/Treg Ratio (Mean ± SEM) |
| Vehicle | 8 | 10 ± 1.5 | 25 ± 2.0 | 0.4 ± 0.05 |
| This compound | 8 | 18 ± 2.0 | 15 ± 1.8 | 1.2 ± 0.15 |
| Checkpoint Inhibitor | 8 | 20 ± 2.5 | 18 ± 2.2 | 1.1 ± 0.12 |
| This compound + CPI | 8 | 35 ± 3.0 | 10 ± 1.5 | 3.5 ± 0.30 |
Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA, log-rank test for survival) to determine the significance of the observed differences.
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound's in vivo efficacy. The unique immunomodulatory mechanism of this compound warrants thorough investigation in various tumor models, particularly in combination with other immunotherapies and standard-of-care treatments. Careful experimental design and comprehensive endpoint analysis are essential to fully elucidate its therapeutic potential.
References
- 1. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.lib.jmu.edu [search.lib.jmu.edu]
- 4. Intraductal Adaptation of the 4T1 Mouse Model of Breast Cancer Reveals Effects of the Epithelial Microenvironment on Tumor Progression and Metastasis | Anticancer Research [ar.iiarjournals.org]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Application Notes and Protocols for Preparing (S)-Indoximod Stock Solutions in Cell Culture
Audience: This document is intended for researchers, scientists, and drug development professionals working with (S)-Indoximod in cell culture experiments.
Introduction
This compound is the L-enantiomer of 1-methyl-tryptophan and a modulator of the indoleamine 2,3-dioxygenase (IDO) pathway.[1] The IDO pathway is a significant target in cancer research due to its role in immune suppression within the tumor microenvironment.[2] Accurate and reproducible in vitro studies are essential for understanding the mechanism of action of this compound. A critical first step for these experiments is the correct preparation of stock solutions. This document provides detailed protocols for preparing and handling this compound stock solutions for cell culture applications.
This compound: Chemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is crucial for preparing stable and accurate stock solutions.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol [3] |
| Purity | ≥95% |
| Appearance | Solid[1] |
| Storage (Powder) | -20°C for 3 years[4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Special Conditions |
| DMSO | Slightly soluble[5] | Hygroscopic DMSO can reduce solubility; use fresh DMSO.[5] Warming to 37°C and sonication may be required.[6] |
| 0.1 M NaOH | 10 mg/mL (45.8 mM)[4] | Sonication is recommended.[4] |
| Water | 5 mg/mL (22.91 mM)[7] | Requires sonication and adjustment of pH to 2 with HCl.[7] |
Signaling Pathway and Mechanism of Action
This compound is an immunometabolic adjuvant that empowers T cell activity.[8] It acts as a tryptophan mimetic, which is interpreted by mTORC1 as L-tryptophan, especially under conditions of high tryptophan catabolism.[9] This action blocks the suppressive signal on mTORC1 function generated by IDO/TDO activity.[9][10] Additionally, this compound modulates the differentiation of CD4+ T cells via the aryl hydrocarbon receptor (AhR), favoring the differentiation of IL-17-producing helper T cells and inhibiting the differentiation of regulatory T cells.[11][12]
Caption: this compound signaling pathway in immune modulation.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Water bath or heating block
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh 2.1825 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or sonicate for a few minutes.[6]
-
Sterilization: For cell culture applications, it is advisable to sterile-filter the stock solution using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[13] Store the aliquots at -80°C for up to one year or -20°C for up to one month.[1][4]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution
-
Complete cell culture medium
Protocol:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: It is recommended to perform an intermediate dilution step to prevent precipitation of the compound when transferring from a high concentration of an organic solvent to an aqueous medium.[14]
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in complete cell culture medium.
-
Final Dilution: Add the appropriate volume of the 1 mM intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
-
Mixing: Mix the working solution gently by pipetting up and down.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to keep it at 0.1% or lower if possible.[15][16]
Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a cell culture experiment.
Caption: General experimental workflow for this compound in cell culture.
Stability and Storage
This compound powder is stable for up to 3 years when stored at -20°C.[4] Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1][4] It is important to aliquot stock solutions to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[17][18]
Troubleshooting
-
Precipitation in Media: If the compound precipitates upon dilution in cell culture media, try making a more concentrated stock solution in DMSO and adding a smaller volume to the media.[19] Performing an intermediate dilution step as described in the protocol can also help.[14]
-
Cell Toxicity: If you observe cytotoxicity, it may be due to the concentration of DMSO. It is recommended to run a dose-response curve to determine the maximum tolerated concentration of DMSO for your specific cell line, which should generally not exceed 0.5%.[15] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Indoximod | C12H14N2O2 | CID 405012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. lifetein.com [lifetein.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Indoximod in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indoximod, the D-enantiomer of 1-methyl-tryptophan, is an immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO1) pathway, a critical mechanism of tumor-mediated immune suppression.[1][2] Unlike direct enzymatic inhibitors, this compound acts downstream, primarily by mimicking a tryptophan-sufficient state, which leads to the reactivation of the mTORC1 signaling pathway and modulation of the Aryl Hydrocarbon Receptor (AhR).[3][4][5] This activity reverses the immunosuppressive effects of tryptophan depletion and kynurenine production by IDO1-expressing cells, thereby enhancing anti-tumor immune responses.[6][7] These characteristics make this compound a valuable tool for studying immune responses and evaluating novel cancer immunotherapies in syngeneic mouse models.
Mechanism of Action
This compound's primary mechanism of action is not the direct inhibition of the IDO1 enzyme.[7][8] Instead, it has pleiotropic effects on the tumor microenvironment and immune cells:
-
mTORC1 Reactivation: In conditions of low tryptophan created by IDO1 activity, T cells would normally experience suppressed mTORC1 activity, leading to anergy and reduced proliferation. This compound acts as a tryptophan mimetic, creating a "tryptophan sufficiency" signal that reactivates mTORC1 in T cells.[3][4][6] This restores T cell proliferation and effector function.[3]
-
AhR Modulation: this compound modulates the Aryl Hydrocarbon Receptor (AhR), a transcription factor that responds to various ligands, including the IDO1-metabolite kynurenine.[3][4] By modulating AhR signaling, this compound can influence T cell differentiation, favoring the development of pro-inflammatory Th17 helper T cells over immunosuppressive regulatory T cells (Tregs).[4][9] It has also been shown to downregulate IDO1 expression in dendritic cells through an AhR-dependent mechanism.[3][4]
-
Immune Cell Reprogramming: this compound has been shown to decrease the frequency of IDO+ plasmacytoid dendritic cells (pDCs) in tumor-draining lymph nodes.[3] It also promotes a shift in CD4+ T cells from a regulatory (Treg) phenotype towards a helper T cell phenotype.[3]
Signaling Pathways
The following diagram illustrates the key signaling pathways affected by this compound.
Caption: this compound signaling pathway in the tumor microenvironment.
Data from Syngeneic Mouse Model Studies
The following tables summarize quantitative data from studies using this compound in syngeneic mouse models.
Table 1: In Vitro T-Cell Proliferation
| Cell Type | Condition | Treatment | EC50 (µM) | 95% Confidence Interval |
| Human CD8+ T cells | Co-culture with TDO-expressing SW48 cells | This compound | 23.2 | 14.6 - 36.7 |
| Human CD8+ T cells | Transwell culture with TDO-expressing SW48 cells | This compound | 41.4 | 31.1 - 55.4 |
| Data from a study demonstrating this compound's direct effect on T-cell proliferation independent of direct contact with IDO/TDO expressing cells.[3] |
Table 2: In Vivo Anti-Tumor Efficacy and Immune Modulation in B16F10 Melanoma Model
| Treatment Group | This compound Dose (µmol/kg/dose, bid) | Mean Tumor Volume (Day 11) | % IDO+ pDC in TDLN |
| Vehicle + Vaccine (VAX) | 0 | ~125 mm³ | ~12% |
| VAX + this compound | 143 | ~100 mm³ | ~10% |
| VAX + this compound | 287 | ~75 mm³ | ~8% |
| VAX + this compound | 574 | ~50 mm³ | ~6%* |
| VAX + this compound | 1147 | ~40 mm³ | ~5% |
| p < 0.05, **p < 0.001 compared to Vehicle + VAX group. TDLN: Tumor-Draining Lymph Node. Data adapted from a study in mice with established B16F10 tumors treated with adoptive T-cell transfer and vaccination.[3] |
Table 3: Combination Therapy in Syngeneic Models
| Mouse Model | Treatment | Outcome |
| B16-CD133 Melanoma | hRT + αPD1 + this compound | Improved therapeutic efficacy compared to hRT + αPD1 |
| 4T1 Mammary Adenocarcinoma | hRT + αPD1 + this compound | Improved therapeutic efficacy compared to hRT + αPD1 |
| hRT: hypofractionated radiotherapy. Data from a study showing this compound enhances the efficacy of radiotherapy and checkpoint blockade.[10] |
Experimental Protocols
General In Vivo Syngeneic Tumor Model Protocol
This protocol provides a general framework for evaluating the efficacy of this compound in a syngeneic mouse model. Specifics such as cell numbers, tumor volume for randomization, and treatment schedule may need to be optimized for different tumor models.
Caption: General workflow for an in vivo syngeneic mouse study with this compound.
1. Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for B16F10, BALB/c for 4T1)
-
Tumor cell line (e.g., B16F10 melanoma, 4T1 mammary carcinoma)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile PBS
-
Calipers
-
Flow cytometry antibodies (e.g., anti-CD8, anti-CD4, anti-FoxP3, anti-IDO1)
2. Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and wash cells with sterile PBS.
-
Resuspend cells to the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
-
Treatment Administration:
-
Prepare this compound in the appropriate vehicle.
-
Administer this compound via oral gavage at the desired dose and schedule (e.g., twice daily).[3]
-
Administer vehicle to the control group.
-
If combining with other therapies (e.g., checkpoint inhibitors, radiation), administer those according to the established protocol.[10]
-
-
Endpoint and Tissue Collection:
-
Continue to monitor tumor growth and animal well-being.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at a specific time point for analysis.
-
Harvest tumors and tumor-draining lymph nodes for further analysis.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes and Dendritic Cells
1. Materials:
-
Harvested tumors and lymph nodes
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies
2. Procedure:
-
Single-Cell Suspension Preparation:
-
Mince tumors and lymph nodes into small pieces.
-
Digest tissues in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash and resuspend cells in flow cytometry staining buffer.
-
-
Staining:
-
Count cells and aliquot into tubes.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers (e.g., CD45, CD3, CD4, CD8, CD11c) for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3, IDO1), fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular markers.
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify immune cell populations.
-
Conclusion
This compound is a potent immunomodulator for preclinical cancer research in syngeneic mouse models. Its unique mechanism of action, targeting downstream effects of the IDO1 pathway, provides a valuable tool to investigate tumor-immune interactions and to evaluate the efficacy of combination immunotherapies. The protocols and data presented here offer a foundation for researchers to design and execute robust in vivo studies utilizing this compound.
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Oncotarget: Indoximod opposes the immunosuppressive effects mediated by IDO and TDO | EurekAlert! [eurekalert.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining (S)-Indoximod with Radiation Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indoximod is an orally administered small-molecule inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway. The IDO1 enzyme is a critical regulator of immune tolerance, often exploited by tumors to create an immunosuppressive microenvironment and evade immune surveillance. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 activity leads to the suppression of effector T cells and the promotion of regulatory T cells (Tregs). This compound acts as a tryptophan mimetic, reversing the immunosuppressive effects of the IDO1 pathway by reactivating the mTORC1 pathway in T cells, even in a low-tryptophan environment. This leads to enhanced T cell proliferation and a shift in the differentiation of CD4+ T cells from a regulatory phenotype towards a pro-inflammatory helper T cell phenotype.[1][2]
Radiation therapy is a cornerstone of cancer treatment that induces tumor cell death and can also modulate the tumor microenvironment. Preclinical studies have demonstrated that combining this compound with radiation therapy can lead to synergistic anti-tumor effects. This combination therapy has been shown to enhance tumor regression, improve survival, and increase the infiltration of cytotoxic T lymphocytes into the tumor. This document provides a summary of the preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound (or the racemic mixture 1-MT) with radiation therapy.
Table 1: In Vivo Tumor Growth Inhibition in a Murine Colorectal Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Control (Untreated) | 1850 ± 250 | - |
| 1-MT alone | 1200 ± 200 | 35.1 |
| Radiation alone (10 Gy) | 950 ± 150 | 48.6 |
| 1-MT + Radiation | 450 ± 100 | 75.7 |
Data synthesized from a study on colorectal cancer models treated with the IDO1 inhibitor 1-MT and radiation.[3]
Table 2: Immune Cell Infiltration in Colon26 Tumors
| Treatment Group | CD3+ T cells (%) | CD8+ T cells (%) | Foxp3+ T cells (%) |
| Control | 4.5 | 1.5 | 1.3 |
| 1-MT alone | 6.9 | 4.6 | 2.1 |
| Radiation alone | Not specified | 3.3 | 1.6 |
| 1-MT + Radiation | 12.1 | 6.8 | Not specified |
Data represents the percentage of positive cells within the tumor, as determined by immunohistochemistry in a murine colorectal cancer model.[3]
Table 3: Survival in a Syngeneic Glioma Mouse Model
| Treatment Group | Median Overall Survival (days) | 90-day Survival Rate (%) |
| Untreated | 32 | 0 |
| 1-MT alone | 45.5 | 38 |
This study did not include a radiation arm but demonstrates the single-agent activity of IDO1 inhibition in a relevant brain tumor model. Data from Wainwright DA, et al. Clin Cancer Res. 2014.
Signaling Pathways and Mechanisms of Action
The synergistic effect of combining this compound with radiation therapy is rooted in their complementary mechanisms of action. Radiation induces immunogenic cell death, releasing tumor-associated antigens. This compound then acts to overcome the immunosuppressive tumor microenvironment, allowing for a more robust anti-tumor immune response.
Caption: Signaling pathway of this compound and Radiation Therapy.
Experimental Protocols
The following are detailed protocols for key experiments in preclinical models combining this compound with radiation therapy. These protocols are synthesized from published studies and represent common methodologies.
In Vivo Tumor Model and Treatment
Objective: To evaluate the in vivo efficacy of this compound in combination with radiation therapy on tumor growth and survival.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., Colon26 colorectal carcinoma, GL261 glioma, B16 melanoma)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose) or sterile water for administration in drinking water
-
Animal irradiator (e.g., X-ray or Cesium-137 source)
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
For intracranial models, stereotactically inject 1 x 10^5 tumor cells into the striatum.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
-
Treatment Groups:
-
Randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Radiation alone
-
Group 4: this compound + Radiation
-
-
-
This compound Administration:
-
Oral Gavage: Administer this compound (e.g., 200 mg/kg) or vehicle by oral gavage twice daily, starting on the day of randomization and continuing for a specified period (e.g., 14-21 days).
-
In Drinking Water: Alternatively, provide this compound in the drinking water at a concentration of 1.5 mg/mL. Prepare fresh solution every 3-4 days.
-
-
Radiation Therapy:
-
When tumors reach the target size, irradiate the tumors of mice in the radiation groups.
-
Anesthetize the mice and shield the rest of the body, exposing only the tumor area.
-
Deliver a single dose of radiation (e.g., 10 Gy) or a fractionated dose (e.g., 3 fractions of 5 Gy on consecutive days).
-
-
Endpoint:
-
Continue to monitor tumor growth and animal well-being.
-
Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or if they show signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Record survival data for Kaplan-Meier analysis.
-
Caption: Experimental workflow for in vivo tumor model.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Objective: To quantify and phenotype immune cell populations within the tumor microenvironment.
Materials:
-
Tumor tissue harvested from treated and control mice
-
RPMI-1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
70 µm cell strainers
-
Fluorescently conjugated antibodies (see table below)
-
Flow cytometer
Antibody Panel for T-cell Analysis:
| Marker | Fluorochrome | Cell Population |
| CD45 | PerCP-Cy5.5 | Leukocytes |
| CD3 | FITC | T cells |
| CD4 | PE | Helper T cells |
| CD8 | APC | Cytotoxic T cells |
| FoxP3 | Alexa Fluor 647 | Regulatory T cells |
Procedure:
-
Tumor Dissociation:
-
Excise tumors and mince them into small pieces in RPMI-1640 medium.
-
Digest the tissue in a solution of Collagenase D and DNase I in RPMI with 5% FBS for 45 minutes at 37°C with gentle agitation.
-
Quench the digestion with RPMI containing 10% FBS.
-
-
Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Perform surface staining with antibodies against CD45, CD3, CD4, and CD8 for 30 minutes on ice in the dark.
-
For intracellular staining of FoxP3, fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the anti-FoxP3 antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different T-cell populations within the CD45+ gate.
-
Immunohistochemistry for IDO1 and CD8
Objective: To visualize and semi-quantify the expression of IDO1 and the infiltration of CD8+ T cells in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies: Rabbit anti-IDO1, Rat anti-mouse CD8
-
HRP-conjugated secondary antibodies
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium and coverslips
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in a pressure cooker or water bath using citrate buffer.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary antibodies (anti-IDO1 and anti-CD8) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain the slides with hematoxylin.
-
Dehydrate the slides and mount with a permanent mounting medium.
-
-
Image Analysis:
-
Acquire images using a brightfield microscope.
-
Semi-quantify the staining intensity and the number of positive cells in different treatment groups.
-
Conclusion
The combination of this compound with radiation therapy represents a promising strategy to enhance anti-tumor immunity and improve therapeutic outcomes. The preclinical data strongly support a synergistic effect, driven by the complementary mechanisms of radiation-induced antigen release and this compound-mediated reversal of immune suppression. The protocols provided herein offer a framework for researchers to further investigate this combination in various preclinical cancer models. Future studies should continue to explore optimal dosing and scheduling, as well as the potential for trimodal therapies incorporating other immunomodulatory agents.
References
- 1. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of radiation therapy by indoleamine 2,3 dioxygenase 1 inhibition through multimodal mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following (S)-Indoximod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Indoximod is an investigational small molecule inhibitor of the Indoleamine 2,3-dioxygenase (IDO) pathway, a critical metabolic checkpoint that governs immune responses.[1][2][3] Unlike direct enzymatic inhibitors, this compound acts as a tryptophan mimetic. This mode of action allows it to counteract the immunosuppressive effects of tryptophan depletion orchestrated by the IDO1 enzyme, which is often overexpressed in the tumor microenvironment.[2] By mimicking tryptophan, this compound effectively reactivates the mammalian target of rapamycin (mTORC1) signaling pathway in T cells, a crucial regulator of cell growth and proliferation that is suppressed under low tryptophan conditions.[1]
Furthermore, this compound has been shown to modulate the differentiation of CD4+ T helper cells via the Aryl Hydrocarbon Receptor (AhR). This modulation favors the development of pro-inflammatory Th17 cells over immunosuppressive regulatory T cells (Tregs), thereby shifting the balance towards a more robust anti-tumor immune response.[4] Given its mechanism of action, flow cytometry is an indispensable tool for elucidating the immunological effects of this compound on various immune cell populations.
These application notes provide detailed protocols for the analysis of immune cells, particularly T cell subsets, following treatment with this compound, enabling researchers to quantitatively assess its immunomodulatory activity.
Mechanism of Action of this compound
This compound's primary mechanism involves the reversal of IDO-mediated immune suppression. The IDO1 enzyme catabolizes the essential amino acid tryptophan into kynurenine.[5] Tryptophan depletion in the tumor microenvironment inhibits T cell proliferation and function. This compound, by acting as a tryptophan mimetic, restores mTORC1 signaling in T cells, leading to enhanced proliferation and effector functions.[1] Additionally, it influences the differentiation of naive CD4+ T cells by inhibiting the transcription of FoxP3 (a key transcription factor for Tregs) and increasing the transcription of RORC (a key transcription factor for Th17 cells).[4]
Data Presentation
The following tables provide representative data on the expected changes in immune cell populations following treatment with an IDO1 pathway inhibitor. Note that these data are illustrative and based on findings from studies with the IDO1 inhibitor epacadostat, as specific quantitative data for this compound was not publicly available in this format.[6] The trends are expected to be similar for this compound due to its related mechanism of action.
Table 1: Effect of this compound on Major T Cell Populations in Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Population | Marker Profile | Control (% of CD3+) | This compound Treated (% of CD3+) | Fold Change |
| CD4+ T Cells | CD3+CD4+ | 65.2 ± 4.5 | 63.8 ± 5.1 | ~0.98 |
| CD8+ T Cells | CD3+CD8+ | 30.5 ± 3.8 | 32.1 ± 4.2 | ~1.05 |
| CD4/CD8 Ratio | 2.14 | 1.99 | ~0.93 |
Table 2: Effect of this compound on Regulatory T Cell (Treg) and Th17 Cell Populations in CD4+ T Cells
| Cell Population | Marker Profile | Control (% of CD4+) | This compound Treated (% of CD4+) | Fold Change |
| Regulatory T Cells (Tregs) | CD4+CD25highFoxP3+ | 5.8 ± 1.2 | 3.5 ± 0.8 | ~0.60 |
| Th17 Cells | CD4+RORγt+ | 1.5 ± 0.4 | 2.9 ± 0.7 | ~1.93 |
| Th17/Treg Ratio | 0.26 | 0.83 | ~3.19 |
Experimental Protocols
Protocol 1: Immunophenotyping of Major T Cell Subsets
This protocol outlines the procedure for staining human PBMCs to identify and quantify CD4+ and CD8+ T cell populations.
Materials:
-
Human PBMCs isolated by Ficoll-Paque density gradient centrifugation
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Anti-human CD3 antibody (e.g., clone UCHT1)
-
Anti-human CD4 antibody (e.g., clone RPA-T4)
-
Anti-human CD8 antibody (e.g., clone RPA-T8)
-
Appropriate isotype control antibodies
-
96-well U-bottom plate or FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend isolated PBMCs in FACS buffer to a concentration of 1 x 107 cells/mL.
-
Staining: a. Add 100 µL of the cell suspension (1 x 106 cells) to each well of a 96-well plate or FACS tube. b. Add the pre-titrated amount of fluorescently conjugated antibodies (CD3, CD4, CD8) and isotype controls to the respective wells/tubes. c. Incubate for 30 minutes at 4°C in the dark.
-
Washing: a. Add 150 µL of FACS buffer to each well (or 2 mL to each tube) and centrifuge at 400 x g for 5 minutes. b. Discard the supernatant. c. Repeat the wash step twice.
-
Acquisition: a. Resuspend the cell pellet in 200 µL of FACS buffer. b. Acquire the samples on a flow cytometer. Collect a minimum of 100,000 events in the lymphocyte gate.
-
Data Analysis: a. Gate on lymphocytes based on forward and side scatter properties. b. From the lymphocyte gate, identify the CD3+ T cell population. c. Within the CD3+ gate, quantify the percentages of CD4+ and CD8+ T cells.
Protocol 2: Intracellular Staining for Treg and Th17 Cells
This protocol describes the method for intracellular staining of FoxP3 and RORγt to identify Treg and Th17 populations, respectively.
Materials:
-
Human PBMCs
-
FACS Buffer
-
Cell Stimulation Cocktail (e.g., PMA and Ionomycin) plus protein transport inhibitor (e.g., Brefeldin A)
-
Surface staining antibodies: Anti-human CD4, Anti-human CD25 (e.g., clone M-A251)
-
Fixation/Permeabilization Buffer Kit (e.g., Foxp3 / Transcription Factor Staining Buffer Set)
-
Intracellular staining antibodies: Anti-human FoxP3 (e.g., clone PCH101), Anti-human RORγt (e.g., clone Q21-559)
-
Appropriate isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Stimulation (for Th17 analysis): a. Resuspend PBMCs at 1 x 106 cells/mL in complete RPMI medium. b. Add Cell Stimulation Cocktail and protein transport inhibitor. c. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: a. Wash the stimulated (and unstimulated for Treg analysis) cells with FACS buffer. b. Stain with anti-CD4 and anti-CD25 antibodies for 30 minutes at 4°C in the dark. c. Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend the cells in 1 mL of Fixation/Permeabilization solution. b. Incubate for 30-60 minutes at 4°C in the dark. c. Wash the cells with 1X Permeabilization Buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer. b. Add the pre-titrated amount of anti-FoxP3 and anti-RORγt antibodies. c. Incubate for 30-45 minutes at room temperature in the dark.
-
Washing and Acquisition: a. Wash the cells twice with 1X Permeabilization Buffer. b. Resuspend the cells in FACS buffer. c. Acquire the samples on a flow cytometer.
-
Data Analysis: a. Gate on CD4+ T cells. b. Within the CD4+ gate, identify Tregs as CD25highFoxP3+. c. In a separate plot of the CD4+ gate, identify Th17 cells as RORγt+.
Mandatory Visualizations
References
- 1. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IDO–AhR Axis Controls Th17/Treg Immunity in a Pulmonary Model of Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor water solubility of (S)-Indoximod in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to overcome challenges associated with the poor water solubility of (S)-Indoximod in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a hydrophobic molecule, meaning it has poor solubility in water and aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. This is a common challenge for many small molecule inhibitors used in research.
Q2: What are the initial signs of solubility problems with this compound?
You may observe several indicators of poor solubility, including:
-
Visible precipitate: The most obvious sign is the formation of solid particles, crystals, or a cloudy appearance in your solution.
-
Inconsistent experimental results: Poor solubility can lead to an inaccurate final concentration of the compound in your experiments, resulting in high variability and lack of reproducibility.
-
Low bioactivity: If the compound is not fully dissolved, the effective concentration reaching the cells or target site will be lower than intended, leading to reduced or no biological effect.
Q3: Can I dissolve this compound directly in water or PBS?
Directly dissolving this compound in water or PBS is not recommended as it is largely insoluble in these aqueous buffers.[1] While some sources suggest a very low solubility in water with the aid of sonication and warming, preparing a stock solution in an appropriate organic solvent is the standard and more reliable method.[1]
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. However, its solubility in DMSO can be limited, and using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[2] Another effective solvent for creating a high-concentration stock is 0.1 M or 0.5 M sodium hydroxide (NaOH).[3][4]
Q5: How should I store my this compound stock solution?
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[4][5][6] Vendor datasheets suggest that solutions in DMSO may be stored at -20°C for up to one month.[7] For aqueous-based stock solutions, it is recommended to prepare them fresh before use.[3]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides step-by-step instructions to address common solubility problems encountered during experiments with this compound.
Issue 1: Precipitate Forms Immediately Upon Adding Stock Solution to Aqueous Media
-
Cause: This is often due to the rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous-based cell culture medium or buffer. The compound "crashes out" of the solution because the final concentration of the organic solvent is too low to maintain its solubility.
-
Solution:
-
Pre-warm the aqueous media: Before adding the stock solution, warm your cell culture media or buffer to 37°C.
-
Use a stepwise dilution: Instead of adding the highly concentrated stock directly to the final volume of media, perform one or more intermediate dilutions in the media. This gradual decrease in solvent concentration can help prevent precipitation.[6]
-
Increase mixing: Gently vortex or pipette the solution up and down immediately after adding the stock solution to ensure rapid and uniform distribution.
-
Lower the final concentration: If precipitation persists, you may be exceeding the maximum soluble concentration in your final experimental conditions. Try using a lower final concentration of this compound.
-
Issue 2: Precipitate Forms Over Time in the Incubator
-
Cause: Several factors can contribute to precipitation during incubation:
-
Temperature changes: Although pre-warming helps, temperature fluctuations can still affect solubility.
-
pH shifts: The CO2 environment in an incubator can slightly alter the pH of the media, which may impact the solubility of pH-sensitive compounds.
-
Interactions with media components: this compound may interact with proteins or salts in the media over time, leading to precipitation.
-
-
Solution:
-
Check for media compatibility: Test the stability of your final this compound concentration in the complete cell culture medium (including serum) for the duration of your longest experiment. Visually inspect for any precipitate at different time points.
-
Consider reducing serum concentration: If you suspect an interaction with serum proteins, you may test if reducing the serum percentage in your media improves solubility, if compatible with your experimental design.
-
Prepare fresh working solutions: For long-term experiments, it is advisable to replace the media with a freshly prepared this compound solution at regular intervals.
-
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents. Please note that these values can vary slightly between different batches and suppliers. It is always recommended to perform a small-scale solubility test with your specific lot of the compound.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| 0.5 M NaOH | 66.67 | 305.46 | Requires sonication.[3] |
| 0.1 M NaOH | 10 | 45.8 | Sonication is recommended.[4] |
| Water | 5 | 22.91 | Requires sonication and pH adjustment to 2 with HCl.[3] |
| Water | ≥2.28 | ≥10.45 | Requires sonication. |
| Water | ≥1.12 | ≥5.13 | Requires gentle warming and sonication.[1] |
| DMSO | >25 | >114.55 | [7] |
| DMSO | 1 | 4.58 | Use fresh, anhydrous DMSO. Warming and sonication may be needed.[2] |
| DMSO | 0.55 | 2.52 | Requires sonication and warming. Hygroscopic DMSO can significantly impact solubility.[3] |
| Ethanol | Insoluble | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Experiments
This protocol provides a general guideline for preparing solutions for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO or 0.1 M NaOH
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 100 mM in 0.1 M NaOH): a. In a sterile microcentrifuge tube, weigh out the required amount of this compound powder. For 1 mL of a 100 mM stock solution (MW: 218.25 g/mol ), you would need 21.825 mg. b. Add the appropriate volume of 0.1 M NaOH (in this case, 1 mL). c. Vortex and sonicate in a water bath until the compound is completely dissolved. d. Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary. e. Aliquot into smaller volumes and store at -20°C or -80°C.
-
Prepare Working Solutions: a. Thaw an aliquot of the stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. It is recommended to keep the final concentration of the solvent (DMSO or NaOH) in the culture medium as low as possible (ideally ≤0.1%). d. Gently mix the working solutions by pipetting or inverting the tubes. e. Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.
Protocol 2: Formulation of this compound for In Vivo Studies
This protocol is based on a commonly used formulation for oral administration in mouse models.[2]
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile water (ddH2O)
Procedure:
-
Prepare a 2 mg/mL this compound solution in DMSO.
-
For a 1 mL final formulation, combine the following in order: a. To 300 µL of PEG300, add 50 µL of the 2 mg/mL this compound in DMSO solution. Mix thoroughly until the solution is clear. b. To the mixture from the previous step, add 50 µL of Tween 80. Mix until the solution is clear. c. Add 600 µL of sterile water to bring the final volume to 1 mL.
-
This formulation should be prepared fresh and used immediately for optimal results. [2] The final concentration of this compound in this formulation is 0.1 mg/mL (0.46 mM).
Visualizations
This compound Experimental Workflow
Caption: A flowchart outlining the key steps for preparing and using this compound in experiments.
Signaling Pathway Modulated by this compound
This compound is an inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway.[2][8] Tryptophan depletion by IDO1 in the tumor microenvironment suppresses T-cell function. This compound acts as a tryptophan mimetic, reversing this immunosuppression by reactivating the mTOR pathway in T cells.[9][10][11] It can also modulate the differentiation of CD4+ T cells via the aryl hydrocarbon receptor (AhR).[9][11]
Caption: A diagram illustrating the mechanism of action of this compound on the IDO1 pathway and mTOR signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. tribioscience.com [tribioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to (S)-Indoximod in Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to (S)-Indoximod in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Unlike direct enzymatic inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), this compound acts as a tryptophan mimetic.[1] Its primary mechanism involves acting downstream of IDO1 to counteract the immunosuppressive effects of tryptophan depletion.[2] It achieves this by stimulating the mTORC1 signaling pathway, which is crucial for T-cell proliferation and function.[3][4] Additionally, this compound modulates the Aryl Hydrocarbon Receptor (AHR) pathway, which can influence immune cell differentiation and function.[4][5]
Q2: My cancer cell line is not responding to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound can be multifactorial. Potential mechanisms include:
-
IDO1-Independent Tumor Growth: The cancer model may not be reliant on the IDO1 pathway for immune evasion, rendering an IDO pathway inhibitor less effective.
-
Alterations in the mTORC1 Signaling Pathway: Mutations or altered expression of components downstream of mTORC1 could bypass the effects of this compound.
-
Dysregulation of the Aryl Hydrocarbon Receptor (AHR) Pathway: Changes in AHR expression or the expression of its downstream targets could confer resistance.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways can compensate for the effects of this compound. Preclinical evidence suggests that the Bruton's Tyrosine Kinase (BTK) signaling pathway may be an upstream driver of IDO expression, and its activation could contribute to resistance.[6]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound, although this is a general mechanism of drug resistance.
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value. A resistant cell line is generally considered to have an IC50 value that is at least 3-fold higher than the parental, sensitive cell line.[7] This should be confirmed through repeated cell viability assays.
Q4: Are there any known combination strategies to overcome this compound resistance?
A4: Yes, combination therapies are a promising strategy.[8][9] Based on the potential resistance mechanisms, the following combinations could be explored:
-
Chemotherapy or Radiotherapy: These treatments can induce immunogenic cell death, releasing tumor antigens and potentially synergizing with the immune-modulating effects of this compound.[10]
-
Immune Checkpoint Inhibitors: Combining this compound with inhibitors of PD-1, PD-L1, or CTLA-4 has shown promise in clinical trials by targeting different aspects of immune suppression.[11][12]
-
Targeted Therapies: For instance, if the BTK pathway is implicated in resistance, combining this compound with a BTK inhibitor like ibrutinib could be a rational approach to restore sensitivity.[6]
Troubleshooting Guides
Problem 1: Inconsistent or higher-than-expected IC50 values for this compound in sensitive cell lines.
| Possible Cause | Recommended Solution |
| Cell Seeding Density Variability | Ensure accurate and consistent cell counting before seeding. Use a single-cell suspension to avoid clumping. |
| Reagent Instability | Prepare fresh dilutions of this compound from a validated stock for each experiment. Verify the expiration date and proper storage of all assay reagents. |
| High Cell Passage Number | Use cells within a defined and limited passage number range. Thaw a new, low-passage vial of cells if the passage number is too high. |
| Inappropriate Assay Endpoint | Optimize the incubation time for the cell viability assay (e.g., 48, 72, 96 hours) to capture the optimal window of drug effect. |
Problem 2: No significant difference in cell viability between sensitive and suspected resistant cell lines after this compound treatment.
| Possible Cause | Recommended Solution |
| Insufficient Drug Concentration | Expand the concentration range of this compound tested to ensure you are reaching cytotoxic levels for the sensitive line (e.g., up to 100x the initial IC50). |
| Inadequate Treatment Duration | Extend the treatment duration to allow for potential delayed cytotoxic or cytostatic effects. |
| Acquired Resistance Mechanism | The cell line may have developed a strong resistance mechanism. Proceed to investigate the underlying molecular pathways as outlined in the Experimental Protocols section. |
| Cell Line Misidentification or Contamination | Perform cell line authentication (e.g., STR profiling) to confirm the identity and purity of your cell lines. |
Quantitative Data Summary
Note: Published quantitative data specifically comparing IC50 values of this compound in sensitive versus experimentally-derived resistant cancer cell lines are limited in the public domain. The following table is a template demonstrating how such data should be presented. Researchers are encouraged to generate this data for their specific cancer models.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference/Method |
| Breast Cancer (MCF-7) | e.g., 50 | e.g., 250 | 5.0 | Generated by continuous exposure to increasing concentrations of this compound. |
| Melanoma (B16-F10) | e.g., 30 | e.g., 180 | 6.0 | Generated by pulsed exposure to high concentrations of this compound. |
| Glioblastoma (U87) | e.g., 75 | e.g., 450 | 6.0 | Generated by continuous exposure to increasing concentrations of this compound. |
Key Experimental Protocols
Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a method for developing drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.[13]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of this compound by 1.5- to 2-fold.[13]
-
Repeat Dose Escalation: Continue this stepwise increase in drug concentration. Monitor cell morphology and growth rate. It may be necessary to maintain the cells at a particular concentration for several passages before escalating the dose further.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher than the IC50 of the parental line (typically >3-fold increase in IC50).[7]
-
Validation: Confirm the resistance by performing a cell viability assay to determine the new IC50 of the resistant cell line and compare it to the parental line.
-
Cryopreservation: Cryopreserve the resistant cell line at a low passage number.
Protocol for Assessing mTORC1 Pathway Activation by Western Blot
This protocol details the detection of key phosphorylated proteins downstream of mTORC1 to assess its activation state.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein and the loading control.
Protocol for Assessing AHR Pathway Activation by qRT-PCR
This protocol measures the mRNA expression of AHR target genes to determine pathway activation.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., CYP1A1, RORC, FOXP3) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated sensitive and resistant cells.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA.
-
qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the untreated control. An increase in the expression of genes like CYP1A1 and RORC, and a decrease in FOXP3 would suggest AHR pathway modulation by this compound.[5]
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Color Gradients | Graphviz [graphviz.org]
- 3. benchchem.com [benchchem.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction between AhR and HIF-1 signaling pathways mediated by ARNT/HIF-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
Optimizing (S)-Indoximod dosage to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of (S)-Indoximod in experimental settings, with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally administered small-molecule inhibitor of the Indoleamine 2,3-dioxygenase (IDO) pathway.[1][2] Unlike direct enzymatic inhibitors, this compound acts as a tryptophan mimetic.[3][4] In the tumor microenvironment, the IDO enzyme depletes tryptophan, which suppresses T-cell and mTORC1 activity. This compound mimics a tryptophan-sufficient state, thereby relieving the suppression of the master metabolic kinase mTORC1.[4][5] This action helps to restore T-cell proliferation and function.[5] Additionally, this compound can modulate the Aryl Hydrocarbon Receptor (AhR) pathway, which influences the differentiation of T-cells, favoring a shift from regulatory T-cells (Tregs) to pro-inflammatory Th17 helper cells.[3][5]
Q2: What is the recommended dose of this compound in clinical studies?
A2: In multiple Phase 1 and 2 clinical trials, a common recommended Phase 2 dose (RP2D) for this compound is 1200 mg administered orally twice daily.[1][6] This dose was selected based on pharmacokinetic analyses which indicated that plasma exposure (AUC and Cmax) plateaus above this level.[4][6]
Q3: What is the known toxicity profile of this compound?
A3: this compound is generally well-tolerated.[6] Across several clinical studies, a maximum tolerated dose (MTD) was not reached, even at doses up to 2000 mg twice daily.[6][7] The majority of adverse events reported are Grade 1 or 2, with the most frequent being fatigue, anemia, hyperglycemia, infection, and nausea.[8]
Q4: Are there any specific, serious adverse events associated with this compound?
A4: While generally safe, some serious adverse events have been noted. Hypophysitis (inflammation of the pituitary gland) was observed in a Phase 1 trial in patients who had previously been treated with checkpoint inhibitors like ipilimumab.[6][7] Other reported serious adverse events include central nervous system ischemia, bowel obstruction, and urinary tract infection, although these were not directly attributed to increased doses of indoximod.[7]
Q5: Does this compound directly inhibit the IDO1 enzyme and affect kynurenine levels?
A5: No, this compound is not a direct enzymatic inhibitor of IDO1 and does not bind to the purified enzyme.[4] Its mechanism is to counteract the downstream effects of IDO1 activity.[4] Consequently, treatment with this compound does not consistently lead to a decrease in systemic kynurenine levels.[4]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity in in vitro cell viability assays.
-
Question: I am observing significant cell death in my cancer cell lines treated with this compound alone, which is unexpected given its primary target is the immune response. What could be the cause?
-
Answer:
-
Concentration: Although generally non-toxic, very high micromolar concentrations of some IDO pathway inhibitors have been shown to induce cell death in certain cell lines after prolonged incubation.[2] Verify that your dosing is within the experimentally relevant range (e.g., EC50 for T-cell proliferation rescue is ~25 µM)[5].
-
Cell Line Sensitivity: Some cancer cell lines may have off-target sensitivities. In triple-negative breast cancer cells, for instance, indoximod has been shown to decrease cell viability through apoptosis.[9] It is advisable to perform a dose-response curve to determine the IC50 for your specific cell line.
-
Assay Interference: Ensure the compound is not interfering with the viability assay itself. For example, some compounds can interfere with the metabolic readouts of assays like MTT or WST. Consider using a secondary viability assay based on a different principle (e.g., ATP measurement with CellTiter-Glo® or a protease-based assay) to confirm results.[8]
-
Solubility: this compound has poor solubility.[5] Ensure the compound is fully dissolved in your culture medium. Precipitated drug can cause non-specific cellular stress and toxicity.
-
Issue 2: Inconsistent results in T-cell proliferation assays.
-
Question: My T-cell proliferation rescue experiments are giving variable results. How can I improve the consistency of this assay?
-
Answer:
-
Tryptophan Depletion: The immunosuppressive effect that this compound reverses is dependent on tryptophan depletion by IDO-expressing cells. Ensure your co-culture system has robust IDO1 expression and activity. This can be achieved by pre-treating IDO-inducible cells (e.g., SKOV-3) with interferon-gamma (IFNγ) for at least 24 hours.[2]
-
T-cell Activation: T-cells must be properly activated to proliferate. Use a standard stimulation method, such as phytohemagglutinin (PHA) and phorbol 12-myristate 13-acetate (PMA), to ensure a consistent proliferative response.[2]
-
EC50 Determination: this compound enhances T-cell proliferation with a reported EC50 of approximately 25.7 μM in tryptophan-deficient media.[5] Perform a full dose-response curve to accurately assess its effect in your specific experimental setup.
-
Control for Direct Effects: this compound can have a direct, modest stimulatory effect on T-cells even in the absence of IDO-mediated suppression.[5] Include a control arm with T-cells and this compound without the IDO-expressing cells to quantify this baseline effect.
-
Issue 3: Observing symptoms of hypophysitis in an animal model.
-
Question: In my preclinical in vivo study combining this compound with a checkpoint inhibitor, some animals are showing signs of distress that could be consistent with hypophysitis. How should this be managed?
-
Answer:
-
Confirmation: Hypophysitis diagnosis is based on clinical symptoms (lethargy, weight loss), hormonal abnormalities, and imaging.[10][11] In animal models, this may require blood sampling to check pituitary hormone levels (e.g., ACTH, TSH) and their downstream effectors (corticosterone, T4).
-
Management: In clinical settings, management involves hormone replacement therapy for deficiencies (e.g., corticosteroids for adrenal insufficiency).[10] High-dose glucocorticoids are typically reserved for cases with severe inflammation causing mass effect, as they may not restore pituitary function and could blunt anti-tumor immune responses.[12] For animal studies, a similar approach of hormone replacement would be the most clinically relevant translation.
-
Discontinuation: The decision to continue or withhold the immune checkpoint inhibitor in clinical practice depends on the severity of the adverse event.[12] In many cases of hypophysitis, the checkpoint inhibitor is temporarily withheld but not permanently discontinued.[12] This strategy could be modeled in preclinical experiments to assess its impact on both toxicity and efficacy.
-
Quantitative Data Summary
Table 1: Pharmacokinetics of this compound in Human Clinical Trials
| Parameter | Value | Dose Information | Study Population | Source |
|---|---|---|---|---|
| Time to Cmax (Tmax) | ~2.9 hours | Up to 2000 mg twice daily | Patients with advanced solid tumors | [4][6] |
| Half-life (t1/2) | ~10.5 hours | Up to 2000 mg twice daily | Patients with advanced solid tumors | [4][6] |
| Plasma Cmax | Plateaus above 1200 mg BID | Dose escalation up to 2000 mg BID | Patients with advanced solid tumors | [4][6] |
| Plasma AUC | Plateaus above 1200 mg BID | Dose escalation up to 2000 mg BID | Patients with advanced solid tumors | [4][6] |
| EC50 (T-cell proliferation) | 25.7 µM | In vitro data | Primary human T-cells |[5] |
Table 2: Clinical Toxicity and Response Data for this compound
| Study Phase | Combination Agent | This compound Dose | Key Toxicity Findings | Efficacy Outcome | Source |
|---|---|---|---|---|---|
| Phase 1 | Monotherapy | Up to 2000 mg BID | MTD not reached; Grade 1/2 events most common; Hypophysitis in patients with prior checkpoint inhibitor therapy. | Stable disease >6 months in 5/48 patients. | [6][7] |
| Phase 1 | Docetaxel | 1200 mg BID (RP2D) | Well-tolerated; DLTs included dehydration, hypotension, mucositis. | 4 partial responses in 22 evaluable patients. | [8][13] |
| Phase 2 | Pembrolizumab | 1200 mg BID | Well-tolerated; side effects similar to single-agent pembrolizumab. | ORR: 51%; Complete Response: 20% (in evaluable population). | [2] |
| Phase 1 (Pediatric) | Temozolomide / Radiation | 19.2 mg/kg BID | MTD not reached; well-tolerated. | Median OS: 13.3 months for recurrent disease. |[14] |
Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for assessing T-cell proliferation.
Experimental Protocols
Protocol 1: Kynurenine Measurement Assay
This protocol is adapted from standard methods to assess IDO1 enzyme activity by measuring its product, kynurenine, in cell culture supernatants.[15]
-
Objective: To quantify the concentration of kynurenine produced by IDO1-expressing cells.
-
Materials:
-
IDO1-inducible cells (e.g., HeLa, SKOV-3)[15]
-
96-well cell culture plates
-
Recombinant human IFNγ
-
This compound or other test inhibitors
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde [p-DMAB], 2% w/v in acetic acid)
-
L-Kynurenine standard
-
Microplate reader (480 nm absorbance)
-
-
Procedure:
-
Cell Plating: Seed 1 x 10^4 HeLa cells per well in a 96-well plate and allow them to adhere overnight.[15]
-
IDO1 Induction: The next day, replace the medium with fresh medium containing 10 ng/mL human IFNγ to induce IDO1 expression.[15] Add test compounds (e.g., this compound) at desired concentrations.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate.
-
Hydrolysis: Add 10 µL of 6.1 N TCA to each sample, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to stable kynurenine.[15]
-
Centrifugation: Centrifuge the plate for 10 minutes at 2500 rpm to pellet any precipitate.
-
Colorimetric Reaction: Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate. Add 100 µL of 2% p-DMAB reagent to each well.[15]
-
Readout: Incubate at room temperature for 10 minutes. Measure the absorbance at 480 nm using a microplate reader.
-
Quantification: Prepare a standard curve using known concentrations of L-kynurenine to determine the kynurenine concentration in the experimental samples.
-
Protocol 2: T-Cell Proliferation Rescue Assay
This protocol describes a co-culture method to assess the ability of this compound to rescue T-cell proliferation from IDO1-mediated suppression.[2]
-
Objective: To measure the reversal of IDO1-induced T-cell suppression by this compound.
-
Materials:
-
IDO1-inducible cancer cells (e.g., SKOV-3)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Recombinant human IFNγ
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or PHA/PMA)
-
This compound
-
Flow cytometer
-
-
Procedure:
-
Prepare IDO-Expressing Cells:
-
Prepare T-Cells:
-
Isolate T-cells from PBMCs using a standard negative selection kit.
-
Label the T-cells with a proliferation dye (e.g., CFSE) according to the manufacturer's protocol.
-
-
Set up Co-culture:
-
Controls: Include wells with:
-
T-cells + stimulators (no SKOV-3 cells) = Max proliferation
-
T-cells + stimulators + SKOV-3 cells (no inhibitor) = Max suppression
-
Unstimulated T-cells = Baseline proliferation
-
-
Incubation: Co-culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Harvest all cells (including non-adherent T-cells).
-
Stain with antibodies for T-cell markers (e.g., CD3, CD8) if desired.
-
Analyze the samples by flow cytometry. Proliferation is measured by the serial dilution of the CFSE dye in daughter cells. Gate on the T-cell population and quantify the percentage of divided cells.
-
-
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MANAGEMENT OF ENDOCRINE DISEASE: Immune check point inhibitors-induced hypophysitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Immune Checkpoint Inhibitor-Induced Hypophysitis and Patterns of Loss of Pituitary Function [frontiersin.org]
- 12. Hypophysitis from immune checkpoint inhibitors: challenges in diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. amsbio.com [amsbio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in (S)-Indoximod cell assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (S)-Indoximod in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as D-1MT) is an inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway, which is involved in tumor-mediated immune suppression.[1][2] Unlike direct enzymatic inhibitors, this compound acts as a tryptophan mimetic.[2][3] Its primary mechanism is to counteract the effects of tryptophan depletion caused by IDO1/TDO activity. It does this by stimulating the mTORC1 signaling pathway, which can be suppressed under low tryptophan conditions.[1][3][4] Additionally, this compound can modulate the Aryl Hydrocarbon Receptor (AhR), influencing T-cell differentiation.[1][5] It is important to note that this compound does not directly inhibit the purified IDO1 enzyme in cell-free assays.[5][6][7]
Q2: I am not seeing a decrease in kynurenine production after treating my cells with this compound. Is my experiment failing?
Not necessarily. The effect of this compound on kynurenine levels can be complex. While it is designed to counteract the immunosuppressive effects of the IDO1 pathway, some studies have reported that under certain in vitro conditions, particularly with IFN-γ stimulation, this compound can paradoxically lead to an increase in kynurenine release.[8] This may be due to its complex interactions with the IDO1 pathway and other cellular processes.
Instead of solely relying on kynurenine reduction, it is recommended to include functional assays as a readout of this compound's activity. A common and effective method is to co-culture IDO1-expressing cancer cells with T-cells and measure the restoration of T-cell proliferation that is suppressed by the cancer cells.[5][9]
Q3: What are the key readouts to measure the effectiveness of this compound in a cell assay?
The primary readouts for this compound's efficacy in cell-based assays are:
-
T-cell proliferation: Measuring the restoration of T-cell proliferation in a co-culture system with IDO1-expressing cells is a direct functional readout of this compound's intended effect.[5][9]
-
Kynurenine and Tryptophan Levels: While kynurenine levels might be variable, measuring the ratio of kynurenine to tryptophan (Kyn/Trp) in the cell culture supernatant can provide a more reliable measure of IDO1 pathway activity.[10] This can be measured by methods such as HPLC, LC-MS/MS, or ELISA.[10][11][12][13][14][15]
-
mTORC1 pathway activation: Assessing the phosphorylation status of downstream targets of mTORC1, such as S6 ribosomal protein or 4E-BP1, can confirm the mechanism of action of this compound.[4]
-
Cell Viability: It is crucial to assess cell viability to distinguish between the intended immunomodulatory effects of this compound and any potential cytotoxic effects, especially at higher concentrations.[9][16]
Troubleshooting Guide
Issue 1: High variability in kynurenine measurements between replicate wells.
| Potential Cause | Troubleshooting Step |
| Poor Solubility of this compound | This compound has poor aqueous solubility.[4] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Prepare fresh dilutions for each experiment and vortex thoroughly before adding to the cells. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent technique for cell plating to minimize well-to-well variation in cell number. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a plate can concentrate media components and affect cell growth and drug activity. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media. |
| Interference in Kynurenine Assay | Phenol red in culture medium can interfere with some colorimetric kynurenine assays. If using such an assay, consider using phenol red-free medium for your experiment. |
Issue 2: No significant difference in T-cell proliferation in co-culture assays.
| Potential Cause | Troubleshooting Step |
| Insufficient IDO1 Expression | Confirm that the cancer cell line used expresses functional IDO1. For many cell lines, such as SKOV-3, IDO1 expression needs to be induced with pro-inflammatory cytokines like IFN-γ.[9][17] Optimize the concentration and duration of IFN-γ stimulation. |
| Sub-optimal Effector-to-Target Ratio | The ratio of T-cells to cancer cells is critical. Titrate this ratio to find the optimal window where T-cell suppression by the cancer cells is evident but can be rescued by this compound. |
| T-cell Activation Status | Ensure that the T-cells are properly activated. Use a standard T-cell activation method, such as anti-CD3/CD28 beads or PHA, and confirm activation by checking for markers like CD25 and CD69. |
| This compound Concentration | The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific co-culture system. An EC50 in the range of 25-42 µM has been reported for restoring T-cell proliferation.[5] |
Issue 3: Unexpected cytotoxicity observed in the cell viability assay.
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | While generally well-tolerated, high concentrations of this compound or its vehicle (e.g., DMSO) can be toxic to cells. Perform a dose-response curve to determine the maximum non-toxic concentration in your cell lines. |
| Interaction with other treatments | If using this compound in combination with other drugs (e.g., chemotherapy), be aware of potential synergistic cytotoxicity.[18] Test the toxicity of each compound individually and in combination. |
| Assay Interference | Some cell viability reagents can be affected by the chemical properties of the tested compound. Confirm the lack of interference by running a control with the compound in cell-free medium. |
Experimental Protocols & Data
Protocol 1: IDO1 Induction and this compound Treatment in Cancer Cells
This protocol describes the induction of IDO1 in a cancer cell line and subsequent treatment with this compound for the analysis of kynurenine production.
-
Cell Seeding: Seed cancer cells (e.g., SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing a pre-determined optimal concentration of IFN-γ (e.g., 50 ng/mL). Include wells with no IFN-γ as a negative control.
-
This compound Treatment: Immediately after adding IFN-γ, add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for kynurenine and tryptophan analysis. Store at -80°C if not analyzed immediately.
-
Cell Viability: Perform a cell viability assay (e.g., MTS, CellTiter-Glo®) on the remaining cells in the plate.
Protocol 2: Kynurenine Measurement by HPLC
This is a generalized protocol for the quantification of kynurenine in cell culture supernatants by High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Thaw the collected supernatants on ice. To precipitate proteins, add perchloric acid to a final concentration of 1.2 M, incubate for 5 minutes at room temperature, and then centrifuge at >5,000 x g for 15 minutes at 4°C.[12]
-
pH Adjustment: Carefully transfer the supernatant to a new tube and adjust the pH to approximately 7.0.[12]
-
HPLC Analysis:
-
Column: C18 reverse-phase column.[12]
-
Mobile Phase: A common mobile phase is 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.[13]
-
Detection: Kynurenine is typically detected by UV absorbance at 360 nm.[13]
-
Quantification: Create a standard curve using known concentrations of kynurenine to quantify the levels in the samples.
-
Quantitative Data Summary
Table 1: Representative Kynurenine Concentrations in Cell Culture Supernatants
| Cell Line | Treatment | Kynurenine Concentration (µM) |
| SKOV-3 | Untreated | < 1 |
| SKOV-3 | IFN-γ (50 ng/mL) | 10 - 30 |
| SKOV-3 | IFN-γ + Positive Control IDO1 Inhibitor (e.g., Epacadostat) | < 2 |
Note: These are example values and will vary depending on the cell line, IFN-γ concentration, and incubation time.
Table 2: Comparison of Methods for Kynurenine and Tryptophan Quantification
| Method | Limit of Detection (LOD) | Sample Volume | Throughput |
| HPLC-UV | ~1 µM | 20-100 µL | Medium |
| LC-MS/MS | 0.5-100 nM[15] | 10-50 µL | Low-Medium |
| ELISA | Varies by kit | ~20 µL[10] | High |
Visualizations
Signaling Pathway of IDO1 and this compound
Caption: IDO1 pathway and points of intervention by this compound.
Experimental Workflow for this compound Co-culture Assay
Caption: Workflow for assessing this compound in a co-culture assay.
Troubleshooting Logic for Inconsistent Kynurenine Results
Caption: Troubleshooting logic for kynurenine assay results.
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Indoximod used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 11. mdpi.com [mdpi.com]
- 12. Kynurenine Is the Main Metabolite of Tryptophan Degradation by Tryptophan 2,3-Dioxygenase in HepG2 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]
- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of (S)-Indoximod Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the in vivo bioavailability of (S)-Indoximod formulations.
Frequently Asked Questions (FAQs)
Q1: Why is improving the in vivo bioavailability of this compound critical for my research?
A1: this compound is a poorly water-soluble molecule, which can lead to low and variable absorption from the gastrointestinal tract after oral administration.[1][2] This poor bioavailability can result in suboptimal drug exposure at the target site, potentially leading to inconclusive or misleading results in preclinical efficacy and toxicology studies.[3] Enhancing bioavailability ensures more consistent and predictable plasma concentrations, which is crucial for establishing a clear dose-response relationship and accurately assessing the therapeutic potential of this compound.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A2: Several established techniques can be employed to improve the oral bioavailability of poorly soluble compounds.[4][5] These strategies primarily focus on increasing the drug's dissolution rate and/or solubility in the gastrointestinal fluids. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[6] Methods include micronization and nanonization (nanosuspensions).[6][7]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can improve its solubility and dissolution.[8][9][10]
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization and absorption.
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble and/or permeable prodrug that converts to the active parent drug in vivo.[4][11]
Q3: Is there a known successful example of improving this compound bioavailability?
A3: Yes, a prodrug of this compound, known as NLG802, was developed to overcome the limited bioavailability of the parent compound.[4][11] Preclinical studies in monkeys demonstrated that oral administration of NLG802 resulted in a greater than 5-fold increase in the bioavailability of this compound compared to administering an equivalent molar dose of this compound itself.[11][12] In rats, the increase in exposure was approximately 2-fold.[4]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Gavage
| Possible Cause | Troubleshooting Step |
| Poor dissolution of the crystalline drug in the gastrointestinal tract. | 1. Reduce Particle Size: Consider micronization or creating a nanosuspension of your this compound powder. This increases the surface area for dissolution. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) to enhance its dissolution rate. |
| Inadequate wetting of the drug particles. | 1. Incorporate a Surfactant: Add a biocompatible surfactant (e.g., Tween® 80, Poloxamer 188) to your formulation to improve the wettability of the drug particles.[13] |
| Precipitation of the drug in the gastrointestinal tract. | 1. Use Precipitation Inhibitors: Include polymers in your formulation that can help maintain a supersaturated state of the drug in the gut, preventing it from precipitating out of solution. |
| Improper oral gavage technique. | 1. Review Gavage Procedure: Ensure proper technique to avoid accidental administration into the trachea. Verify the correct placement of the gavage needle.[14][15][16] 2. Optimize Vehicle Volume: Use an appropriate dosing volume for the size of the animal to prevent regurgitation. The volume should generally not exceed 10 ml/kg.[16] |
Issue 2: Difficulty Preparing a Homogeneous and Stable Dosing Suspension
| Possible Cause | Troubleshooting Step |
| This compound is not readily dispersible in the chosen vehicle. | 1. Select an Appropriate Vehicle: For poorly soluble compounds, aqueous vehicles containing suspending and wetting agents are often necessary. Common vehicles include 0.5% carboxymethyl cellulose (CMC) with 0.1% Tween® 80 in water.[2] For highly lipophilic compounds, an oil-based vehicle like corn oil may be suitable.[2] 2. Optimize Vehicle Composition: Experiment with different concentrations of suspending agents and surfactants to achieve a uniform and stable suspension. |
| The suspension settles too quickly, leading to inaccurate dosing. | 1. Increase Vehicle Viscosity: A higher concentration of a suspending agent like CMC can increase the viscosity of the vehicle, slowing down the settling of drug particles. 2. Continuous Mixing: Ensure the suspension is continuously stirred or vortexed immediately before and during the dosing of each animal to maintain homogeneity. |
Data Presentation: Comparative Bioavailability of this compound Formulations
| Formulation | Animal Model | Key Pharmacokinetic Parameters (Relative to this compound) | Reference |
| NLG802 (Prodrug) | Cynomolgus Monkey | > 5-fold increase in AUC | [11][12] |
| 3.6 to 6.1-fold increase in Cmax | [11] | ||
| NLG802 (Prodrug) | Rat | ~ 2-fold increase in AUC | [4] |
Experimental Protocols
Protocol 1: Preparation of a Simple this compound Suspension for Oral Gavage (Basic Formulation)
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) and 0.1% (v/v) Tween® 80 in sterile water.
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and appropriate glassware
-
-
Procedure:
-
Weigh the required amount of this compound for the desired concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a 25g mouse with a dosing volume of 0.25 mL).
-
In a mortar, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This helps in wetting the powder.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the suspension to a beaker with a magnetic stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to ensure homogeneity.
-
Maintain continuous stirring during the dosing procedure to prevent settling.
-
Protocol 2: General Workflow for an In Vivo Bioavailability Study in Mice
-
Animal Model:
-
Select a suitable mouse strain (e.g., C57BL/6 or BALB/c).
-
Acclimate the animals for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) with free access to water before dosing.
-
-
Dosing:
-
Divide the animals into groups, with each group receiving a different formulation of this compound. Include a control group receiving a simple suspension.
-
Administer the formulation via oral gavage at a consistent volume (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for each formulation.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Compare the parameters between the different formulation groups to determine the relative bioavailability.
-
Protocol 3: General Guidance for LC-MS/MS Quantification of this compound in Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of this compound) to the plasma sample.[17]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Chromatographic Separation (HPLC):
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection (MS/MS):
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard. This involves identifying the precursor ion (the protonated molecule [M+H]+) and a stable product ion.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into blank plasma.
-
Determine the concentration of this compound in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Formulation strategies to improve the bioavailability of this compound.
Caption: Workflow for an in vivo bioavailability study.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. tdcommons.org [tdcommons.org]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Indoximod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS [frontiersin.org]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, characterization, and ex vivo evaluation of isoxanthohumol nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 16. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of (S)-Indoximod
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating the off-target effects of (S)-Indoximod. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary, intended mechanism of action of this compound?
A1: The primary mechanism of this compound is not direct enzymatic inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] Instead, it acts as a tryptophan (Trp) mimetic. In the low-tryptophan environment created by IDO1 or Tryptophan 2,3-dioxygenase (TDO), this compound provides a "Trp sufficiency" signal to cells, particularly T cells. This signal reactivates the master metabolic regulator mTORC1, thereby reversing the immunosuppressive effects of tryptophan starvation.[4][5][6][7][8][9]
Q2: What is the most significant known off-target effect of this compound?
A2: The most well-documented off-target effect is the modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[4][5][10] this compound acts as a ligand for AHR, leading to its activation and the subsequent transcription of target genes, such as CYP1A1.[10] This activity is independent of IDO1 and can directly influence immune cell differentiation and function.[5][6]
Q3: Does this compound directly inhibit the IDO1 enzyme?
A3: No. Multiple studies have confirmed that this compound (also known as D-1MT) does not directly bind to or inhibit the enzymatic activity of purified IDO1.[1][2][7] Any observed reduction in kynurenine production in cellular systems is often due to indirect, downstream effects, such as the AHR-mediated downregulation of IDO1 protein expression in dendritic cells.[1][5]
Q4: How can the off-target AHR activation by this compound affect experimental results?
A4: AHR activation can have pleiotropic effects on immune regulation. For example, this compound has been shown to modulate the differentiation of CD4+ T cells by altering AHR-driven transcription. It promotes a shift away from immunosuppressive regulatory T cells (Tregs) towards pro-inflammatory Th17 cells by inhibiting the transcription of FOXP3 and increasing the transcription of RORC.[5][6][10] This can confound results if the intended experimental focus is solely on the reversal of IDO1-mediated tryptophan depletion.
Troubleshooting Guide
Problem 1: I observe a biological effect of this compound in my cell line, but it does not express IDO1.
-
Possible Cause: This is a strong indicator of an off-target effect. The observed activity is likely mediated by pathways independent of IDO1-driven tryptophan depletion.
-
Troubleshooting Steps:
-
Assess AHR Pathway Activation: Measure the expression of canonical AHR target genes (e.g., CYP1A1, CYP1B1) via qPCR in response to this compound treatment. An upregulation confirms AHR pathway engagement.
-
Evaluate mTORC1 Signaling: Check for the reactivation of mTORC1 signaling in your cells, even under normal tryptophan conditions. This can be done by Western blot for phosphorylated S6 kinase (pS6K), a downstream target of mTORC1.[1] this compound can directly stimulate mTOR in T cells.[1][5]
-
Use an AHR Antagonist: Co-treat cells with this compound and a specific AHR inhibitor (e.g., GNF351, CH-223191). If the observed biological effect is diminished or abolished, it confirms the effect is AHR-dependent.[5]
-
Problem 2: My results show an increase in kynurenine production after this compound treatment in IFNγ-stimulated cells.
-
Possible Cause: While counterintuitive, this phenomenon has been reported. In certain cellular contexts, this compound was found to increase IFNγ-induced kynurenine release and IDO1 mRNA levels.[11] This suggests that in some models, its off-target effects (e.g., AHR signaling) might paradoxically enhance the expression or activity of the IDO1 pathway.
-
Troubleshooting Steps:
-
Verify IDO1 Protein Levels: Use Western blotting to determine if the increase in kynurenine correlates with an increase in IDO1 protein expression.
-
Test for AHR-IDO1 Crosstalk: Investigate if an AHR antagonist can block the this compound-mediated increase in IDO1 expression or kynurenine production. A positive feedback loop between AHR and IDO1 has been described.[1][12]
-
Consider Cell-Type Specificity: This effect may be highly dependent on the cell line or cell type being used. Compare results in a different IDO1-inducible cell line to determine if the observation is reproducible.
-
Problem 3: I am seeing unexpected changes in the expression of xenobiotic metabolism genes.
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Possible Cause: This is a classic signature of Aryl Hydrocarbon Receptor (AHR) activation. AHR is a key transcription factor that regulates the expression of many drug-metabolizing enzymes.
-
Troubleshooting Steps:
-
Confirm AHR Target Gene Signature: Perform a broader gene expression analysis (e.g., qPCR array or RNA-seq) for a panel of AHR target genes (e.g., CYP1A1, CYP1A2, CYP1B1, UGT1A6).
-
Perform an AHR Reporter Assay: Use a cell line engineered with a luciferase reporter gene under the control of Dioxin Response Elements (DREs) to directly and quantitatively measure AHR activation by this compound. See the protocol provided below.
-
Control for Ligand Competition: Compare the effects of this compound with a known potent AHR agonist (e.g., TCDD, MeBio). This can help contextualize the potency of this compound as an AHR ligand in your system.
-
Data Presentation
Table 1: Summary of this compound Activity on Target and Off-Target Pathways
| Parameter | Target/Pathway | Activity Type | Potency / Effective Concentration | Citation(s) |
| Enzymatic Inhibition | IDO1 Enzyme | None | Does not directly inhibit the purified enzyme. | [1][2][3] |
| Functional Activity | T Cell Proliferation (in TDO-driven Trp depletion) | Reversal of Suppression | EC50: 23.2 µM | [1] |
| Functional Activity | mTORC1 Reactivation (in Trp-depleted cells) | Reactivation | IC50: ~70 nM | [2][7] |
| Off-Target Activity | Aryl Hydrocarbon Receptor (AHR) | Agonist / Modulator | Induces AHR-dependent transcription (e.g., CYP1A1). | [5][10] |
| Off-Target Activity | T Cell Differentiation | Modulation | Promotes Th17 (RORC↑) and inhibits Treg (Foxp3↓). | [5][6][10] |
| Off-Target Activity | IDO1 Expression (in Dendritic Cells) | Downregulation | Downregulates IDO1 protein via an AHR-dependent mechanism. | [1][5][6] |
Signaling Pathway and Workflow Diagrams
Caption: Intended mechanism of this compound via mTORC1 reactivation.
Caption: Off-target AHR pathway activation by this compound.
Caption: Workflow for dissecting on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted from standard colorimetric methods used to measure the enzymatic activity of IDO1 in cell culture by quantifying kynurenine in the supernatant.[13]
Materials:
-
IDO1-expressing cells (e.g., IFNγ-stimulated HeLa or SK-OV-3 cells)
-
96-well cell culture plates
-
Complete culture medium with a known concentration of L-tryptophan (e.g., 100 µM)
-
Recombinant human IFN-γ
-
This compound and other test compounds
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in glacial acetic acid
-
Kynurenine standard
-
Plate reader capable of measuring absorbance at 480-492 nm
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ HeLa cells/well) in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing an optimal concentration of IFN-γ (e.g., 10-50 ng/mL) to induce IDO1 expression.
-
Compound Treatment: Concurrently with IFN-γ, add test compounds, including this compound at various concentrations and vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator. The incubation time should be optimized to allow for kynurenine accumulation without excessive tryptophan depletion.
-
Sample Collection: After incubation, carefully collect 140 µL of supernatant from each well.
-
Protein Precipitation: Add 10 µL of 30% TCA to each 140 µL supernatant sample, mix well, and incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.
-
Clarification: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Color Development: Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate. Add 100 µL of 2% p-DMAB reagent to each well and mix. A yellow color will develop in the presence of kynurenine.
-
Measurement: Incubate for 10 minutes at room temperature, then measure the absorbance at 480 nm.
-
Quantification: Determine kynurenine concentrations by comparing the absorbance values to a standard curve prepared with known concentrations of kynurenine.
Protocol 2: Aryl Hydrocarbon Receptor (AHR) Luciferase Reporter Assay
This protocol describes a method to quantify the activation of AHR by this compound using a stable reporter cell line.[14][15][16]
Materials:
-
A reporter cell line stably transfected with a luciferase gene driven by a promoter containing Dioxin Response Elements (DREs), e.g., HepG2-DRE-Luciferase.
-
96-well white, clear-bottom cell culture plates.
-
Culture medium (e.g., DMEM with 10% FBS).
-
This compound, a known AHR agonist (e.g., MeBio, TCDD), and a known AHR antagonist (e.g., GNF351).
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the AHR reporter cells into a 96-well white plate at a density optimized for responsiveness (e.g., 1-2 x 10⁴ cells/well). Allow cells to attach for 4-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist in culture medium. For antagonist testing, prepare dilutions of the antagonist to be added with a constant, sub-maximal concentration (e.g., EC₈₀) of the agonist. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.4%.[14]
-
Treatment: Carefully remove the seeding medium and add 100 µL of the medium containing the test compounds, controls, or vehicle to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for receptor activation and luciferase expression.
-
Lysis and Signal Development: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., add a volume equal to the culture medium). This step lyses the cells and initiates the luminescent reaction.
-
Measurement: After a short incubation (2-10 minutes) to stabilize the signal, measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the signal of each well to the vehicle control to calculate "fold activation."
-
Plot the fold activation against the log of the compound concentration and use non-linear regression to determine EC₅₀ values. For antagonist mode, calculate the percent inhibition relative to the agonist-only control to determine IC₅₀ values.
-
References
- 1. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]
Navigating the Clinical Trial Landscape: A Technical Support Center for (S)-Indoximod Adverse Event Management
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing adverse events associated with the investigational indoleamine 2,3-dioxygenase (IDO) pathway inhibitor, (S)-Indoximod, in a clinical trial setting. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Understanding this compound and its Mechanism of Action
This compound is an orally administered small molecule that targets the IDO pathway, a key mechanism of tumor-mediated immunosuppression. By inhibiting this pathway, this compound aims to restore and enhance the body's anti-tumor immune response.[1][2]
Signaling Pathway of IDO-Mediated Immunosuppression
Caption: IDO1 pathway leading to immune suppression in the tumor microenvironment.
Frequently Asked Questions (FAQs) about this compound Adverse Events
Q1: What are the most common adverse events observed with this compound in clinical trials?
A1: Based on clinical trial data, the most frequently reported adverse events (AEs) associated with this compound, primarily of Grade 1 and 2 severity, are:
In a Phase I study, fatigue was the most common AE, occurring in 56.3% of patients, followed by anemia and anorexia, both at 37.5%.[1] When combined with docetaxel, fatigue was also the most frequent AE (58.6%), followed by anemia (51.7%) and hyperglycemia (48.3%).[2]
Q2: Are there any serious adverse events (SAEs) associated with this compound?
A2: Yes, while the majority of AEs are low-grade, serious adverse events have been reported. In a Phase I study, SAEs included central nervous system ischemia, hypophysitis, fracture, bowel obstruction, urinary tract infection, encephalomyelitis, ileus, pain, pleural effusion, confusion, and weakness.[1] It is noteworthy that in one study, hypophysitis (inflammation of the pituitary gland) was observed in three patients who had been previously treated with checkpoint inhibitors.[1][3]
Q3: Does the toxicity of this compound increase with higher doses?
A3: Existing data from a dose-escalation study did not show a clear increase in toxicity with increased doses of this compound.[1] In a Phase I trial, the maximum tolerated dose (MTD) was not reached at doses up to 2000 mg twice daily, suggesting a favorable safety profile.[1][3]
Troubleshooting Guides for Common Adverse Events
This section provides structured guidance for the identification, grading, and management of common adverse events. Grading is based on the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[4][5]
Fatigue
| Grade | Description | Recommended Management |
| 1 | Fatigue relieved by rest.[6] | - Educate the patient on energy conservation techniques.- Encourage adequate hydration and nutrition.- Continue this compound at the current dose with close monitoring. |
| 2 | Fatigue not relieved by rest; limiting instrumental Activities of Daily Living (ADL).[6] | - Rule out other contributing factors (e.g., anemia, hypothyroidism).- Consider a dose reduction of this compound if fatigue is persistent or intolerable.- Encourage moderate exercise as tolerated. |
| 3 | Fatigue not relieved by rest; limiting self-care ADL.[6] | - Hold this compound treatment.- Provide supportive care, which may include medical intervention.- Consider dose reduction upon resolution to Grade 1 or less. |
| 4 | Life-threatening consequences; urgent intervention indicated. | - Immediately discontinue this compound.- Hospitalize the patient for urgent medical management. |
Anemia
| Grade | Description (Hemoglobin Levels) | Recommended Management |
| 1 | < LLN - 10.0 g/dL | - Monitor hemoglobin and hematocrit at regular intervals.- Continue this compound at the current dose. |
| 2 | 8.0 - < 10.0 g/dL | - Investigate for underlying causes other than study drug.- Consider iron supplementation if indicated.- Continue this compound with increased monitoring. |
| 3 | < 8.0 g/dL; transfusion indicated. | - Hold this compound treatment.- Administer red blood cell transfusion as per institutional guidelines.- Consider dose reduction upon resolution. |
| 4 | Life-threatening consequences; urgent intervention indicated. | - Immediately discontinue this compound.- Hospitalize for urgent management, including transfusions and other supportive care. |
LLN = Lower Limit of Normal
Nausea
| Grade | Description | Recommended Management |
| 1 | Loss of appetite without alteration in eating habits. | - Advise small, frequent meals.- Encourage bland, low-fat foods.- Consider prophylactic antiemetics before this compound administration. |
| 2 | Oral intake decreased without significant weight loss, dehydration or malnutrition. | - Initiate scheduled antiemetic therapy.- Monitor hydration status and electrolytes.- Consider a dose reduction of this compound if nausea persists. |
| 3 | Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated. | - Hold this compound treatment.- Provide intravenous fluids and nutritional support as needed.- Aggressively manage with multiple antiemetic agents. |
| 4 | Life-threatening consequences; urgent intervention indicated. | - Immediately discontinue this compound.- Hospitalize for intensive management of complications. |
Management of Immune-Related Adverse Events: Hypophysitis
The development of hypophysitis, although infrequent, requires prompt recognition and management due to the potential for significant endocrine dysfunction.
Q4: What are the signs and symptoms of hypophysitis?
A4: Researchers should be vigilant for symptoms such as headache, visual disturbances, fatigue, weakness, nausea, vomiting, and dizziness. Laboratory findings may reveal deficiencies in pituitary hormones, such as ACTH, TSH, and gonadotropins.[7][8]
Q5: What is the recommended diagnostic workup for suspected hypophysitis?
A5: The diagnostic process should include:
-
Hormonal Evaluation: Measurement of baseline pituitary hormones including ACTH, cortisol, TSH, free T4, LH, FSH, testosterone (in males), and estradiol (in females).
-
Magnetic Resonance Imaging (MRI): An MRI of the pituitary gland is the imaging modality of choice to assess for pituitary enlargement or inflammation.[8]
-
Ophthalmologic Examination: To evaluate for any visual field defects.
Q6: How should hypophysitis be managed in a clinical trial setting?
A6: Management depends on the severity of symptoms and hormonal deficiencies.
-
Hormone Replacement: Replacement of deficient hormones is the cornerstone of treatment.[7][8]
-
Corticosteroids: For patients with significant symptoms or pituitary enlargement, high-dose corticosteroids are often used.[7][8]
-
Dose Modification of this compound: The decision to continue or discontinue this compound should be made in consultation with the medical monitor and endocrinologist, based on the severity of the hypophysitis. In a phase I trial, Grade 3 hypophysitis was an exception to the dose-limiting toxicity rule, suggesting that with appropriate management, treatment could potentially continue.[2][9]
Experimental Protocols and Workflows
Patient Monitoring Protocol
A robust patient monitoring plan is crucial for the early detection and management of adverse events.
Baseline Assessments (Prior to first dose):
-
Complete medical history and physical examination.
-
ECOG Performance Status.
-
Complete Blood Count (CBC) with differential.
-
Comprehensive Metabolic Panel (CMP).
-
Thyroid Stimulating Hormone (TSH) and free T4.
-
Baseline imaging (CT or MRI) as per protocol.
On-Treatment Monitoring (e.g., at the beginning of each cycle):
-
Assessment for any new or worsening symptoms.
-
Physical examination.
-
CBC with differential.
-
CMP.
-
TSH and free T4 (more frequent monitoring may be required if abnormalities are detected).
Adverse Event Reporting Workflow
Caption: Standard workflow for adverse event reporting in a clinical trial.
This technical support center is intended to be a dynamic resource. As more data on this compound becomes available, these guidelines will be updated to reflect the latest clinical findings and best practices in adverse event management. Researchers are encouraged to adhere to their specific clinical trial protocols and consult with the study sponsor and medical monitor for any safety concerns.
References
- 1. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of indoximod in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 6. Fatigue | eviQ [eviq.org.au]
- 7. Clinical practice guideline for the diagnosis and treatment of hypophysitis. | Semantic Scholar [semanticscholar.org]
- 8. Clinical practice guideline for the diagnosis and treatment of hypophysitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to store (S)-Indoximod powder and solutions to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information for storing and handling (S)-Indoximod powder and solutions to ensure stability and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[1][2][3][4] For shorter periods, storage at 4°C is acceptable for up to 2 years.[2][3] It is also crucial to protect the powder from direct sunlight.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: The preparation and storage of stock solutions depend on the solvent used and the intended storage duration. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][5] Once prepared, solutions should be used promptly or stored under the specified conditions.[2]
Q3: What are the best solvents for dissolving this compound and what are the storage conditions for these solutions?
A3: this compound has variable solubility. For in vitro studies, it is slightly soluble in DMSO.[1] Using fresh, anhydrous (hygroscopic) DMSO is critical, as moisture can significantly reduce solubility.[2][4] Gentle warming and sonication can aid dissolution.[2][6] Solutions in DMSO can be stored at -80°C for up to one year or at -20°C for shorter periods (e.g., 1 to 6 months).[1][3][4][5] The compound is also soluble in 0.1 M NaOH.[1][5][7]
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light.[1][5] Both the solid powder and solutions should be stored in light-protecting containers (e.g., amber vials) to prevent photolytic degradation.
Q5: What is the mechanism of action for this compound?
A5: this compound is an inhibitor of the Indoleamine 2,3-dioxygenase (IDO) pathway.[4][8][9] The IDO1 enzyme catabolizes the essential amino acid tryptophan, leading to a localized depletion that suppresses T-cell proliferation and function.[9][10] this compound does not directly inhibit the IDO1 enzyme but acts downstream as a tryptophan mimetic.[9][11] This action relieves the tryptophan deprivation signal, restoring mTORC1 signaling and reversing the immunosuppressive effects.[8][9][11][12]
Data Presentation: Storage and Solubility
For quick reference, the following tables summarize the storage and solubility data for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Protection | Citations |
| Powder | -20°C | Up to 3 years | Required | [1][2][3][4] |
| 4°C | Up to 2 years | Required | [2][3] | |
| In Solvent | -80°C | 6 months to 2 years | Required | [1][2][3][4][5] |
| -20°C | 1 to 6 months | Required | [2][3][4][5][13] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration | Conditions | Citations |
| DMSO | ~0.55 - 4.81 mg/mL | Requires fresh, anhydrous DMSO; warming and sonication may be needed. | [1][2][3][4][5] |
| 0.1 M NaOH | ~10 - 11 mg/mL | Sonication is recommended. | [1][5][7] |
| Water | Insoluble / Very Low | pH adjustment to 2 with HCl and sonication may yield ~5 mg/mL. | [2][8][14] |
| Ethanol | Insoluble | [14] |
Troubleshooting Guide
Issue 1: this compound powder has changed color.
-
Possible Cause: Exposure to light or improper storage temperature.
-
Recommendation: Discard the powder if a significant color change is observed, as this may indicate degradation. Always store the powder in a dark, sealed container at -20°C.[1]
Issue 2: The this compound stock solution appears cloudy or has precipitated after thawing.
-
Possible Cause 1: Incomplete initial dissolution. The compound may not have been fully dissolved when the stock solution was first prepared.
-
Solution: Gently warm the vial to 37°C and use an ultrasonic bath to try and redissolve the precipitate.[6]
-
-
Possible Cause 2: Exceeded solubility limit. The concentration may be too high for the solvent, especially after a freeze-thaw cycle.
-
Solution: Centrifuge the vial, carefully collect the supernatant, and re-quantify the concentration. For future preparations, consider a lower stock concentration.
-
-
Possible Cause 3: Use of hydrated DMSO. Water content in DMSO significantly lowers the solubility of this compound.[2][4]
-
Solution: Always use fresh, unopened, anhydrous-grade DMSO for preparing stock solutions.[4]
-
Issue 3: Reduced biological activity observed in experiments.
-
Possible Cause 1: Solution degradation. The stock solution may have degraded due to improper storage (e.g., wrong temperature, light exposure) or multiple freeze-thaw cycles.
-
Possible Cause 2: In vivo formulation instability. Complex formulations for in vivo use, often containing co-solvents like PEG300 and Tween 80, should be prepared fresh and used immediately for optimal results.[4][14]
Caption: Troubleshooting workflow for this compound solution precipitation.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect potential degradation products.[15][16]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 series or equivalent with a Diode-Array Detector (DAD).[15]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A gradient of aqueous acetate buffer (0.02 M, pH 4.5) and acetonitrile. The exact gradient should be optimized to achieve good separation between the parent compound and any degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[15]
-
Detection Wavelength: Monitor at the λmax of this compound (determine by DAD scan).
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., DMSO or mobile phase).
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 5-100 µg/mL) from the stock solution using the mobile phase to establish a calibration curve.[15]
3. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject a solution of this compound (e.g., 50 µg/mL) to stress conditions.[15][17]
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of stock solution, reflux at 80°C for 30 minutes, cool, and neutralize with 0.1 N NaOH before analysis.[16]
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of stock solution, reflux at 80°C for 30 minutes, cool, and neutralize with 0.1 N HCl before analysis.[16][18]
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution, store at room temperature for 8 hours, and then analyze.[18]
-
Thermal Degradation: Heat the solid powder in an oven at 80°C for 24 hours, then prepare a solution for analysis.
-
Photolytic Degradation: Expose a solution to direct UV light for 24 hours before analysis.
4. Analysis and Validation:
-
Inject the prepared standards and stressed samples into the HPLC system.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[15]
Signaling Pathway Visualization
This compound modulates the IDO pathway, which is critical in tumor immune escape. The diagram below illustrates this mechanism.
Caption: this compound acts as a tryptophan mimetic to restore mTORC1 signaling.
References
- 1. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 11. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 13. tribioscience.com [tribioscience.com]
- 14. selleckchem.com [selleckchem.com]
- 15. turkjps.org [turkjps.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
Selecting appropriate cancer cell lines for (S)-Indoximod studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of cancer cell lines and experimental design for in vitro studies involving the IDO pathway modulator, (S)-Indoximod.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is not a direct enzymatic inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO). Instead, it acts as a tryptophan mimetic.[1][2] Its primary mechanism involves countering the downstream effects of tryptophan depletion caused by IDO1 or TDO activity. It achieves this by restoring the function of the mammalian target of rapamycin complex 1 (mTORC1) and modulating the aryl hydrocarbon receptor (AhR) signaling pathway.[2][3] This leads to the restoration of T cell proliferation and function, which is suppressed in the tumor microenvironment due to tryptophan catabolism.[3][4]
Q2: How does this compound differ from direct IDO1 enzyme inhibitors?
A2: Direct IDO1 inhibitors, such as epacadostat, bind to the active site of the IDO1 enzyme and block its catalytic activity, thereby preventing the conversion of tryptophan to kynurenine. In contrast, this compound acts downstream of the enzyme. It does not inhibit the enzymatic breakdown of tryptophan but rather mitigates the immunosuppressive consequences of this process.[2] This distinct mechanism suggests it may have a different profile of activity and potential for overcoming resistance mechanisms.
Q3: What is the importance of IFN-γ stimulation in this compound studies?
A3: The expression of IDO1 in most cancer cell lines is not constitutive but is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[5] Therefore, to mimic the inflammatory tumor microenvironment where IDO1 is typically upregulated, it is crucial to pre-treat cancer cell lines with IFN-γ before or during this compound treatment in your experiments. This ensures that the target pathway is active and allows for a relevant assessment of this compound's effects.
Q4: Can this compound directly affect cancer cell viability?
A4: While the primary therapeutic rationale for this compound is its immunomodulatory effect, some studies suggest it can have direct effects on cancer cells. For instance, in triple-negative breast cancer cell lines, this compound has been shown to decrease cell viability through the induction of apoptosis.[5] However, its potency as a direct cytotoxic agent is generally less pronounced than its immunomodulatory functions.
Selecting Appropriate Cancer Cell Lines
The choice of cancer cell lines is critical for obtaining meaningful results in this compound studies. The primary consideration is the expression of the IDO1 and/or TDO enzymes, which are the initiators of the tryptophan catabolism pathway that this compound modulates.
Key Considerations for Cell Line Selection:
-
IDO1 Expression: Select cell lines with known inducible IDO1 expression in response to IFN-γ. It is advisable to test a panel of cell lines and characterize their IDO1 expression profile (both basal and IFN-γ-induced) by qPCR or western blot.
-
TDO Expression: While IDO1 is the more commonly studied enzyme in this context, some tumors express TDO. If relevant to your cancer type of interest, consider cell lines with known TDO expression.
-
Tumor Microenvironment Context: For co-culture experiments, the choice of both cancer and immune cells is critical. The cancer cell line should be a suitable target for the chosen immune cell type (e.g., T cells, NK cells).
-
Positive and Negative Controls: Include appropriate positive and negative control cell lines in your experiments.
-
Positive Control: A cell line with robust, well-characterized IFN-γ-inducible IDO1 expression.
-
Negative Control: A cell line with no detectable IDO1 expression, even after IFN-γ stimulation.[6]
-
Recommended Cancer Cell Lines for this compound Studies
| Cell Line | Cancer Type | IDO1 Expression Profile | TDO Expression | Notes |
| MDA-MB-231 | Breast Cancer | Inducible with IFN-γ | Low/Negative | A commonly used model for triple-negative breast cancer.[5] |
| BT-549 | Breast Cancer | Inducible with IFN-γ | - | Another triple-negative breast cancer cell line. |
| PC-3 | Prostate Cancer | Inducible with IFN-γ | - | A prostate cancer cell line known to upregulate IDO1 in response to IFN-γ. |
| DU 145 | Prostate Cancer | Inducible with IFN-γ | - | Another prostate cancer cell line option. |
| A549 | Lung Cancer | Inducible with IFN-γ | - | A non-small cell lung cancer line. |
| H1299 | Lung Cancer | Inducible with IFN-γ | - | Another non-small cell lung cancer line. |
| Panc-1 | Pancreatic Cancer | Inducible with IFN-γ | - | A common model for pancreatic ductal adenocarcinoma. |
| MiaPaCa-2 | Pancreatic Cancer | Inducible with IFN-γ | - | Another pancreatic cancer cell line. |
| U-87 MG | Glioblastoma | Inducible with IFN-γ | - | A commonly used glioblastoma cell line. |
| SK-MEL-28 | Melanoma | Inducible with IFN-γ | - | A melanoma cell line. |
| B16-F10 | Murine Melanoma | Low/Negative (in vitro) | - | Often used in syngeneic mouse models where IDO1 is induced in the tumor microenvironment. Suitable for in vivo or co-culture studies. |
| CT26 | Murine Colon Carcinoma | Low/Negative (in vitro) | - | Similar to B16-F10, it's a common choice for in vivo and co-culture experiments where the tumor microenvironment induces IDO1. |
Note: The IDO1/TDO expression profiles can vary between different sources and even passages of the same cell line. It is strongly recommended to verify the expression status in your specific cell stocks.
Experimental Protocols
Protocol 1: Assessment of IDO1 Induction by IFN-γ
Objective: To confirm and quantify the induction of IDO1 expression in cancer cell lines following IFN-γ stimulation.
Methodology:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
IFN-γ Stimulation: The following day, treat the cells with human IFN-γ (a typical concentration range is 25-100 ng/mL). Include an untreated control group.
-
Incubation: Incubate the cells for 24-48 hours.
-
Harvesting:
-
For qPCR analysis , lyse the cells directly in the plate using a suitable lysis buffer and proceed with RNA extraction.
-
For Western Blot analysis , wash the cells with ice-cold PBS, scrape, and pellet them. Lyse the cell pellet in RIPA buffer with protease and phosphatase inhibitors.
-
-
Analysis:
-
qPCR: Perform reverse transcription followed by quantitative PCR using primers specific for IDO1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Western Blot: Determine the protein concentration of the lysates, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against IDO1 and a loading control (e.g., β-actin, GAPDH).
-
Protocol 2: Measurement of Kynurenine Production
Objective: To measure the functional activity of the IDO1 pathway by quantifying the production of kynurenine in the cell culture supernatant.
Methodology:
-
Cell Seeding and Stimulation: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate for 48-72 hours to allow for kynurenine accumulation in the medium.
-
This compound Treatment: Add this compound at various concentrations to the IFN-γ-stimulated cells. Include a vehicle control.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Kynurenine Measurement:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for accurate quantification of tryptophan and kynurenine.
-
Colorimetric Assay: A simpler method involves the reaction of kynurenine with p-dimethylaminobenzaldehyde (PDAB) to produce a colored product that can be measured spectrophotometrically at 480 nm.
-
ELISA: Commercially available ELISA kits can also be used for kynurenine quantification.
-
Protocol 3: T Cell Co-culture Assay
Objective: To assess the effect of this compound on the proliferation and function of T cells in the presence of IDO1-expressing cancer cells.
Methodology:
-
Cancer Cell Preparation: Seed cancer cells in a 96-well plate and stimulate with IFN-γ for 24-48 hours to induce IDO1 expression.
-
T Cell Isolation: Isolate human or murine T cells from peripheral blood mononuclear cells (PBMCs) or spleens, respectively, using standard methods (e.g., magnetic bead separation).
-
T Cell Labeling (Optional): For proliferation assays, label the T cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Co-culture Setup:
-
Wash the IFN-γ-stimulated cancer cells to remove excess cytokine.
-
Add the isolated T cells to the wells containing the cancer cells at a specific effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
Add a T cell stimulus, such as anti-CD3/CD28 antibodies or a specific antigen if using antigen-specific T cells.
-
Add this compound at various concentrations. Include appropriate controls (T cells alone, cancer cells alone, co-culture with vehicle).
-
-
Incubation: Co-culture for 3-5 days.
-
Analysis:
-
T Cell Proliferation: Harvest the cells and analyze the dilution of the proliferation dye in the T cell population by flow cytometry.
-
Cytokine Production: Collect the supernatant and measure the levels of T cell-derived cytokines (e.g., IFN-γ, TNF-α, IL-2) by ELISA or multiplex bead array.
-
Cytotoxicity: If assessing cancer cell killing, measure the viability of the cancer cells using a suitable assay (e.g., a fluorescence-based live/dead stain that can distinguish between the two cell types in flow cytometry).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low IDO1 induction with IFN-γ | - Cell line is a low/non-responder.- IFN-γ is inactive.- Incorrect incubation time. | - Test a different cell line known to be a good IDO1 inducer.- Use a fresh aliquot of IFN-γ and confirm its activity on a positive control cell line.- Optimize the incubation time (24-48 hours is typical). |
| High variability in kynurenine measurements | - Inconsistent cell numbers.- Degradation of kynurenine.- Issues with the assay method. | - Ensure accurate and consistent cell seeding.- Store supernatants at -80°C if not analyzed immediately.- Validate your kynurenine assay with known standards and controls. |
| This compound shows no effect in T cell co-culture | - IDO1 pathway is not sufficiently active in the cancer cells.- T cell activation is suboptimal.- Incorrect this compound concentration. | - Confirm high IDO1 expression and kynurenine production in the cancer cells post-IFN-γ stimulation.- Optimize the concentration of the T cell stimulus (e.g., anti-CD3/CD28).- Perform a dose-response curve for this compound (typical effective concentrations in vitro are in the micromolar range). |
| Toxicity observed in T cells or cancer cells with this compound | - High concentrations of this compound may have off-target effects.- Solvent (e.g., DMSO) toxicity. | - Use a lower concentration range of this compound.- Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%). |
| Difficulty distinguishing cancer cells and T cells in co-culture analysis | - Similar size and granularity. | - Label one cell type with a fluorescent tracker dye before co-culture.- Use antibodies against cell-specific surface markers (e.g., EpCAM for cancer cells, CD3 for T cells) for flow cytometry gating. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Action.
Caption: T Cell Co-culture Experimental Workflow.
Caption: Logic for Selecting Appropriate Cell Lines.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy of indoximod upon stimulation with pro-inflammatory cytokines in triple-negative breast cancer cells [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
Control experiments for validating (S)-Indoximod's on-target activity
This guide provides troubleshooting advice and frequently asked questions for researchers validating the on-target activity of (S)-Indoximod. Given its unique mechanism of action, standard experimental controls for direct enzyme inhibitors are often insufficient.
Frequently Asked Questions (FAQs)
Q1: What is the direct molecular target of this compound?
A1: this compound (also known as D-1MT) does not directly bind to and inhibit the enzymatic active site of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] Its primary mechanism of action is to function as a tryptophan mimetic. In environments where IDO1 or TDO activity has depleted local tryptophan, this compound creates a "tryptophan sufficiency" signal that counteracts the downstream immunosuppressive effects.[3][4] This primarily involves the reactivation of the mTORC1 signaling pathway, which is a critical sensor of amino acid levels for T-cell proliferation and function.[1][2][3][4]
Q2: Why doesn't this compound show activity in my biochemical IDO1 enzyme assay?
A2: This is an expected result. This compound does not inhibit the catalytic activity of purified IDO1 enzyme in cell-free biochemical assays.[3][5] Its pharmacological effects are only observable in a cellular context where the entire signaling cascade—tryptophan depletion by IDO1 leading to mTORC1 suppression in immune cells—is intact.[6][7] Therefore, cell-based functional assays are required to measure its activity.
Q3: What are the essential positive and negative controls for a cellular assay?
A3: For a robust cellular experiment, you should include:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the solvent itself.
-
Positive Control (Direct IDO1 Inhibitor): A potent, direct enzymatic inhibitor of IDO1, such as Epacadostat or Navoximod (GDC-0919).[7][8] This helps to confirm that the observed immunosuppression in your model is indeed IDO1-dependent and allows you to compare mechanisms.
-
Genetic Negative Control (IDO1 Knockout): The most rigorous negative control involves using IDO1 knockout (IDO1-/-) cells or cells treated with IDO1-targeting siRNA. This compound's activity should be significantly diminished or absent in this context if its effects are truly mediated by countering the IDO1 pathway.
-
Isomer Control (L-1MT): The L-isomer of 1-methyl-tryptophan (L-1MT) is a weak, competitive inhibitor of the IDO1 enzyme, in contrast to the D-isomer (this compound).[1][9] Using L-1MT can help differentiate the tryptophan-mimetic effects of this compound from weak enzymatic inhibition.
Q4: How can I confirm that the IDO1 pathway is active in my cell model?
A4: Before testing inhibitors, you must confirm that the IDO1 pathway is expressed and functional.
-
Induce Expression: In many cancer cell lines (e.g., SK-OV-3, HeLa), IDO1 expression is not constitutive and must be induced with cytokines, most potently with Interferon-gamma (IFNγ).[7][10]
-
Measure Activity: The most direct method is to measure the enzymatic conversion of tryptophan to kynurenine. This is typically done by collecting the cell culture supernatant and quantifying kynurenine levels via HPLC or LC-MS/MS.[8][11] Commercially available colorimetric or fluorometric assay kits can also be used. An increase in kynurenine concentration after IFNγ stimulation confirms IDO1 activity.
Q5: My cells express IDO1, but this compound has no effect on T-cell proliferation in my co-culture. What should I check?
A5: This issue can arise from several factors:
-
Insufficient Tryptophan Depletion: Ensure your cell culture media has a physiological concentration of tryptophan and that your IDO1-expressing cells are dense enough and incubated long enough to significantly deplete it. The immunosuppressive effect depends on tryptophan starvation of the T-cells.
-
T-Cell Sensitivity: The T-cells in your co-culture must be sensitive to tryptophan levels. Primary T-cells are highly sensitive, while some immortalized T-cell lines like Jurkat can also be used, as their activation (e.g., IL-2 secretion) is impacted by the IDO1 pathway.[7]
-
Compound Concentration: The reported EC50 for this compound to restore CD8+ T-cell proliferation in co-culture assays is approximately 23 µM.[3] Ensure you are using a concentration in this effective range.
-
Downstream Pathway Integrity: Confirm that the mTORC1 pathway is functional in your T-cells and is suppressed under conditions of tryptophan depletion.
Q6: How can I distinguish the effects of this compound from a true enzymatic inhibitor of IDO1?
A6: A multi-assay approach is necessary. The table below summarizes the expected differential outcomes.
| Assay Type | This compound (D-1MT) | Direct IDO1 Inhibitor (e.g., Epacadostat) |
| Biochemical Enzyme Assay | No inhibition of IDO1 activity.[1] | Potent inhibition of IDO1 activity.[7] |
| Cellular Kynurenine Production | May cause a delayed or indirect reduction in IDO1 protein expression, but does not directly block kynurenine production from existing enzyme.[1][3] | Directly and rapidly blocks kynurenine production.[7] |
| mTORC1 Activation (pS6K) | Directly reactivates mTORC1 signaling in T-cells even in low-tryptophan media.[3][4] | Indirectly restores mTORC1 signaling by preventing tryptophan depletion. |
| IDO1 Knockout Cells | Activity should be significantly reduced or abolished. | The inhibitor will have no target, and thus no effect. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No measurable effect of this compound in a cellular assay. | 1. IDO1 is not expressed or is inactive. 2. Tryptophan depletion is insufficient to suppress T-cells. 3. The downstream mTORC1 pathway in effector cells is unresponsive. | 1. Confirm IDO1 mRNA/protein expression post-IFNγ stimulation (qPCR/Western Blot). Measure kynurenine in supernatant to confirm enzymatic activity. 2. Increase the density of IDO1+ cells or prolong the pre-incubation time before adding T-cells. 3. As a positive control, show that adding back excess L-Tryptophan rescues T-cell proliferation. Check for mTORC1 activation (pS6K) in response to amino acids. |
| High variability between experimental replicates. | 1. Inconsistent IDO1 induction by IFNγ. 2. Cell viability issues. 3. Inconsistent T-cell activation. | 1. Ensure IFNγ is fresh and used at a consistent, saturating concentration. Verify consistent IDO1 activity (kynurenine levels) across replicates before adding compounds. 2. Perform a viability assay (e.g., CellTiter-Glo®, Trypan Blue) on all cell types at the end of the experiment. High concentrations of some inhibitors can be toxic.[7] 3. Ensure T-cell activators (e.g., anti-CD3/CD28 beads) are used at optimal concentrations and are evenly distributed. |
| Unexpected cytotoxicity observed. | 1. Off-target effects of the compound. 2. Solvent (e.g., DMSO) concentration is too high. | 1. Run a dose-response curve of this compound on T-cells and IDO1+ cells alone to determine the cytotoxic concentration range.[7] 2. Ensure the final solvent concentration is consistent across all wells and is below a non-toxic threshold (typically <0.5%). |
Key Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This protocol confirms functional IDO1 activity in your chosen cell line.
-
Cell Plating: Plate IDO1-inducible cells (e.g., HeLa, SK-OV-3) in a 96-well plate at a density that will result in a confluent monolayer (e.g., 2.5 x 10⁴ cells/well). Allow cells to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing an optimal concentration of IFNγ (e.g., 50 ng/mL). Include "uninduced" wells with medium only as a negative control. Incubate for 24-48 hours.
-
Inhibitor Treatment: Remove the IFNγ-containing medium. Add fresh medium containing serial dilutions of your test compounds (this compound, Epacadostat) or vehicle control.
-
Tryptophan Catabolism: Incubate for 24-72 hours to allow for tryptophan conversion.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
Kynurenine Detection: Quantify the kynurenine concentration using HPLC, LC-MS/MS, or a colorimetric method (e.g., reacting with p-dimethylaminobenzaldehyde, which can be read at ~480 nm).[11]
Protocol 2: T-Cell Proliferation Rescue Assay (Co-culture)
This assay measures the ability of this compound to restore T-cell function.
-
Prepare IDO1+ Cells: Plate and induce IDO1 expression in your target cells (e.g., SK-OV-3) in a 96-well plate as described in Protocol 1.
-
Label and Activate T-Cells: Isolate primary human or murine T-cells. Label them with a proliferation-tracking dye (e.g., CFSE). Activate the T-cells with anti-CD3/CD28 beads or soluble antibodies.
-
Co-culture Setup: After IDO1 induction, wash the target cells and add the labeled, activated T-cells (e.g., at a 5:1 T-cell to tumor cell ratio).
-
Add Compounds: Immediately add serial dilutions of this compound, a direct inhibitor control, or vehicle.
-
Incubate: Co-culture the cells for 72-96 hours.
-
Measure Proliferation: Harvest the T-cells and analyze CFSE dilution by flow cytometry. Each cell division results in a halving of fluorescence intensity. Alternatively, measure IL-2 secretion in the supernatant by ELISA.[7]
Protocol 3: Western Blot for mTORC1 Pathway Activation (pS6K)
This assay provides direct mechanistic evidence of this compound's on-target effect.
-
Induce Tryptophan Starvation: Culture primary T-cells in tryptophan-free medium overnight to suppress the mTORC1 pathway.
-
Treat with Compounds: Treat the starved T-cells with this compound (~25-50 µM), vehicle, or a positive control (complete medium or excess L-Tryptophan) for 2-4 hours.
-
Cell Lysis: Harvest and lyse the T-cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated S6 Ribosomal Protein Kinase (pS6K) and total S6K (as a loading control).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. An increase in the pS6K/total S6K ratio indicates mTORC1 reactivation.[3]
Visualized Workflows and Pathways
Caption: Mechanism of this compound action on the IDO1-mTORC1 axis.
Caption: Experimental workflow for validating this compound's on-target activity.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
(S)-Indoximod vs. Epacadostat: A Comparative Guide to IDO1 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway has been a focal point in immuno-oncology research. This enzyme's role in creating an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine metabolites has made it an attractive therapeutic target.[1][2] This guide provides a detailed comparison of two prominent IDO1 pathway inhibitors: (S)-Indoximod and Epacadostat. While both aim to counteract the immunosuppressive effects of IDO1, they do so through distinct mechanisms of action, leading to different preclinical and clinical profiles.
Mechanism of Action: A Tale of Two Strategies
Epacadostat is a potent and selective, orally bioavailable, direct competitive inhibitor of the IDO1 enzyme.[3][4] It binds to the heme cofactor of IDO1, blocking its catalytic activity and thereby preventing the conversion of tryptophan to kynurenine.[5] This direct inhibition aims to restore T-cell function by increasing tryptophan levels and reducing immunosuppressive kynurenine in the tumor microenvironment.[1][4]
This compound (the D isomer of 1-methyl-tryptophan, also known as indoximod), in contrast, is not a direct competitive inhibitor of the IDO1 enzyme in cell-free assays.[6][7] Instead, it acts as a tryptophan mimetic and functions downstream of the IDO1 enzyme.[5][8] this compound reverses the immunosuppressive effects of IDO1 by modulating downstream signaling pathways, including the mTORC1 and aryl hydrocarbon receptor (AhR) pathways.[8][9] By acting as a tryptophan mimetic, it can relieve the suppression of mTORC1 caused by tryptophan depletion, thereby restoring T-cell proliferation and function.[8]
Preclinical Efficacy: A Quantitative Comparison
The differing mechanisms of this compound and Epacadostat are reflected in their preclinical data. Epacadostat's potency is typically measured by its half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays, while this compound's efficacy is demonstrated in functional assays that measure the reversal of IDO1-mediated immunosuppression.
| Parameter | This compound | Epacadostat | Reference |
| Mechanism | Tryptophan mimetic, downstream pathway modulator (mTORC1, AhR) | Direct, competitive IDO1 enzyme inhibitor | [5][8] |
| Direct IDO1 Enzyme Inhibition (IC50) | Not a direct inhibitor in cell-free assays | ~10 nM (human, cellular), 52.4 nM (mouse, cellular), 71.8 nM (enzymatic) | [3][4][6] |
| T-Cell Proliferation | Reverses IDO-mediated T-cell suppression | Enhances T-cell and NK cell proliferation | [4][9] |
| In Vivo Activity | Showed anti-tumor activity in combination with chemotherapy in preclinical models | Suppresses tumor growth in immunocompetent mice | [3][4] |
Table 1: Preclinical Efficacy Summary
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of IDO1 pathway inhibitors.
IDO1 Inhibition Assay (for Direct Inhibitors like Epacadostat)
This assay measures the direct inhibition of the IDO1 enzyme's catalytic activity.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing necessary cofactors such as ascorbic acid and methylene blue.
-
Compound Addition: Add serial dilutions of the test inhibitor (e.g., Epacadostat) to the wells of a microplate.
-
Enzyme Addition: Add a fixed concentration of purified recombinant IDO1 enzyme to each well.
-
Substrate Addition: Initiate the reaction by adding the substrate, L-tryptophan.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent like trichloroacetic acid.
-
Kynurenine Measurement: Quantify the amount of kynurenine produced, typically by high-performance liquid chromatography (HPLC) or by a colorimetric method after conversion to a chromogenic product.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
T-Cell Proliferation Assay
This functional assay assesses the ability of an IDO1 pathway inhibitor to restore T-cell proliferation in an immunosuppressive environment.
Methodology:
-
Cell Culture: Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with IDO1-expressing cells, such as interferon-gamma (IFN-γ) treated dendritic cells or certain tumor cell lines.
-
Compound Addition: Add the test inhibitor (this compound or Epacadostat) at various concentrations to the co-culture.
-
Incubation: Incubate the cells for a period of 3 to 5 days to allow for T-cell proliferation.
-
Proliferation Measurement: Assess T-cell proliferation using one of several methods:
-
CFSE Dye Dilution: Label T-cells with carboxyfluorescein succinimidyl ester (CFSE) before co-culture. Proliferation is measured by the dilution of the dye in daughter cells, analyzed by flow cytometry.
-
[3H]-Thymidine Incorporation: Add radiolabeled thymidine to the culture during the final hours of incubation. Proliferating cells incorporate the label into their DNA, and the amount of incorporation is measured by a scintillation counter.
-
ATP-based Assay: Measure the amount of ATP present, which correlates with the number of metabolically active (proliferating) cells.
-
-
Data Analysis: Compare the levels of T-cell proliferation in the presence and absence of the inhibitor to determine its ability to reverse IDO1-mediated immunosuppression.
Clinical Development and Outcomes
The clinical trajectories of this compound and Epacadostat have been markedly different, reflecting their distinct preclinical profiles and, potentially, the complexities of targeting the IDO1 pathway.
Epacadostat, in combination with the anti-PD-1 antibody pembrolizumab, showed promising results in early-phase trials across various tumor types.[10] However, the pivotal Phase III ECHO-301 trial in patients with unresectable or metastatic melanoma was halted in 2018 as the combination did not demonstrate a statistically significant improvement in progression-free survival or overall survival compared to pembrolizumab alone.[4] This outcome raised questions about the efficacy of direct IDO1 enzymatic inhibition in this setting.
This compound has been investigated in combination with various therapies, including chemotherapy, radiation, and checkpoint inhibitors.[5][6] Notably, it has been studied in pediatric brain tumors, where it was found to be well-tolerated in combination with chemotherapy and radiation, with some encouraging preliminary efficacy signals.[6] A Phase II trial of this compound in combination with pembrolizumab for advanced melanoma showed an objective response rate of 51%, with a complete response rate of 20%.[5]
| Trial (Combination) | Cancer Type | Phase | Outcome | Reference |
| This compound + Pembrolizumab | Advanced Melanoma | II | ORR: 51%, CR: 20% | [5] |
| This compound + Chemo/Radiation | Pediatric Brain Tumors | I | Well-tolerated, preliminary efficacy | [6] |
| Epacadostat + Pembrolizumab (ECHO-301) | Unresectable or Metastatic Melanoma | III | Did not meet primary endpoints of PFS and OS | [4] |
| Epacadostat + Pembrolizumab (ECHO-202) | Various Advanced Cancers | I/II | Promising early activity | [10] |
Table 2: Selected Clinical Trial Outcomes
Conclusion
This compound and Epacadostat represent two distinct approaches to targeting the immunosuppressive IDO1 pathway. Epacadostat, a direct and potent enzyme inhibitor, faced a significant setback in late-stage clinical trials, highlighting the challenges of this strategy. This compound, with its downstream mechanism of action, continues to be explored in various combinations and indications, with some positive early signals.
The comparison of these two molecules underscores the complexity of immuno-oncology drug development. The choice between a direct enzymatic inhibitor and a pathway modulator may depend on the specific tumor microenvironment, the combination therapy partner, and the patient population. Further research is needed to fully understand the nuances of the IDO1 pathway and to identify the optimal strategies for its therapeutic exploitation. The detailed experimental data and protocols provided in this guide are intended to support researchers in this ongoing endeavor.
References
- 1. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of epacadostat in combination with atezolizumab for patients with previously treated advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 5. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
A Preclinical Showdown: (S)-Indoximod Versus a Field of IDO1 Enzyme Inhibitors
A Comparative Analysis of (S)-Indoximod, Epacadostat, Navoximod, and Linrodostat in Preclinical Cancer Models
In the landscape of cancer immunotherapy, the inhibition of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway has emerged as a promising strategy to overcome tumor-induced immune suppression. This guide provides a detailed preclinical comparison of this compound, an IDO pathway inhibitor, with three direct enzymatic IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat. By examining their mechanisms of action, in vitro potency, and in vivo efficacy, this document offers researchers, scientists, and drug development professionals a comprehensive overview to inform future research and development.
Distinct Mechanisms of Action
A crucial differentiator among these inhibitors lies in their mode of action. While Epacadostat, Navoximod, and Linrodostat are direct competitive inhibitors that bind to the heme cofactor of the IDO1 enzyme, this compound acts as an IDO pathway inhibitor.[1] It functions downstream of the enzyme, mitigating the immunosuppressive effects of tryptophan depletion by acting as a tryptophan mimetic and restoring mTORC1 signaling in T cells.[2][3] This fundamental difference in mechanism may have implications for efficacy and potential resistance pathways.[2]
In Vitro Potency: A Quantitative Comparison
The following tables summarize the in vitro potency of this compound and other IDO1 inhibitors from various preclinical studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Inhibition of IDO1 Enzymatic Activity
| Inhibitor | Assay Type | IC50 / Ki | Reference |
| This compound (D-1MT) | Enzymatic (rabbit small intestine IDO) | Competitive Inhibition | [4] |
| Epacadostat (INCB024360) | Enzymatic (human IDO1) | IC50: 71.8 nM | [1][5] |
| Navoximod (GDC-0919) | Enzymatic (IDO) | Ki: 7 nM | [6][7] |
| Linrodostat (BMS-986205) | Enzymatic (IDO1) | IC50: 1.7 nM | [8][9] |
Note: this compound is not a direct enzyme inhibitor, hence a specific IC50 value for direct enzymatic inhibition is not applicable in the same way as for the other compounds.[2]
Table 2: Inhibition of IDO1 in Cell-Based Assays
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound (D-1MT) | - | mTORC1 activity restoration | IC50: ~70 nM | [3] |
| Epacadostat (INCB024360) | HeLa cells | Kynurenine production | IC50: ~10 nM | [1] |
| SKOV-3 cells | Kynurenine production | IC50: 17.63 nM | [10][11] | |
| Mouse IDO1-transfected HEK293/MSR cells | Kynurenine production | IC50: 52.4 nM | [5] | |
| Navoximod (GDC-0919) | - | Cellular activity | EC50: 75 nM | [6][7] |
| HeLa cells | - | IC50: 434 nM | [6] | |
| Linrodostat (BMS-986205) | IDO1-HEK293 cells | Kynurenine production | IC50: 1.1 nM | [12] |
| SKOV3 cells | Cellular growth inhibition | IC50: 3.4 nM | [8] |
In Vivo Preclinical Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of these IDO1 inhibitors, particularly in combination with other immunotherapies or chemotherapies.
This compound has been shown to enhance the efficacy of chemotherapy and immune checkpoint inhibitors in various murine tumor models.[7] In combination with taxanes, it demonstrated synergistic anti-tumor effects in a breast cancer model.
Epacadostat has also shown efficacy in rodent models of melanoma, suppressing tumor growth in a lymphocyte-dependent manner.[13] Combination studies with checkpoint inhibitors in mouse models of melanoma have shown significant decreases in tumor growth and increased local cytotoxic T-cell proliferation.[14]
Navoximod, in preclinical models, has been shown to enhance vaccine responses against B16 melanoma and improve the efficacy of anti-PD-L1 therapy.[2]
Linrodostat has demonstrated in vivo reduction of kynurenine levels in human tumor xenograft models, indicating significant pharmacodynamic activity.[15]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Experimental Protocols
IDO1 Enzymatic Inhibition Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
-
Reaction Mixture Preparation: A reaction buffer is prepared typically containing potassium phosphate buffer (pH 6.5), ascorbic acid, methylene blue, and catalase.[16]
-
Incubation: Purified recombinant human IDO1 enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., Epacadostat, Navoximod, Linrodostat) or vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, L-tryptophan.[17]
-
Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped by the addition of trichloroacetic acid (TCA).[16]
-
Kynurenine Measurement: The amount of kynurenine produced is quantified by measuring the absorbance at 321 nm or by HPLC.[16][17]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based IDO1 Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Culture: Human tumor cells known to express IDO1 (e.g., HeLa or SKOV-3) are cultured in appropriate media.[16]
-
IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).[18]
-
Inhibitor Treatment: Cells are then treated with various concentrations of the test inhibitor or vehicle control.
-
Kynurenine Measurement: After incubation, the concentration of kynurenine in the cell culture supernatant is measured. This is often done by adding a reagent that forms a colored product with kynurenine, which can be quantified by measuring absorbance at 480 nm.[16]
-
Data Analysis: EC50 values are determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of an IDO1 inhibitor to restore T-cell proliferation in the presence of IDO1-expressing cells.
-
Cell Co-culture: Peripheral blood mononuclear cells (PBMCs) from two different donors are co-cultured. One set of cells acts as responders (T cells) and the other as stimulators (antigen-presenting cells, such as dendritic cells, which are induced to express IDO1).
-
Inhibitor Treatment: The co-culture is treated with different concentrations of the IDO1 inhibitor or a vehicle control.
-
Proliferation Measurement: T-cell proliferation is measured after several days of incubation, typically by assessing the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).
-
Data Analysis: The ability of the inhibitor to reverse IDO1-mediated suppression of T-cell proliferation is quantified.
In Vivo Tumor Models (General Protocol)
These models evaluate the anti-tumor efficacy of IDO1 inhibitors in a living organism.
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., B16 melanoma or CT26 colon carcinoma) are implanted subcutaneously or orthotopically into immunocompetent mice.
-
Treatment Administration: Once tumors are established, mice are treated with the IDO1 inhibitor (administered orally or via other appropriate routes), a control vehicle, and often in combination with other therapies like checkpoint inhibitors.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic and Efficacy Endpoints: At the end of the study, tumors and tissues may be collected to measure kynurenine and tryptophan levels, and to analyze the immune cell infiltrate (e.g., by flow cytometry or immunohistochemistry) to assess the impact on the tumor microenvironment. Overall survival is also a key efficacy endpoint.
Conclusion
The preclinical data reviewed here highlight the distinct yet compelling profiles of this compound and the direct enzymatic IDO1 inhibitors Epacadostat, Navoximod, and Linrodostat. While direct inhibitors demonstrate potent enzymatic and cellular inhibition of IDO1, this compound's unique mechanism of acting downstream as an IDO pathway inhibitor presents an alternative strategy to counteract tumor-induced immunosuppression. The choice of inhibitor for further development and clinical application will likely depend on the specific tumor context, potential for combination therapies, and the circumvention of resistance mechanisms. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing IDO1-targeted cancer immunotherapies.
References
- 1. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
Validating IDO Pathway Inhibition In Vivo: A Comparative Guide to (S)-Indoximod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Indoximod with other indoleamine 2,3-dioxygenase (IDO) pathway inhibitors for the in vivo validation of IDO pathway inhibition. We present supporting experimental data, detailed protocols for key experiments, and visual representations of signaling pathways and experimental workflows to aid researchers in designing and interpreting their in vivo studies.
Introduction to IDO Pathway Inhibition
The enzyme indoleamine 2,3-dioxygenase (IDO) is a critical immune checkpoint that plays a significant role in tumor immune evasion. By catabolizing the essential amino acid tryptophan into kynurenine, IDO suppresses the function of effector T cells and promotes the activity of regulatory T cells (Tregs), thereby creating an immunosuppressive tumor microenvironment.[1] Inhibition of the IDO pathway is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.
This compound is an orally administered small-molecule inhibitor of the IDO pathway.[2] Unlike direct enzymatic inhibitors of IDO1, this compound acts as a tryptophan mimetic. It does not directly inhibit the IDO1 enzyme but rather reverses the downstream immunosuppressive effects of IDO activity by modulating the mTOR and aryl hydrocarbon receptor (AhR) signaling pathways.[2][3] This guide will compare this compound with direct IDO1 inhibitors, such as Epacadostat and Navoximod, in the context of in vivo validation.
Comparative Analysis of IDO Pathway Inhibitors In Vivo
The validation of IDO pathway inhibition in vivo typically involves a combination of pharmacodynamic (PD) marker analysis, assessment of immune cell function, and evaluation of anti-tumor efficacy in preclinical tumor models.
Pharmacodynamic Marker: Kynurenine/Tryptophan Ratio
A primary method for assessing IDO pathway activity in vivo is the measurement of tryptophan and its metabolite, kynurenine, in plasma or tumor tissue. The ratio of kynurenine to tryptophan (Kyn/Trp) serves as a key pharmacodynamic biomarker of IDO activity.[1]
| Inhibitor | Animal Model | Dosage | Route | Effect on Kyn/Trp Ratio | Reference |
| This compound | B16F10 Melanoma (mice) | 1200 mg/kg/day | Oral | Did not consistently decrease systemic Kyn/Trp ratio | [2] |
| Epacadostat | CT26 Colon Carcinoma (mice) | 100 mg/kg, BID | Oral | Significant reduction in plasma and tumor Kyn/Trp ratio | [4] |
| Navoximod | B16F10 Melanoma (mice) | 200 mg/kg | Oral | ~50% reduction in plasma and tissue kynurenine | [5][6] |
Note: The lack of a consistent effect of this compound on the systemic Kyn/Trp ratio is in line with its mechanism of action, which is downstream of tryptophan catabolism. The validation of its activity, therefore, relies more heavily on the assessment of downstream immunological effects.
In Vivo Anti-Tumor Efficacy
The ultimate validation of an IDO pathway inhibitor is its ability to suppress tumor growth in vivo, often in combination with other immunotherapies.
| Inhibitor | Animal Model | Combination Therapy | Outcome | Reference |
| This compound | B16 Melanoma (mice) | Pembrolizumab (anti-PD-1) | Enhanced anti-tumor response | [3] |
| Epacadostat | CT26 Colon Carcinoma (mice) | Anti-PD-1 mAb | Synergistic anti-tumor activity | [4] |
| Navoximod | B16F10 Melanoma (mice) | Vaccination (hgp100 peptide) | Markedly enhanced anti-tumor responses | [6] |
Experimental Protocols
In Vivo Tumor Model and Treatment
Objective: To establish a tumor model in mice to evaluate the in vivo efficacy of IDO pathway inhibitors.
Protocol:
-
Cell Culture: Culture B16F10 melanoma or CT26 colon carcinoma cells in appropriate media (e.g., DMEM with 10% FBS).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 B16F10 or CT26 cells in 100 µL of sterile PBS into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Drug Administration:
-
This compound: Administer orally (gavage) at a dose of 1200 mg/kg/day, formulated in a suitable vehicle.
-
Epacadostat: Administer orally at 100 mg/kg, twice daily.
-
Navoximod: Administer orally at 200 mg/kg.
-
Administer combination therapies (e.g., anti-PD-1 antibody) as per established protocols.
-
-
Efficacy Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint. Monitor tumor growth and animal well-being throughout the study.
Measurement of Plasma Kynurenine and Tryptophan by HPLC
Objective: To quantify the levels of kynurenine and tryptophan in plasma as a pharmacodynamic marker of IDO activity.
Protocol:
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation:
-
To 50 µL of plasma, add 100 µL of methanol containing an internal standard (e.g., 3-nitro-L-tyrosine).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a mobile phase of acetonitrile and water with 0.1% formic acid in a gradient elution.
-
Detect tryptophan by fluorescence (Excitation: 280 nm, Emission: 350 nm) and kynurenine by UV absorbance (360 nm).
-
-
Data Analysis: Quantify the concentrations of tryptophan and kynurenine by comparing their peak areas to a standard curve. Calculate the Kyn/Trp ratio.
In Vivo T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of IDO pathway inhibition on T-cell proliferation in vivo.
Protocol:
-
T-Cell Isolation: Isolate CD8+ or CD4+ T cells from the spleen and lymph nodes of a donor mouse (e.g., an OT-I transgenic mouse for antigen-specific responses) using magnetic-activated cell sorting (MACS).
-
CFSE Labeling:
-
Resuspend the isolated T cells at 1 x 10^7 cells/mL in PBS.
-
Add an equal volume of 10 µM Carboxyfluorescein succinimidyl ester (CFSE) solution (final concentration 5 µM) and incubate for 10 minutes at 37°C.
-
Quench the reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS.
-
Wash the cells twice with PBS.
-
-
Adoptive Transfer: Inject 2-5 x 10^6 CFSE-labeled T cells intravenously into tumor-bearing recipient mice.
-
Treatment and Antigen Challenge:
-
Begin treatment with the IDO inhibitor as described in Protocol 1.
-
If using antigen-specific T cells, challenge the mice with the cognate antigen (e.g., OVA peptide for OT-I cells).
-
-
Analysis of Proliferation:
-
After 3-5 days, harvest spleens and tumor-draining lymph nodes from the recipient mice.
-
Prepare single-cell suspensions.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD8, CD4).
-
Analyze the CFSE fluorescence of the T-cell population by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
-
Visualizations
IDO Signaling Pathway
Caption: IDO pathway and mechanisms of action for this compound and direct IDO1 inhibitors.
In Vivo Validation Workflow
Caption: A generalized workflow for the in vivo validation of IDO pathway inhibitors.
Logical Comparison of Inhibitor Mechanisms
Caption: A logical diagram comparing the primary mechanisms of different IDO pathway inhibitors.
References
- 1. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
(S)-Indoximod Combinations: A Comparative Guide to Synergistic Anti-Tumor Effects
(S)-Indoximod, an orally administered small-molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway, has emerged as a promising immunomodulatory agent in oncology. By targeting the IDO pathway, which is exploited by tumors to create an immunosuppressive microenvironment, this compound aims to restore and enhance the body's anti-tumor immune response. This guide provides a comparative analysis of the synergistic anti-tumor effects of this compound in combination with various cancer therapies, supported by experimental data from preclinical and clinical studies.
Unlike direct enzymatic inhibitors of IDO1, this compound acts as a tryptophan mimetic. This unique mechanism of action allows it to interfere with the downstream effects of IDO activity, leading to a reduction in immune suppression and the promotion of an anti-tumor immune response[1]. Clinical and preclinical investigations have explored its efficacy in combination with immune checkpoint inhibitors, chemotherapy, and radiotherapy across a range of malignancies, including melanoma, brain tumors, and various solid tumors[1][2][3][4].
Performance in Combination with Immune Checkpoint Inhibitors
The combination of this compound with immune checkpoint inhibitors, particularly anti-PD-1 antibodies like pembrolizumab, has shown encouraging results in patients with advanced melanoma.
Clinical Efficacy Data:
| Combination Therapy | Cancer Type | Key Efficacy Metrics | Source |
| This compound + Pembrolizumab | Advanced Melanoma | Overall Response Rate (ORR): 51% Complete Response (CR): 20% Disease Control Rate (DCR): 70% Median Progression-Free Survival (PFS): 12.4 months | [5][6] |
| This compound + Pembrolizumab | Advanced Melanoma (PD-L1 positive) | ORR: 70% | [5][6] |
| This compound + Pembrolizumab | Advanced Melanoma (PD-L1 negative) | ORR: 46% | [5][6] |
| This compound + Pembrolizumab | Advanced Melanoma (evaluable for efficacy) | ORR: 53% CR: 18% DCR: 73% Median PFS: 12.4 months | [2][4] |
| This compound + Sipuleucel-T | Metastatic Castration-Resistant Prostate Cancer | Median Radiographic PFS: 10.3 months (vs. 4.1 months with placebo) | [7] |
These studies suggest that the addition of this compound to checkpoint inhibitor therapy can significantly improve clinical outcomes in patients with advanced melanoma[2][4][5][6]. The combination has been generally well-tolerated, with side effects similar to those expected from the checkpoint inhibitor alone[5][6].
Synergistic Effects with Chemotherapy
Preclinical and clinical studies have demonstrated that this compound can act synergistically with various chemotherapeutic agents, enhancing their anti-tumor activity.
Clinical Efficacy Data:
| Combination Therapy | Cancer Type | Key Efficacy Metrics | Source |
| This compound + Docetaxel | Metastatic Solid Tumors | Partial Responses: 4 out of 22 evaluable patients (2 breast, 1 NSCLC, 1 thymic tumor) | [3][8] |
| This compound + Temozolomide | Progressive Primary Brain Tumors (Pediatric) | Median Overall Survival (Recurrent Disease): 13.3 months Median Overall Survival (DIPG): 14.4 months | [9] |
| This compound + Temozolomide | Temozolomide-Refractory Primary Malignant Brain Tumors (Adult) | Best Responses: 1 partial response, 4 stable disease | [4] |
Preclinical studies in a mouse model of breast cancer showed that the combination of indoximod and paclitaxel produced significantly more tumor regression than either agent alone, an effect that was dependent on an anti-tumor immune response[3]. Similarly, a synergistic effect was observed with temozolomide and radiation in a glioblastoma model[4][10].
Combination with Radiotherapy
The addition of this compound to radiotherapy, often in conjunction with chemotherapy, is being investigated as a strategy to enhance local tumor control and stimulate a systemic anti-tumor immune response.
Clinical Efficacy Data:
| Combination Therapy | Cancer Type | Key Efficacy Metrics | Source |
| This compound + Radiotherapy + Temozolomide | Pediatric Brain Tumors | Encouraging preliminary evidence of efficacy. | [9][11] |
A phase 2 trial is currently underway to further evaluate this compound with chemotherapy and radiation for children with progressive brain tumors or newly diagnosed DIPG[11][12]. The rationale is that inhibiting the IDO pathway during chemo-radiotherapy can break immune tolerance and improve outcomes[11][12].
Mechanism of Action: Signaling Pathways
This compound's immunomodulatory effects are mediated through its influence on key signaling pathways within immune cells. Unlike direct enzymatic inhibitors, it acts as a tryptophan mimetic, thereby impacting downstream signaling.
Caption: this compound's mechanism of action.
This compound counteracts the immunosuppressive effects of tryptophan depletion by stimulating the mTORC1 pathway, which is crucial for T cell proliferation and function[2][4][13][14][15]. Additionally, it modulates the Aryl Hydrocarbon Receptor (AhR), a transcription factor activated by kynurenine, thereby inhibiting the differentiation of regulatory T cells (Tregs) and promoting the generation of pro-inflammatory Th17 cells[4][13].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies.
Phase II Trial of this compound plus Pembrolizumab in Advanced Melanoma
-
Study Design: A single-arm, phase II clinical trial.
-
Participants: Patients with advanced melanoma.
-
Treatment: this compound was administered orally at a dose of 1200 mg twice daily, continuously. Pembrolizumab was administered concurrently according to the FDA-approved label.
-
Endpoints: The primary endpoint was the best overall response, including overall response rate (ORR), complete response (CR), and partial response (PR), as assessed by RECIST 1.1.[5][6][16]
Phase I Trial of this compound with Docetaxel in Metastatic Solid Tumors
-
Study Design: A phase I, 3+3 dose-escalation trial.
-
Participants: Patients with metastatic solid tumors.
-
Treatment: Docetaxel was administered intravenously at 60 mg/m² (dose levels 1-4) or 75 mg/m² (dose level 5) every 3 weeks. This compound was given orally twice daily at escalating doses of 300, 600, 1000, 2000, and 1200 mg for dose levels 1-5, respectively.
-
Endpoints: The primary endpoints were to determine the maximum tolerated dose (MTD) and to assess the safety and toxicity of the combination.[3][8][17]
Preclinical Murine Breast Cancer Model
-
Animal Model: Mice with palpable tumors.
-
Treatment Groups:
-
Control vehicle
-
This compound alone
-
Paclitaxel alone
-
This compound in combination with paclitaxel
-
-
Outcome Assessment: Tumor regression was measured to evaluate the synergistic effect of the combination therapy. The experiment was repeated in immunodeficient mice to confirm the dependency on an anti-tumor immune response.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial assessing the efficacy of an this compound combination therapy.
Caption: A typical clinical trial workflow.
References
- 1. What is Indoximod used for? [synapse.patsnap.com]
- 2. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 3. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. onclive.com [onclive.com]
- 8. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ascopubs.org [ascopubs.org]
- 11. GCC1949: Phase 2 trial of indoximod with chemotherapy and radiation for children with progressive brain tumors or newly diagnosed DIPG | Dana-Farber Cancer Institute [dana-farber.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. selleckchem.com [selleckchem.com]
- 15. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
(S)-Indoximod: A Cross-Study Validation of its Therapeutic Potential in Immuno-Oncology
(S)-Indoximod, a small molecule inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway, has been a subject of extensive research in the quest for novel cancer immunotherapies. Unlike direct enzymatic inhibitors, this compound acts as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion orchestrated by the IDO1 enzyme.[1][2] This guide provides a comparative analysis of this compound's therapeutic potential, supported by cross-study data, and contrasts its unique mechanism with other IDO1 inhibitors.
The IDO1 pathway is a critical mechanism of immune evasion exploited by tumors. The enzyme IDO1 catabolizes the essential amino acid tryptophan into kynurenine.[3][4] This process leads to two key immunosuppressive outcomes: the depletion of tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine, which promotes the generation of regulatory T-cells (Tregs) and induces T-cell apoptosis.[3][5] By creating an immunosuppressive tumor microenvironment, high IDO1 expression is often correlated with poor prognosis in various cancers.[4][6][7]
Comparative Analysis of IDO1 Inhibitors
Several small molecule inhibitors targeting the IDO1 pathway have been developed, with this compound, Epacadostat, and Navoximod being among the most studied. While all aim to abrogate IDO1-mediated immunosuppression, their mechanisms of action differ significantly.
This compound is not a direct competitive inhibitor of the IDO1 enzyme.[8][9] Instead, it acts downstream by mimicking tryptophan, thereby reversing the metabolic stress signals induced by tryptophan depletion.[8][10] This leads to the reactivation of the mTORC1 signaling pathway in T-cells, which is crucial for their proliferation and effector functions.[11][12] Furthermore, this compound has been shown to modulate the differentiation of CD4+ T-cells by influencing the aryl hydrocarbon receptor (AhR), promoting a shift from immunosuppressive Tregs to pro-inflammatory Th17 cells.[12]
Epacadostat (INCB024360) is a potent and selective, reversible competitive inhibitor of the IDO1 enzyme.[6][13] It directly blocks the catalytic activity of IDO1, preventing the conversion of tryptophan to kynurenine.[13] It has shown high selectivity for IDO1 over other related enzymes like IDO2 and TDO.[6]
Navoximod (GDC-0919) is another investigational small-molecule inhibitor of IDO1 with a potency in the nanomolar range in cell-based assays.[14] Similar to Epacadostat, it acts as a direct inhibitor of the IDO1 enzyme.[14]
Table 1: Comparison of IDO1 Inhibitor Mechanisms
| Feature | This compound | Epacadostat | Navoximod |
| Primary Target | Downstream IDO1 pathway signaling | IDO1 enzyme | IDO1 enzyme |
| Mechanism | Tryptophan mimetic, mTORC1 reactivation, AhR modulation[10][12] | Reversible competitive enzymatic inhibition[6][13] | Direct enzymatic inhibition[14] |
| Direct IDO1 Binding | No[8][9] | Yes[13] | Yes[14] |
| Effect on Kynurenine | Indirectly modulates effects of kynurenine[12] | Directly blocks production[6] | Directly blocks production[14] |
Clinical Trial Performance of this compound
This compound has been evaluated in numerous clinical trials, primarily in combination with other anti-cancer therapies, including chemotherapy and immune checkpoint inhibitors.
A notable phase II trial evaluated this compound in combination with the PD-1 inhibitor pembrolizumab in patients with advanced melanoma.[15] The study reported an objective response rate (ORR) of 51% in the efficacy-evaluable population, with a complete response rate of 20%.[15] The median progression-free survival was 12.4 months.[15] Importantly, the combination was well-tolerated, with side effects similar to those expected from pembrolizumab monotherapy.[15]
In pediatric brain tumors, a phase I trial combining this compound with temozolomide-based therapy demonstrated that the combination was safe and well-tolerated.[16][17][18] Encouraging preliminary evidence of efficacy was observed, with a median overall survival of 13.3 months for all patients with recurrent disease.[17][18]
Table 2: Selected Clinical Trial Results for this compound Combination Therapies
| Trial Identifier | Cancer Type | Combination Agent(s) | Key Outcomes | Citation(s) |
| NCT01560923 | Advanced Melanoma | Pembrolizumab | ORR: 51%, CR: 20%, Median PFS: 12.4 months | [15] |
| NCT02502708 | Pediatric Brain Tumors | Temozolomide/Radiation | Well-tolerated, Median OS (recurrent): 13.3 months | [16][17][18] |
| Phase I | Advanced Solid Tumors | Docetaxel | Well-tolerated, 4 partial responses observed | [19] |
| Phase I | Advanced Malignancies | Monotherapy | Safe up to 2000 mg twice daily, 5 patients with stable disease >6 months | [20][21] |
Comparative Clinical Outcomes
The clinical development of direct IDO1 inhibitors has faced significant setbacks. The phase III ECHO-301 trial, which combined Epacadostat with pembrolizumab for melanoma, was halted after it failed to show a progression-free survival benefit compared to pembrolizumab alone.[6][13] Similarly, trials with Navoximod in combination with the PD-L1 inhibitor atezolizumab did not provide compelling evidence of improved clinical activity over single-agent therapy.[14][22]
The distinct mechanism of this compound, which targets downstream signaling pathways rather than direct enzymatic inhibition, may offer advantages in overcoming potential resistance mechanisms that have limited the efficacy of direct IDO1 inhibitors.[8][23]
Table 3: High-Level Comparison of Clinical Trial Outcomes with Checkpoint Inhibitors
| IDO1 Inhibitor | Combination Agent | Cancer Type | Phase III Outcome | Citation(s) |
| This compound | Pembrolizumab | Advanced Melanoma | Phase II showed promising efficacy (ORR 51%)[15] | [15] |
| Epacadostat | Pembrolizumab | Melanoma | Failed to meet primary endpoint of improving PFS | [6][13] |
| Navoximod | Atezolizumab | Advanced Solid Tumors | Did not show significant improvement over single-agent therapy | [14][22] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of IDO1 inhibitors.
IDO1 Inhibition Assays:
-
Enzymatic Assay: The direct inhibitory effect on IDO1 enzymatic activity is typically measured using purified recombinant human IDO1 enzyme. The assay quantifies the conversion of L-tryptophan to N-formylkynurenine, often by measuring the absorbance of kynurenine at 321 nm. IC50 values are determined by measuring the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cell-Based Assay: Human cancer cell lines that express IDO1 (e.g., HeLa cells stimulated with IFN-γ) are used. Cells are treated with the inhibitor at various concentrations in the presence of tryptophan. The concentration of kynurenine in the cell culture supernatant is measured using high-performance liquid chromatography (HPLC) or a colorimetric assay.
T-Cell Proliferation Assay:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are co-cultured with IDO1-expressing cells (e.g., IFN-γ-stimulated dendritic cells or tumor cells).
-
T-cells are stimulated to proliferate using anti-CD3/CD28 antibodies or a mixed lymphocyte reaction (MLR).
-
The IDO1 inhibitor is added to the co-culture.
-
T-cell proliferation is measured after several days by assessing the incorporation of radioactive tracers (e.g., [3H]-thymidine) or fluorescent dyes (e.g., CFSE).
In Vivo Tumor Models:
-
Syngeneic mouse tumor models (e.g., B16 melanoma or Lewis Lung Carcinoma) are commonly used.
-
Tumor cells are implanted into immunocompetent mice.
-
Once tumors are established, mice are treated with the IDO1 inhibitor alone or in combination with other therapies (e.g., chemotherapy or checkpoint inhibitors).
-
Tumor growth is monitored over time. At the end of the study, tumors and draining lymph nodes may be harvested for immunological analysis (e.g., flow cytometry to assess T-cell infiltration and phenotype).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses:
-
PK: Following administration of the drug to patients or animal models, blood samples are collected at various time points. The concentration of the drug in plasma is measured using LC-MS/MS to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.[20][24]
-
PD: To assess the biological effect of the drug, biomarkers such as the plasma ratio of kynurenine to tryptophan are measured. A decrease in this ratio indicates target engagement and inhibition of the IDO1 pathway.[24][25]
Visualizations
Caption: IDO1 pathway and points of inhibitor intervention.
References
- 1. What is Indoximod used for? [synapse.patsnap.com]
- 2. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. d-nb.info [d-nb.info]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 7. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 8. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Epacadostat - Wikipedia [en.wikipedia.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 24. jitc.bmj.com [jitc.bmj.com]
- 25. jitc.bmj.com [jitc.bmj.com]
(S)-Indoximod vs. L-1MT: A Comparative Analysis of IDO1 Pathway Inhibition and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied indoleamine 2,3-dioxygenase 1 (IDO1) pathway inhibitors: (S)-Indoximod (the D-enantiomer of 1-methyl-tryptophan, also known as D-1MT) and L-1MT (the L-enantiomer). We will delve into their distinct mechanisms of action, compare their efficacy in enzymatic and cellular assays with supporting data, and provide detailed experimental protocols for key assays.
At a Glance: Key Differences
| Feature | This compound (D-1MT) | L-1MT |
| Primary Mechanism | IDO1 pathway inhibitor; acts downstream of the enzyme, primarily by activating the mTORC1 signaling pathway.[1][2][3] | Direct, competitive inhibitor of the IDO1 enzyme.[2][4] |
| Direct IDO1 Enzyme Inhibition | No.[1][2] | Yes, weak inhibitor.[2][4] |
| Cellular Potency | More potent in reversing T-cell suppression in cellular assays.[4] | Less potent in cellular assays compared to this compound.[4] |
| Clinical Development | Has been the focus of clinical development due to greater preclinical anticancer activity.[1][2] | Primarily used in preclinical studies.[5] |
Mechanism of Action: A Tale of Two Stereoisomers
This compound and L-1MT, despite being stereoisomers, interact with the IDO1 pathway in fundamentally different ways.
This compound: This compound is not a direct inhibitor of the IDO1 enzyme.[1][2] Instead, it functions as a tryptophan mimetic, effectively signaling tryptophan sufficiency to the cell, even in a tryptophan-depleted environment created by IDO1 activity.[3][6] This action relieves the suppression of the master metabolic kinase mTORC1, a critical regulator of T-cell proliferation and function.[1][2][6] By acting downstream, this compound can potentially bypass resistance mechanisms related to the IDO1 enzyme itself.[1][2]
L-1MT: In contrast, L-1MT acts as a direct, albeit weak, competitive inhibitor of the IDO1 enzyme.[2][4] It competes with the natural substrate, L-tryptophan, for binding to the active site of IDO1, thereby reducing the enzymatic conversion of tryptophan to kynurenine.[4] L-1MT is also a substrate for IDO1.[4]
Caption: Signaling pathways of IDO1 and points of intervention for L-1MT and this compound.
Quantitative Comparison of In Vitro Activity
The differing mechanisms of this compound and L-1MT are reflected in their performance in enzymatic and cellular assays. The following tables summarize key quantitative data from published studies.
Table 1: IDO1 Enzymatic Inhibition
| Compound | Inhibition Type | Ki (µM) | Reference |
| L-1MT | Competitive | 19 - 34 | [4][7] |
| This compound | Not a direct inhibitor | N/A | [1][2] |
Table 2: Cellular Activity - Reversal of T-Cell Suppression
| Compound | Assay | EC50 (µM) | Reference |
| This compound | Mixed Lymphocyte Reaction (MLR) | ~40 | [4] |
| L-1MT | Mixed Lymphocyte Reaction (MLR) | 80 - 100 | [4] |
| This compound | T-cell/SW48 co-culture | 23.2 | [8] |
Note: EC50 values can vary between different assay systems and cell types used. The data presented here is for comparative purposes, with a lower EC50 value indicating higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
IDO1 Enzymatic Activity Assay (Cell-Free)
This protocol is adapted from methods used to determine the direct inhibitory effect of compounds on purified IDO1 enzyme.
Objective: To measure the in vitro enzymatic activity of recombinant IDO1 and determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
L-1MT or other test compounds
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactors: 20 mM Ascorbate, 10 µM Methylene Blue
-
Catalase (100 µg/mL)
-
30% (w/v) Trichloroacetic acid (TCA)
-
HPLC system with a reverse-phase C18 column and UV or DAD detector
Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbate, methylene blue, and catalase.
-
Add the recombinant IDO1 enzyme to the reaction mixture.
-
To determine the Ki of L-1MT, prepare a series of dilutions of the inhibitor.
-
Add varying concentrations of the substrate, L-tryptophan, to wells with and without the inhibitor.
-
Initiate the enzymatic reaction by incubating the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the samples at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[9]
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for kynurenine concentration using HPLC.
-
Calculate the initial reaction velocities and determine the Ki value using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
Caption: Experimental workflow for the in vitro IDO1 enzymatic assay.
Cellular Kynurenine Production Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Objective: To quantify the production of kynurenine by IDO1-expressing cells and assess the inhibitory effect of test compounds.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)[9]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound, L-1MT, or other test compounds
-
TCA
-
HPLC system
Procedure:
-
Seed the IDO1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the IFN-γ-containing medium and replace it with fresh medium containing various concentrations of the test compounds.
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate and centrifuge as described in the enzymatic assay protocol.
-
Analyze the supernatant for kynurenine concentration using HPLC.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay assesses the ability of a compound to restore T-cell proliferation that has been suppressed by IDO1-expressing cells.
Objective: To measure the proliferation of T-cells in a co-culture with IDO1-expressing cells and evaluate the restorative effect of test compounds.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
Monocyte-derived dendritic cells (mo-DCs) or another IDO1-expressing stimulator cell population
-
This compound, L-1MT, or other test compounds
-
T-cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Flow cytometer or scintillation counter
Procedure:
-
Isolate PBMCs from two healthy donors. For a one-way MLR, generate mo-DCs from one donor (stimulator cells) and isolate T-cells from the other donor (responder cells).[10]
-
Label the responder T-cells with a proliferation dye like CFSE.
-
Co-culture the stimulator and responder cells in a 96-well plate.
-
Add various concentrations of the test compounds to the co-culture.
-
Incubate the plate for 3-7 days to allow for T-cell proliferation.[11]
-
Assess T-cell proliferation by:
-
Flow Cytometry (CFSE): Measure the dilution of the CFSE dye in the responder T-cell population. Proliferating cells will have progressively lower fluorescence intensity.
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the culture for the final 18-24 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Calculate the EC50 value for the restoration of T-cell proliferation.
Caption: Experimental workflow for the T-cell proliferation assay (MLR).
Summary and Conclusion
This compound and L-1MT represent two distinct strategies for targeting the immunosuppressive IDO1 pathway.
-
L-1MT acts as a conventional competitive enzyme inhibitor, directly blocking the catalytic activity of IDO1. However, its in vitro and cellular potency is relatively weak.
-
This compound employs a more indirect mechanism by acting as a tryptophan mimetic to restore mTORC1 signaling in T-cells, effectively bypassing the direct inhibition of the IDO1 enzyme. This distinct mechanism translates to greater potency in cellular assays designed to measure the reversal of IDO1-mediated T-cell suppression.
The choice between these two molecules for research or therapeutic development depends on the specific scientific question or clinical strategy. This compound's unique downstream mechanism of action and superior cellular potency in preclinical models have made it the more clinically investigated of the two. This guide provides the foundational data and methodologies for researchers to critically evaluate and compare these important immunomodulatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 4. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of tryptophan and kynurenine [bio-protocol.org]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. sartorius.com [sartorius.com]
Benchmarking (S)-Indoximod against Next-Generation IDO Inhibitors: A Comparative Guide
An objective analysis of (S)-Indoximod in the context of evolving indoleamine 2,3-dioxygenase 1 (IDO1) inhibition strategies, supported by experimental data and detailed protocols.
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has been a significant focus in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.[1][2][3] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This process leads to tryptophan depletion and the accumulation of kynurenine and its metabolites, which collectively suppress the function of effector T cells and promote the activity of regulatory T cells, thereby allowing tumors to evade immune destruction.[2][4][5]
This compound (dextro-1-methyl-tryptophan, D-1MT) was one of the early clinical-stage IDO pathway inhibitors. However, its mechanism of action is distinct from direct enzymatic inhibitors. Instead of blocking the IDO1 enzyme directly, this compound acts downstream, mimicking a tryptophan-sufficient state and thereby counteracting the immunosuppressive effects of tryptophan depletion.[6][7][8] This has led to the development of "next-generation" IDO1 inhibitors, which are direct, potent, and selective enzymatic inhibitors. This guide provides a comparative analysis of this compound against three such next-generation inhibitors: Epacadostat, Linrodostat, and Navoximod.
Mechanism of Action: A Fundamental Distinction
The primary difference between this compound and next-generation inhibitors lies in their interaction with the IDO1 pathway.
-
This compound : This compound is a tryptophan mimetic. It does not directly inhibit the IDO1 enzyme but is thought to reverse the immunosuppressive effects of tryptophan starvation by activating the mTORC1 signaling pathway, which interprets it as L-tryptophan.[6][7] This action helps to restore T cell proliferation and function even in a low-tryptophan environment.[8][9]
-
Next-Generation IDO1 Inhibitors (Epacadostat, Linrodostat, Navoximod) : These are direct, small-molecule inhibitors that bind to the IDO1 enzyme, blocking its catalytic activity.[10][11][12][13][14] By preventing the conversion of tryptophan to kynurenine, they aim to restore a normal tryptophan concentration and reduce immunosuppressive kynurenine levels in the tumor microenvironment.[15]
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Fig. 2: Workflow for an In Vitro IDO1 Enzymatic Assay
Cell-Based Kynurenine Measurement Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, which accounts for factors like cell permeability.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in a cellular environment.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa).[16][17]
-
Cell culture medium and supplements
-
Interferon-gamma (IFNγ) for IDO1 induction
-
Test compounds
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding : Plate the cells (e.g., 3 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[16]
-
IDO1 Induction : Add IFNγ (e.g., 100 ng/mL) to the cell culture medium to induce IDO1 expression. Incubate for 24 hours.[16]
-
Compound Treatment : Remove the IFNγ-containing medium and replace it with fresh medium containing the test compounds at various concentrations.
-
Incubation : Incubate the cells with the compounds for 24-48 hours.
-
Sample Collection : Collect the cell culture supernatant.
-
Kynurenine Measurement : Measure the kynurenine concentration in the supernatant using the same TCA and Ehrlich's Reagent method described in the enzymatic assay protocol.[16]
-
Data Analysis : Determine the EC50 value by plotting the percent inhibition of kynurenine production against the compound concentration.
In Vivo Tumor Model Evaluation
This experiment assesses the anti-tumor efficacy of an IDO1 inhibitor in a living organism, typically in a syngeneic mouse model.
Objective: To evaluate the effect of an IDO1 inhibitor on tumor growth, alone or in combination with other therapies.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma, GL261 glioma).[14][18]
-
IDO1 inhibitor formulation for oral or parenteral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation : Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Initiation : Randomize mice into treatment groups (e.g., vehicle control, inhibitor monotherapy, combination therapy).
-
Dosing : Administer the IDO1 inhibitor according to the planned schedule (e.g., daily oral gavage).
-
Tumor Measurement : Measure tumor volume with calipers every 2-3 days.
-
Endpoint : Continue treatment until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Data Analysis : Plot mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth inhibition. Plasma and tumor tissue can also be collected to measure tryptophan and kynurenine levels.[15][19]
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References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Epacadostat - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Linrodostat - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Identification and optimisation of next generation inhibitors of IDO1 and TDO - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Indoximod's Functional Selectivity for IDO1, IDO2, and TDO
(S)-Indoximod, a methylated tryptophan analog, modulates the immunosuppressive effects of the indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) pathways. Unlike direct enzymatic inhibitors, this compound does not bind to the active site of these enzymes. Instead, it acts as a tryptophan mimetic to counteract the downstream metabolic consequences of tryptophan depletion, primarily by reactivating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] This guide provides a comparative evaluation of this compound's functional activity in the context of IDO1, IDO2, and TDO-mediated immunosuppression, supported by relevant experimental methodologies.
Mechanism of Action: A Functional, Non-Enzymatic Approach
Indoleamine 2,3-dioxygenase 1 (IDO1), its isoform IDO2, and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan, converting it to N-formylkynurenine.[1][3] This depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, in the tumor microenvironment lead to the suppression of effector T cell function and the promotion of regulatory T cells (Tregs), thereby facilitating tumor immune escape.[2][4]
This compound's mechanism is distinct from that of direct enzymatic inhibitors. It does not inhibit the catalytic activity of IDO1, IDO2, or TDO.[5][6] Instead, it mitigates the immunosuppressive effects of tryptophan catabolism.[7] In conditions of low tryptophan, this compound is interpreted by the cell as a tryptophan sufficiency signal, leading to the reactivation of mTORC1, a critical regulator of cell growth and proliferation.[2][8] By restoring mTORC1 activity, this compound reverses the anergic state of T cells induced by tryptophan starvation.[7]
Given this mechanism, traditional measures of enzyme inhibition, such as IC50 or Ki values, are not applicable to this compound for assessing its selectivity for IDO1, IDO2, and TDO. Its action is not dependent on which of these enzymes is responsible for tryptophan depletion.[2]
Data Presentation: Functional Activity of this compound
The following table summarizes the functional effects of this compound in the context of tryptophan depletion mediated by IDO1, IDO2, and TDO.
| Feature | This compound | Direct IDO1 Inhibitors (e.g., Epacadostat) |
| Target | Downstream signaling of tryptophan depletion | IDO1 enzyme active site |
| Mechanism of Action | Tryptophan mimetic; reactivates mTORC1 signaling | Competitive inhibition of tryptophan binding |
| IDO1 Activity | No direct inhibition | Potent inhibition (IC50 in low nM range)[9] |
| IDO2 Activity | No direct inhibition; may indirectly suppress activity[8] | Low to no inhibition (>100-fold less potent than for IDO1)[9] |
| TDO Activity | No direct inhibition | Low to no inhibition |
| Functional Outcome | Reverses immunosuppression caused by IDO1, IDO2, or TDO | Reverses immunosuppression primarily caused by IDO1 |
Signaling Pathway
The diagram below illustrates the tryptophan catabolism pathway and the distinct points of intervention for direct IDO/TDO inhibitors versus this compound.
Experimental Protocols
Evaluating the functional effect of this compound requires cellular assays that measure the reversal of IDO/TDO-mediated immunosuppression rather than direct enzyme inhibition.
1. IDO1/TDO Activity Assay (for Direct Inhibitors)
This biochemical assay measures the production of kynurenine to determine the direct inhibitory activity of a compound on IDO1 or TDO.
-
Principle: Recombinant IDO1 or TDO enzyme is incubated with tryptophan and a test compound. The conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine, is measured by absorbance at 321 nm.[10][11]
-
Reaction Mixture:
-
50 mM potassium phosphate buffer (pH 6.5)
-
20 mM ascorbic acid
-
10 µM methylene blue
-
100 µg/mL catalase
-
400 µM L-tryptophan
-
Recombinant human IDO1 or TDO enzyme
-
Test compound at various concentrations
-
-
Procedure:
-
The reaction is initiated by adding the enzyme to the mixture.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% (w/v) trichloroacetic acid.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet precipitated protein.
-
Measure the absorbance of the supernatant at 321 nm.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Cellular Co-culture Assay for T Cell Proliferation (for Functional Modulators like this compound)
This assay assesses the ability of a compound to restore T cell proliferation in the presence of IDO1-expressing cells.
-
Principle: T cells are co-cultured with IDO1-expressing cells (e.g., IFN-γ-stimulated tumor cells or dendritic cells). The IDO1 activity of the stimulator cells depletes tryptophan, suppressing T cell proliferation. The ability of a test compound to reverse this suppression is measured.[12]
-
Cell Lines:
-
Procedure:
-
Plate IDO1-expressing cells and stimulate with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Add T cells to the culture along with a T cell activator (e.g., anti-CD3/CD28 beads or phytohemagglutinin).
-
Add this compound or a control compound at various concentrations.
-
Co-culture for 72-96 hours.
-
Measure T cell proliferation using a standard method, such as a BrdU incorporation assay or CFSE dilution assay by flow cytometry.
-
-
Data Analysis: The effective concentration (EC50) for restoring T cell proliferation is determined.
Experimental Workflow
The following diagram outlines the workflow for the cellular co-culture assay.
References
- 1. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. What is Indoximod used for? [synapse.patsnap.com]
- 6. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Clinical Reproducibility of Preclinical Findings with (S)-Indoximod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical evidence and clinical trial outcomes for the indoleamine 2,3-dioxygenase (IDO1) pathway inhibitor, (S)-Indoximod. We examine the extent to which promising preclinical synergies have been reproduced in clinical settings, offering a data-driven perspective for researchers in oncology and drug development.
Mechanism of Action: The IDO1 Pathway and Indoximod's Unique Approach
The IDO1 pathway is a critical immune checkpoint exploited by tumors to evade the host immune response.[1] The enzyme IDO1 catabolizes the essential amino acid tryptophan into kynurenine.[2][3] This process suppresses the function of effector T cells and natural killer (NK) cells, which require tryptophan for proliferation, while promoting the generation of immunosuppressive regulatory T cells (Tregs).[3][4]
This compound (also known as D-1-methyl-tryptophan) is an orally administered small-molecule inhibitor of the IDO pathway.[5] Unlike direct enzymatic inhibitors such as epacadostat, Indoximod does not bind to the IDO1 enzyme itself.[4][6][7] Instead, it acts as a tryptophan mimetic. By mimicking tryptophan, it counteracts the downstream effects of tryptophan depletion, most notably by restoring signaling through the mTORC1 pathway, which relieves the stress response in T cells and reverses the immunosuppressive state.[4][7][8][9] This distinct mechanism suggests it may circumvent resistance pathways that could bypass direct enzymatic blockade.[4]
Summary of Preclinical Evidence
Preclinical studies consistently demonstrated that while this compound had modest activity as a monotherapy, its significant potential was revealed in combination regimens.[4] These studies provided a strong rationale for its clinical development as a synergistic agent with chemotherapy, radiotherapy, and immune checkpoint inhibitors.
| Preclinical Model | Combination Agent(s) | Key Finding | Reference(s) |
| MMTV-neu Mouse (Breast Cancer) | Docetaxel, Cyclophosphamide, Doxorubicin, Platinum salts | Synergistic tumor regression compared to either agent alone; effect was immune-dependent. | [5][10][11] |
| Orthotopic Mouse (Glioblastoma) | Temozolomide (TMZ) + Radiation | Synergistic effects, leading to improved survival. | [4][6][12] |
| B16 Murine Melanoma | Immune Checkpoint Inhibitors (e.g., anti-CTLA-4) | Improved tumor response and antitumor immunity. | [1][4][6] |
| Mouse Model (Rheumatoid Arthritis) | N/A | Limited autoimmune arthritis, suggesting a potential role in mitigating autoimmune side effects. | [4] |
Clinical Translation: A Comparative Analysis
The central question is whether the robust preclinical synergies of this compound translate into meaningful clinical benefits. The results have been mixed, with promising signals in some cancers and combinations, while falling short of primary endpoints in others. This highlights the well-documented challenges in translating preclinical immunotherapy findings into clinical success.[13][14][15]
| Clinical Trial (ID) | Phase | Cancer Type | Combination Agent(s) | Key Clinical Outcomes | Reproducibility of Preclinical Findings | Reference(s) |
| Monotherapy | ||||||
| NCT00567931 | I | Advanced Solid Tumors | N/A | Well-tolerated up to 2000 mg BID; MTD not reached. Modest single-agent activity (stable disease >6 months in 5/48 patients). | Consistent with preclinical data showing limited monotherapy efficacy. | [11][16][17] |
| With Chemotherapy | ||||||
| Phase I | I | Metastatic Solid Tumors | Docetaxel | Well-tolerated. 4 partial responses (2 breast, 1 NSCLC, 1 thymic) in 22 evaluable patients. | Partial Reproduction: Showed clinical activity and safety, supporting the preclinical synergy observed in breast cancer models. | [5] |
| Phase II | II | Metastatic Pancreatic Cancer | Gemcitabine + Nab-paclitaxel | ORR of 46.2% in 104 evaluable patients. Median OS was 10.9 months, but the study did not meet its primary survival endpoint. | Limited Reproduction: While showing a response rate, it failed to translate into a significant survival benefit as hoped from preclinical synergy. | [18] |
| NCT02502708 | I | Pediatric Brain Tumors (Recurrent/DIPG) | Temozolomide and/or Radiation | Safe and well-tolerated. Median OS was 13.3 months (recurrent) and 14.4 months (DIPG). Responders had a significantly longer OS (25.2 months) vs. non-responders (7.3 months). | Promising Reproduction: The combination was safe and showed encouraging efficacy signals, supporting the preclinical glioblastoma data. | [19][20][21] |
| With Checkpoint Inhibitors | ||||||
| Phase II | II | Advanced Melanoma | Pembrolizumab | Well-tolerated. In 89 evaluable patients: ORR 51%, Complete Response 20%, Median PFS 12.4 months. | Strong Reproduction: The results support the preclinical rationale that IDO pathway inhibition can enhance the efficacy of checkpoint blockade in melanoma. | [1][4][6][8] |
Comparison with an Alternative IDO1 Inhibitor: Epacadostat
The clinical development of IDO1 inhibitors was significantly impacted by the failure of the Phase III ECHO-301 trial, which evaluated the direct enzymatic inhibitor epacadostat with pembrolizumab.[18] However, the different mechanism of action of this compound provides a rationale for its continued investigation.
| Feature | This compound | Epacadostat |
| Mechanism of Action | Tryptophan mimetic; acts downstream of IDO1 to restore mTORC1 signaling.[4][7][8] | Direct, competitive inhibitor of the IDO1 enzyme's active site.[1] |
| Target | IDO pathway cellular stress response.[9] | IDO1 enzyme.[1] |
| Key Combination Trial | Phase II with Pembrolizumab in Melanoma.[1] | Phase III (ECHO-301) with Pembrolizumab in Melanoma.[18] |
| Outcome of Key Trial | Positive efficacy signals (ORR 51%, mPFS 12.4 months).[1] | Failed to meet primary endpoint of improving PFS over pembrolizumab alone.[18] |
Experimental Protocols
Detailed methodologies vary between studies. The following represents a generalized protocol based on published trial designs.
-
Animal Model: MMTV-neu transgenic mice, which spontaneously develop breast tumors.[10]
-
Treatment Regimen:
-
This compound: Administered orally (e.g., 400 mg/kg) daily.[9]
-
Chemotherapy: e.g., Docetaxel administered intravenously at a clinically relevant dose.
-
-
Experimental Workflow: Mice with established tumors are randomized into cohorts (vehicle, Indoximod alone, chemotherapy alone, combination). Tumor volumes are measured regularly.
-
Primary Endpoints: Tumor growth inhibition, tumor regression rates, and overall survival.
-
Trial Design: Based on NCT01792050, a randomized, placebo-controlled Phase II study.[10]
-
Patient Population: Patients with measurable, metastatic breast cancer, ECOG performance status 0-1, with no prior chemotherapy for metastatic disease.[10]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS).[10]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR) per RECIST 1.1 criteria, safety, and tolerability.[10]
Conclusion and Future Outlook
The translation of this compound's preclinical findings to the clinic presents a nuanced picture. The foundational preclinical hypothesis—that Indoximod functions most effectively as a synergistic agent—has been largely upheld, as monotherapy has shown minimal activity.[16][17]
The clinical reproducibility of this synergy, however, appears to be context-dependent. The combination with pembrolizumab in advanced melanoma and with chemo-radiation in pediatric brain tumors has yielded encouraging results that align well with the preclinical rationale.[1][21] In contrast, trials in other settings, such as pancreatic cancer, have not met their primary survival endpoints despite positive response rates.[18]
The distinct mechanism of this compound as a tryptophan mimetic differentiates it from direct enzymatic IDO1 inhibitors and may account for its retained promise in the wake of other trial failures in this class.[1][4] Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit and on exploring rational, mechanism-driven combination strategies to fully realize the therapeutic potential observed in preclinical models.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. alexslemonade.org [alexslemonade.org]
- 13. Challenges and opportunities in cancer immunotherapy: a Society for Immunotherapy of Cancer (SITC) strategic vision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. researchgate.net [researchgate.net]
- 16. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. onclive.com [onclive.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (S)-Indoximod vs. BMS-986205 in Cancer Immunotherapy
A detailed analysis for researchers and drug development professionals of two distinct investigational immunomodulatory agents targeting the IDO1 pathway.
The indoleamine 2,3-dioxygenase 1 (IDO1) pathway has been a focal point in cancer immunotherapy due to its critical role in mediating tumor immune evasion. This pathway's central enzyme, IDO1, catabolizes the essential amino acid tryptophan into kynurenine, leading to a suppressed tumor microenvironment. This guide provides a head-to-head comparison of two clinical-stage IDO1 pathway inhibitors, (S)-Indoximod and BMS-986205 (Linrodostat), highlighting their distinct mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their activity.
Executive Summary
| Feature | This compound | BMS-986205 (Linrodostat) |
| Mechanism of Action | Tryptophan mimetic; acts downstream of IDO1 to activate mTORC1 signaling.[1][2][3][4] | Direct, irreversible inhibitor of the IDO1 enzyme.[5][6][7] |
| Target | Downstream effector pathways of tryptophan depletion (mTORC1) | IDO1 enzyme |
| Selectivity | Acts on a downstream convergent point of IDO1, IDO2, and TDO pathways.[1] | Highly selective for IDO1 over IDO2 and TDO.[7][8] |
| Potency | Activates mTORC1 in the nanomolar range. | Potent IDO1 inhibition with IC50 values in the low nanomolar range.[5][6] |
| Clinical Development | Investigated in combination with checkpoint inhibitors and chemotherapy in various cancers, including pediatric brain tumors.[9][10] | Investigated in combination with nivolumab in various advanced cancers.[11][12][13][14][15] |
Mechanism of Action: A Tale of Two Strategies
This compound and BMS-986205 employ fundamentally different strategies to counteract the immunosuppressive effects of the IDO1 pathway.
This compound is a tryptophan mimetic that does not directly inhibit the IDO1 enzyme. Instead, it acts as a tryptophan sufficiency signal, thereby activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is typically suppressed by tryptophan depletion.[1][2][3][4] By restoring mTORC1 activity, this compound aims to rescue T-cell function and proliferation in the tumor microenvironment.[1][2]
BMS-986205 (Linrodostat) , in contrast, is a potent and selective, irreversible inhibitor of the IDO1 enzyme.[5][6][7] It directly binds to the IDO1 enzyme, preventing the conversion of tryptophan to kynurenine. This direct enzymatic inhibition leads to a reduction in kynurenine levels and an increase in tryptophan levels, thereby alleviating the immunosuppressive effects on T cells.[11]
Preclinical Data Comparison
Direct head-to-head preclinical studies are limited. However, data from individual studies allow for a comparative assessment.
| Parameter | This compound | BMS-986205 (Linrodostat) |
| In Vitro Potency | Activates mTORC1 signaling in T cells under tryptophan-deficient conditions.[2] | Potent irreversible inhibitor of IDO1 with an IC50 of 1.7 nM in HeLa cells and 1.1 nM in IDO1-HEK293 cells.[5][6] |
| In Vivo Efficacy | Demonstrated anti-tumor activity in combination with chemotherapy in preclinical models. | Showed dose-dependent reduction of kynurenine in vivo and anti-tumor activity.[11] |
| Selectivity | Acts downstream of IDO1, IDO2, and TDO.[1] | Highly selective for IDO1; does not significantly inhibit IDO2 or TDO.[7][8] |
Clinical Data Comparison
Clinical trials for both agents have primarily focused on combination therapies, making direct efficacy comparisons challenging. The data presented below is from separate trials and should be interpreted with caution.
This compound Clinical Data
| Trial Identifier | Combination Therapy | Cancer Type | Key Findings |
| Phase 1/2 | Indoximod + Pembrolizumab | Advanced Melanoma | Objective Response Rate (ORR): 51%, Complete Response (CR): 20%.[10] |
| NCT02502708 (Phase 1) | Indoximod + Temozolomide/Radiation | Pediatric Brain Tumors | Well-tolerated with preliminary evidence of efficacy.[9] |
| Phase 1b | Indoximod + Docetaxel | Metastatic Solid Tumors | Recommended Phase 2 dose established; 4 PRs observed.[16][17] |
BMS-986205 (Linrodostat) Clinical Data
| Trial Identifier | Combination Therapy | Cancer Type | Key Findings |
| CA017-003 (Phase 1/2a) | BMS-986205 + Nivolumab | Advanced Bladder Cancer | ORR: 32%, Disease Control Rate (DCR): 44%.[11] |
| CA017-003 (Phase 1/2a) | BMS-986205 + Nivolumab | Advanced Cervical Cancer | ORR: 14%, DCR: 64%.[11] |
| Phase 1/2 | BMS-986205 + Nivolumab | Hepatocellular Carcinoma | Manageable safety profile with a DCR of 50%.[13] |
Experimental Protocols
In Vitro IDO1 Inhibition Assay (for BMS-986205 and other direct inhibitors)
A common method to assess the potency of direct IDO1 inhibitors is a cell-based assay using a human cancer cell line that expresses IDO1, such as HeLa or SKOV-3 cells.
Protocol:
-
Cell Culture: HeLa or other suitable cells are cultured in appropriate media.
-
IDO1 Induction: Cells are treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: The cells are then treated with a range of concentrations of the test inhibitor (e.g., BMS-986205).
-
Kynurenine Measurement: After an incubation period, the cell culture supernatant is collected, and the concentration of kynurenine is measured. This is often done using high-performance liquid chromatography (HPLC) or an ELISA kit.[18][19][20][21][22]
-
Data Analysis: The kynurenine concentrations are plotted against the inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
mTORC1 Activation Assay (for this compound)
To assess the activity of this compound, the activation of the mTORC1 pathway is measured in T cells cultured under tryptophan-deficient conditions.
Protocol:
-
T-Cell Isolation: Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).
-
Tryptophan Deprivation: Culture the T cells in a tryptophan-deficient medium to mimic the tumor microenvironment.
-
This compound Treatment: Treat the T cells with varying concentrations of this compound.
-
Protein Extraction and Western Blot: After incubation, lyse the cells and perform a Western blot analysis to detect the phosphorylation of key downstream targets of mTORC1, such as S6 ribosomal protein (pS6) or 4E-BP1. An increase in the phosphorylation of these proteins indicates mTORC1 activation.[2]
Measurement of Tryptophan and Kynurenine in Plasma
Protocol:
-
Sample Preparation: Plasma samples are deproteinized, typically using an acid like perchloric acid or trichloroacetic acid.[18][23]
-
Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, often a buffered aqueous solution with an organic modifier like acetonitrile, is used to separate tryptophan and kynurenine.[18][19]
-
Detection: The separated compounds are detected using a UV detector at specific wavelengths (approximately 280 nm for tryptophan and 360 nm for kynurenine) or by mass spectrometry for higher sensitivity and specificity.[19][24]
-
Quantification: The concentrations are determined by comparing the peak areas of the samples to those of known standards.
Conclusion
This compound and BMS-986205 represent two distinct and innovative approaches to targeting the immunosuppressive IDO1 pathway. This compound's unique mechanism of acting downstream on mTORC1 offers a potential advantage in tumors where multiple tryptophan-catabolizing enzymes may be active. BMS-986205, with its potent and selective direct inhibition of IDO1, provides a more targeted approach to blocking the primary enzymatic driver of this immunosuppressive pathway. The clinical data for both agents, primarily in combination therapies, have shown promise in various cancer types. The choice between these or other IDO1 pathway inhibitors in future clinical development will likely depend on the specific tumor microenvironment, the combination partners, and a deeper understanding of the biomarkers that predict response to each distinct mechanism of action. Further head-to-head studies would be invaluable in elucidating the relative merits of these two promising therapeutic candidates.
References
- 1. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alexslemonade.org [alexslemonade.org]
- 10. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bristol Myers Squibb - Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003 [news.bms.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Phase I/II trial of BMS-986,205 and nivolumab as first line therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Investigational Immuno-therapy Study of BMS-986205 Given in Combination With Nivolumab and in Combination With Both Nivolumab and Ipilimumab in Cancers That Are Advanced or Have Spread [ctv.veeva.com]
- 15. A Study of BMS-986205 Alone and in Combination With Nivolumab in Chinese Patients With Advanced Malignant Solid Tumors | MedPath [trial.medpath.com]
- 16. ascopubs.org [ascopubs.org]
- 17. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 18. A modified HPLC method improves the simultaneous determination of plasma kynurenine and tryptophan concentrations in patients following maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of tryptophan and kynurenine in plasma samples of children patients with Kawasaki disease by high-performance liquid chromatography with programmed wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. content.abcam.com [content.abcam.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. scielo.br [scielo.br]
- 24. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for (S)-Indoximod
For researchers, scientists, and drug development professionals, the integrity of your work extends to the safe handling and disposal of all laboratory materials. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-Indoximod, ensuring the protection of both laboratory personnel and the environment. Adherence to these procedural steps is critical for maintaining a safe and compliant research setting.
Essential Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While specific quantitative data for disposal is often dependent on local regulations and the exact formulation of the compound, the following table summarizes key safety and handling information for this compound.
| Parameter | Information | Significance for Disposal |
| Chemical Name | This compound, 1-Methyl-D-tryptophan, NLG-8189 | Ensures correct identification of the substance for waste management. |
| Known Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation.[1][2] | Dictates the need for stringent personal protective equipment (PPE) and careful handling to avoid exposure during disposal. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Use a fume hood to avoid inhalation of dust or aerosols.[1] | Minimizes direct contact and inhalation, protecting personnel from potential health effects. |
| Spill Response | In case of a spill, avoid creating dust. Pick up and arrange disposal without creating dust. Sweep up and shovel.[1] Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1] | Proper spill cleanup prevents environmental contamination and personnel exposure. |
Step-by-Step Disposal Procedure for this compound
The primary recommendation for the disposal of this compound is to use a licensed, professional waste disposal company.[1] This ensures that the compound is managed in accordance with all federal, state, and local environmental regulations.[2]
Step 1: Waste Identification and Segregation
-
Unused Product: Pure, unadulterated this compound should be disposed of as unused product.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent materials from spill cleanups, and empty containers, should be treated as contaminated waste.
Step 2: Packaging and Labeling
-
Unused Product: Keep the this compound in its original, tightly sealed container.
-
Contaminated Waste: Place all contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
Step 3: Storage
-
Store the sealed waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 4: Professional Disposal
-
Arrange for a licensed professional waste disposal service to collect the hazardous waste. Provide them with the Safety Data Sheet and any other relevant information about the waste.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
